Product packaging for Cetrorelix Acetate(Cat. No.:CAS No. 145672-81-7)

Cetrorelix Acetate

Cat. No.: B1668424
CAS No.: 145672-81-7
M. Wt: 1491.1 g/mol
InChI Key: KFEFLCOCAHJBEA-ANRVCLKPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cetrorelix acetate is the acetic acid salt of cetrorelix. A gonadotrophin-releasing hormone (GnRH) antagonist, it is used for treatment of infertility and of hormone-sensitive cancers of the prostate and breast. It has a role as a GnRH antagonist and an antineoplastic agent. It is an oligopeptide and an acetate salt. It contains a cetrorelix.
This compound is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1999 and has 2 investigational indications.
See also: Cetrorelix (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C72H96ClN17O16 B1668424 Cetrorelix Acetate CAS No. 145672-81-7

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H92ClN17O14.C2H4O2/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;1-2(3)4/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);1H3,(H,3,4)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEFLCOCAHJBEA-ANRVCLKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H96ClN17O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020705
Record name Cetrorelix acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631741-31-5, 145672-81-7
Record name Cetrorelix monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1631741315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetrorelix acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-L-tyrosyl-N5-(aminocarbonyl)-D-ornithyl-L-leucyl-L-arginyl-L-prolyl-, acetate (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CETRORELIX MONOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPQ226310Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Cetrorelix Acetate in Pituitary Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Cetrorelix Acetate within pituitary gonadotroph cells. It details the competitive antagonism at the Gonadotropin-Releasing Hormone (GnRH) receptor, the subsequent blockade of intracellular signaling cascades, and the resulting inhibition of gonadotropin secretion. This document includes quantitative data on receptor binding, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways and experimental workflows.

Introduction: this compound as a GnRH Antagonist

This compound is a synthetic decapeptide that functions as a potent and direct competitive antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R).[1][2][3] Unlike GnRH agonists which initially stimulate and then downregulate the receptor, Cetrorelix immediately suppresses the pituitary's response to endogenous GnRH.[4] This rapid and reversible inhibition of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion makes it a cornerstone in various clinical applications, particularly in assisted reproductive technologies (ART) to prevent premature LH surges.[1][3][5][6]

Molecular Mechanism of Action

The primary action of this compound occurs at the plasma membrane of gonadotroph cells in the anterior pituitary gland.[1][2]

Competitive Binding to the GnRH Receptor

Cetrorelix competitively binds to the GnRH-R, a G-protein coupled receptor (GPCR), without activating it.[1][2][3] This binding physically obstructs the endogenous GnRH from docking with its receptor, thereby preventing the initiation of the downstream signaling cascade that leads to gonadotropin synthesis and release.[1]

Inhibition of the Gq/11 Signaling Pathway

The GnRH receptor is primarily coupled to the Gq/11 family of G-proteins.[7] Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC). Cetrorelix, by preventing GnRH binding, inhibits this initial step.

The canonical GnRH signaling pathway, which is blocked by Cetrorelix, proceeds as follows:

  • Phospholipase C (PLC) Activation: Activated Gq/11 stimulates PLCβ.[7]

  • Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5][7]

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][7][8]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates various isoforms of protein kinase C (PKC).[1][7][8]

  • MAPK Pathway Activation: The activation of PKC and other signaling intermediates leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascades, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK.[1][2][7]

  • Gene Transcription and Gonadotropin Release: Activated MAPKs translocate to the nucleus and phosphorylate transcription factors, leading to the expression of genes encoding the common α-subunit and the specific β-subunits of LH and FSH. The elevated intracellular calcium also directly triggers the exocytosis of stored gonadotropins.[7]

By competitively inhibiting the initial binding of GnRH, Cetrorelix effectively prevents this entire signaling cascade, resulting in a rapid and dose-dependent suppression of LH and FSH secretion.[2][4]

Quantitative Data: Receptor Binding Affinity

The potency of this compound is reflected in its high binding affinity for the GnRH receptor. The following table summarizes key quantitative data.

CompoundParameterValueCell/Tissue TypeReference
This compoundIC501.21 nMNot Specified[9]
This compoundpIC508.7Not Specified[10]
This compoundpKd8.9HEK293 cells[10]
This compoundpKi10Not Specified[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound in pituitary cells.

Radioligand Competitive Binding Assay

This assay quantifies the ability of Cetrorelix to compete with a radiolabeled ligand for binding to the GnRH receptor.

Objective: To determine the binding affinity (Ki or IC50) of this compound for the GnRH receptor.

Materials:

  • Pituitary cell membranes or whole pituitary cells (e.g., primary rat pituitary cells, or a cell line like αT3-1).

  • Radiolabeled GnRH analog (e.g., [125I]-Triptorelin or [3H]-GnRH).

  • This compound.

  • Binding buffer (e.g., 10 mM HEPES, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.5).

  • Wash buffer (ice-cold PBS).

  • Scintillation fluid and counter or gamma counter.

  • Glass fiber filters.

Procedure:

  • Cell/Membrane Preparation: Prepare pituitary cell membrane homogenates or use intact pituitary cells in suspension.

  • Assay Setup: In a microcentrifuge tube, combine the pituitary cell membranes/cells, a fixed concentration of the radiolabeled GnRH analog, and varying concentrations of unlabeled this compound (from 10^-12 M to 10^-5 M).

  • Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of Cetrorelix. The IC50 value (the concentration of Cetrorelix that inhibits 50% of the specific binding of the radioligand) can be determined using non-linear regression analysis. The Ki can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Measurement

This assay measures changes in intracellular free calcium concentration in response to GnRH and its inhibition by Cetrorelix.

Objective: To demonstrate that Cetrorelix blocks GnRH-induced increases in intracellular calcium.

Materials:

  • Pituitary cells (e.g., primary gonadotrophs or LβT2 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • GnRH.

  • This compound.

  • Fluorescence microscope or plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Plate pituitary cells on glass-bottom dishes or microplates suitable for fluorescence imaging.

  • Dye Loading: Incubate the cells with a solution containing the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh HBSS to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Antagonist Pre-incubation: To test for inhibition, pre-incubate a subset of cells with this compound for a defined period (e.g., 10-15 minutes).

  • Stimulation: Add GnRH to the cells and immediately begin recording the fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 for Fura-2) to determine the relative changes in intracellular calcium concentration. Compare the response in cells treated with GnRH alone to those pre-treated with Cetrorelix.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the production of inositol phosphates, a direct downstream product of PLC activation.

Objective: To show that Cetrorelix inhibits GnRH-stimulated PLC activity.

Materials:

  • Pituitary cells.

  • myo-[3H]-inositol.

  • Inositol-free DMEM.

  • Lithium chloride (LiCl) solution.

  • GnRH.

  • This compound.

  • Dowex AG1-X8 anion-exchange resin.

  • Formic acid.

  • Scintillation fluid and counter.

Procedure:

  • Cell Labeling: Incubate pituitary cells overnight with myo-[3H]-inositol in inositol-free medium to label the cellular phosphoinositide pools.

  • Washing: Wash the cells to remove unincorporated [3H]-inositol.

  • LiCl Pre-incubation: Pre-incubate the cells with a buffer containing LiCl for 10-20 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Antagonist Pre-incubation: For inhibition studies, pre-incubate cells with this compound.

  • Stimulation: Stimulate the cells with GnRH for a defined period (e.g., 30-60 minutes).

  • Lysis and IP Separation: Terminate the reaction by adding ice-cold formic acid. Separate the total inositol phosphates from free inositol and other cellular components using anion-exchange chromatography (Dowex columns).

  • Quantification: Elute the [3H]-IPs from the column and measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the amount of [3H]-IPs produced in response to GnRH in the presence and absence of Cetrorelix.

Western Blotting for Phosphorylated ERK (p-ERK)

This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK.

Objective: To demonstrate that Cetrorelix blocks GnRH-induced ERK phosphorylation.

Materials:

  • Pituitary cells.

  • Serum-free medium.

  • GnRH.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Serum Starvation: Culture pituitary cells and then serum-starve them overnight to reduce basal ERK phosphorylation.

  • Treatment: Pre-treat cells with this compound, followed by stimulation with GnRH for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against p-ERK1/2. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and express the p-ERK signal relative to the total ERK signal. Compare the levels of p-ERK in different treatment groups.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates Cetrorelix This compound Cetrorelix->GnRHR Binds & Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Co-activates Exocytosis Gonadotropin Release (LH, FSH) Ca2_cyto->Exocytosis Triggers MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Transcription Gene Transcription (LHβ, FSHβ) MAPK->Transcription Promotes

Caption: GnRH signaling pathway and the inhibitory action of this compound.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation_quantification Separation & Quantification cluster_analysis Data Analysis prep_cells Prepare Pituitary Cell Membranes mix Combine Membranes, Radioligand, and Cetrorelix prep_cells->mix prep_ligand Prepare Radiolabeled GnRH Analog prep_ligand->mix prep_cetrorelix Prepare Serial Dilutions of Cetrorelix prep_cetrorelix->mix incubate Incubate at 4°C to Reach Equilibrium mix->incubate filter Filter to Separate Bound from Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Gamma/Scintillation Counter) wash->count plot Plot % Specific Binding vs. [Cetrorelix] count->plot calculate Calculate IC50 and Ki plot->calculate

Caption: Workflow for a radioligand competitive binding assay.

References

Downstream signaling pathways affected by Cetrorelix Acetate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Downstream Signaling Pathways Affected by Cetrorelix Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Its primary clinical application is in assisted reproductive technologies (ART) to prevent premature luteinizing hormone (LH) surges.[3][4] However, its mechanism of action extends beyond the pituitary-gonadal axis, with direct effects observed in various cell types, including cancer cells. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the molecular cascades involved.

Primary Mechanism of Action: Pituitary GnRH Receptor Antagonism

The principal mechanism of Cetrorelix involves competitive blockade of GnRH receptors on the anterior pituitary gonadotropes.[1][3] GnRH, a hypothalamic decapeptide, normally stimulates these G-protein coupled receptors (GPCRs) to initiate a signaling cascade that results in the synthesis and secretion of LH and follicle-stimulating hormone (FSH).[5][6] By binding to the GnRH receptor, Cetrorelix prevents the endogenous GnRH from initiating this cascade, leading to a rapid and reversible suppression of gonadotropin release.[2][4]

The canonical GnRH receptor signaling pathway, which is inhibited by Cetrorelix, is primarily coupled to the Gαq/11 G-protein.[6][7] Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively.[8] Downstream of PKC, the mitogen-activated protein kinase (MAPK) cascades, including the ERK and JNK pathways, are activated, ultimately leading to the transcription of gonadotropin subunit genes.[5][8]

GNRH_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GnRHR GnRH Receptor Gq11 Gαq/11 GnRHR->Gq11 Cetrorelix This compound Cetrorelix->GnRHR Inhibition GnRH Endogenous GnRH GnRH->GnRHR Activation PLC Phospholipase C (PLC) Gq11->PLC PKC Protein Kinase C (PKC) PLC->PKC via DAG/IP3 MAPK MAPK Cascade (ERK, JNK) PKC->MAPK Secretion LH & FSH Secretion PKC->Secretion via Ca²⁺ Transcription Gonadotropin Gene Transcription (LHβ, FSHβ) MAPK->Transcription

Caption: Inhibition of pituitary GnRH receptor signaling by this compound.

Quantitative Data: Gonadotropin Suppression

The inhibitory effect of Cetrorelix on gonadotropin secretion is both rapid and dose-dependent. Clinical studies have quantified this suppression, providing valuable data for dosing regimens in ART protocols.

ParameterCetrorelix DoseResultCitation
Onset of LH Suppression0.25 mg (single dose)Within 2 hours[3]
Onset of LH Suppression3 mg (single dose)Within 1 hour[3]
Prevention of Premature LH Surge3 mg (single dose)100% effective in a pilot study of 11 patients[9]
Prevention of Premature LH Surge0.25 mg (daily) vs. GanirelixComparable efficacy, no premature LH surge observed[10][11]
Half-lifeSingle InjectionApproximately 30 hours[1]

Direct Effects on Non-Pituitary Tissues

Beyond its established role in the pituitary, Cetrorelix has been shown to exert direct effects on peripheral tissues, particularly on hormone-sensitive cancer cells. Intriguingly, in these cellular contexts, Cetrorelix, a classical antagonist at the pituitary level, can behave as an agonist, inducing antiproliferative and pro-apoptotic effects.[12][13]

This paradoxical effect suggests the involvement of different receptor subtypes or alternative downstream signaling pathways compared to those in gonadotropes.[12][14] Research indicates that in endometrial and ovarian cancer cells, the antiproliferative effects of Cetrorelix are not mediated through the conventional GnRH-I receptor.[14] The signaling in these cancer cells may be coupled to Gαi proteins, diverging from the Gαq/11 pathway dominant in the pituitary.[12]

Cancer_Cell_Signaling cluster_membrane Cancer Cell Membrane cluster_cytoplasm Cytoplasm Receptor Alternative Receptor? (Non-GnRH-I) Gi Gαi Receptor->Gi Cetrorelix This compound Cetrorelix->Receptor Activation AC Adenylyl Cyclase Gi->AC Inhibition PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt Inhibition Apoptosis ↑ Apoptosis Gi->Apoptosis cAMP ↓ cAMP AC->cAMP Proliferation ↓ Cell Proliferation cAMP->Proliferation PI3K_Akt->Proliferation

Caption: Proposed direct signaling of Cetrorelix in cancer cells.

Quantitative Data: Antiproliferative Effects

In vitro studies using primary cell cultures from human prostate carcinomas and leiomyomas have quantified the direct impact of Cetrorelix on cell growth and extracellular matrix production.

Cell TypeTreatmentEffectFold Change / ResultCitation
Prostate CarcinomaCetrorelix (5-20 ng/mL)Reduction in cell growth rateConcentration-dependent[13]
Prostate CarcinomaCetrorelix (5-20 ng/mL)Increase in DNA fragmentation (apoptosis)Concentration-dependent[13]
LeiomyomaCetrorelix (6 hours)GnRHR1 gene expression0.5 ± 0.15-fold (decrease)[15]
LeiomyomaCetrorelix (6 hours)Versican V0 gene expression0.14 ± 0.07-fold (decrease)[15]
LeiomyomaCetrorelix (120 hours)COL1A1 protein production0.35 ± 0.07-fold (decrease)[15]
LeiomyomaCetrorelix (120 hours)Fibronectin protein production1.94 ± 0.08-fold (increase)[15]

Modulation of Other Signaling Pathways

Emerging research suggests that Cetrorelix may influence other critical signaling networks. A study in mouse ovaries demonstrated that Cetrorelix treatment affected the expression of specific members of the Wnt signaling pathway, which is crucial for follicular development and ovarian function. Specifically, Cetrorelix treatment was shown to decrease the expression of WNT4, FZD1, LRP-6, and CTNNB1 in a development-stage-dependent manner, suggesting a potential interaction with gonadotropin signaling during puberty and adulthood.[16]

Experimental Protocols

The findings described in this guide are based on a variety of in vitro and in vivo experimental methodologies. Below are representative protocols for key assays used to elucidate the effects of Cetrorelix.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to measure the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells, providing an estimate of cell proliferation.

  • Cell Seeding : Plate cells (e.g., prostate cancer primary cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5, 10, 20 ng/mL) and a vehicle control.

  • Incubation : Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement : Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

DNA Fragmentation (Comet) Assay

This assay, also known as single-cell gel electrophoresis, is used to detect DNA damage and apoptosis at the level of individual cells.

  • Cell Preparation : Harvest cells after treatment with Cetrorelix. Mix a suspension of approximately 1x10^5 cells/mL with low-melting-point agarose.

  • Slide Preparation : Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis : Immerse the slides in a cold lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Electrophoresis : Place the slides in an electrophoresis chamber with an alkaline buffer. Apply an electric field. Fragmented DNA (characteristic of apoptotic cells) will migrate away from the nucleoid, forming a "comet tail."

  • Staining and Visualization : Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Quantification : Use imaging software to measure the length of the comet tail and the intensity of DNA in the tail, which correlates with the level of DNA fragmentation.

Experimental_Workflow cluster_protocol Typical In Vitro Experimental Workflow A 1. Cell Culture (e.g., Primary Prostate Cells) B 2. Treatment Application - this compound (various conc.) - Vehicle Control A->B C 3. Incubation (Defined Time Period) B->C D 4. Assay Performance (e.g., MTT or Comet Assay) C->D E 5. Data Acquisition (e.g., Absorbance Reading, Fluorescence Microscopy) D->E F 6. Statistical Analysis (Comparison to Control) E->F

Caption: A generalized workflow for in vitro analysis of Cetrorelix effects.

Conclusion

This compound's primary and best-understood downstream effect is the potent and rapid inhibition of the Gαq/11-PLC-MAPK signaling cascade in pituitary gonadotropes, leading to the suppression of LH and FSH secretion. This mechanism is fundamental to its clinical efficacy in preventing premature ovulation. However, a growing body of evidence reveals that Cetrorelix also directly impacts signaling pathways in non-pituitary tissues. Its ability to induce antiproliferative and pro-apoptotic effects in cancer cells, likely through alternative G-protein-coupled pathways, and its modulation of the Wnt signaling network, highlight complex and tissue-specific downstream activities. Further research into these non-canonical pathways is critical for expanding the therapeutic potential of GnRH antagonists and for a more complete understanding of their molecular pharmacology.

References

An In-depth Technical Guide to the Synthesis and Purification of Cetrorelix Acetate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cetrorelix Acetate, a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH). The methodologies detailed herein are based on established solid-phase peptide synthesis (SPPS) and subsequent purification by high-performance liquid chromatography (HPLC), aiming to furnish researchers with the necessary information to produce high-purity this compound for investigational use.

Overview of this compound

This compound is a potent inhibitor of gonadotropin secretion and is utilized in assisted reproductive technologies to prevent premature ovulation.[1][2] Its structure, as shown in Figure 1, comprises a sequence of ten amino acids, including several non-natural D-amino acids: Ac-D-Nal(2)-D-p-Cl-Phe-D-Pal(3)-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2.[3] The synthesis of such a complex peptide requires a meticulous, multi-step process to ensure the correct sequence and stereochemistry, followed by rigorous purification to remove closely related impurities.

Synthesis of Cetrorelix

The primary method for synthesizing Cetrorelix is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.[4][5][6] This approach involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for the SPPS of Cetrorelix is depicted in the following diagram:

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_repeat Coupling Cycle Resin Rink Amide Resin Swelling Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Washing1 DMF Washing Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Agent) Washing1->Coupling Washing2 DMF Washing Coupling->Washing2 Capping Capping (Optional, e.g., Acetic Anhydride) Washing2->Capping Repeat Repeat for Each Amino Acid in Sequence Capping->Repeat N_Acetylation N-terminal Acetylation Repeat->N_Acetylation Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) N_Acetylation->Cleavage Precipitation Precipitation and Washing (e.g., Cold Diethyl Ether) Cleavage->Precipitation Drying Drying to Obtain Crude Cetrorelix Precipitation->Drying Deprotection_n Fmoc Deprotection Washing_n1 Washing Deprotection_n->Washing_n1 Coupling_n Next Amino Acid Coupling Washing_n1->Coupling_n Washing_n2 Washing Coupling_n->Washing_n2

Figure 1: General workflow for the solid-phase peptide synthesis of Cetrorelix.
Experimental Protocol for Solid-Phase Synthesis

The following protocol outlines the key steps in the solid-phase synthesis of Cetrorelix.

Materials and Reagents:

  • Rink Amide MBHA or Rink Amide AM resin[5]

  • Fmoc-protected amino acids (including Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, etc.)

  • Coupling agents: HBTU/HOBT, HATU/HOAt, or DIC/HOBT[4][5][7]

  • Base: Diisopropylethylamine (DIEA) or 2,4,6-trimethylpyridine (TMP)[4]

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)[5]

  • Washing solvent: DMF

  • N-terminal acetylation reagent: Acetic anhydride

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v)[5]

  • Precipitation solvent: Cold methyl tert-butyl ether or diethyl ether[5]

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate the first Fmoc-protected amino acid (Fmoc-D-Ala-OH) with a coupling agent and a base in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the Cetrorelix sequence. To minimize racemization, especially for sensitive residues like L-arginine and L-serine, the use of HATU as a coupling agent with HOBt or HOAt as an additive and TMP as a base is recommended.[4]

  • N-terminal Acetylation: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, acetylate the N-terminus using a reagent such as acetic anhydride.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DMF and then with a solvent like dichloromethane.

    • Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups.[5]

  • Precipitation and Collection:

    • Filter the resin from the cleavage mixture.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether or methyl tert-butyl ether.[5]

    • Centrifuge or filter to collect the crude peptide.

    • Wash the crude product with cold ether to remove scavengers and byproducts.

  • Drying: Dry the crude Cetrorelix peptide under vacuum. The crude product can be dissolved in 30% acetic acid and lyophilized for storage before purification.[5]

Purification of Cetrorelix

The crude Cetrorelix peptide contains several impurities, including deletion sequences, incompletely deprotected peptides, and diastereomers.[2][5] Therefore, a robust purification step is essential to obtain a final product of high purity. The most common and effective method for purifying Cetrorelix is preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[5][8]

Purification Workflow

The logical relationship between the steps in the purification of this compound is illustrated below.

G cluster_purification Purification and Final Product Preparation Crude_Dissolution Crude Peptide Dissolution (e.g., Acetonitrile/Water) Filtration Filtration Crude_Dissolution->Filtration RP_HPLC Preparative RP-HPLC Filtration->RP_HPLC Fraction_Collection Fraction Collection Based on UV Detection RP_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Salt_Exchange Salt Exchange to Acetate (Optional, if TFA is used) Pooling->Salt_Exchange Lyophilization Lyophilization Salt_Exchange->Lyophilization Final_Product This compound (High Purity) Lyophilization->Final_Product

Figure 2: Logical workflow for the purification of this compound.
Experimental Protocol for RP-HPLC Purification

Materials and Equipment:

  • Preparative HPLC system with a gradient pump and UV detector

  • Reversed-phase C18 or C8 column[5][7]

  • Mobile Phase A: Water with an additive (e.g., 0.1% TFA or an appropriate buffer)

  • Mobile Phase B: Acetonitrile with the same additive as Mobile Phase A

  • Crude Cetrorelix peptide

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude Cetrorelix peptide in a suitable solvent, often a mixture of Mobile Phase A and B or an aqueous solution of acetic acid.[5] Filter the solution to remove any particulate matter.

  • Chromatographic Separation:

    • Equilibrate the preparative RP-HPLC column (e.g., a Eurospher C18 column, 250x16 mm, 10 µm) with the starting mobile phase composition.[5]

    • Load the filtered crude peptide solution onto the column.

    • Elute the bound peptides using a linear gradient of increasing acetonitrile concentration. A typical gradient might run from 15% to 40% acetonitrile over 75 minutes.[5]

    • Monitor the elution profile using a UV detector at a wavelength of 220 nm or 270 nm.[5][7]

  • Fraction Collection: Collect fractions corresponding to the main Cetrorelix peak.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity specifications (typically >99%).[9][10]

  • Salt Exchange (if necessary): If TFA was used in the mobile phase, a salt exchange step may be required to convert the Cetrorelix trifluoroacetate salt to the acetate salt. This can be achieved using ion-exchange chromatography or by repeated lyophilization from an acetic acid solution.

  • Final Lyophilization: Lyophilize the pooled, pure fractions to obtain the final this compound as a white, fluffy powder.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and purification of this compound.

Table 1: Synthesis and Purification Yields and Purity

ParameterReported ValueSource
Overall YieldUp to 40%[9]
Purification YieldUp to 80%[10]
Final Purity> 99%[9][10][11]
Single Impurity Content< 0.1%[10]

Table 2: RP-HPLC Purification Parameters

ParameterDescriptionSource
Column Eurospher C18 (250x16 mm, 10 µm)[5]
Reversed-phase C18 or C8[7]
Poly-octadecane reverse phase silica gel[10]
Mobile Phase A Water with 0.1% TFA[5]
Sodium sulfate and trifluoroacetic acid in water[10]
Mobile Phase B Acetonitrile with 0.1% TFA[5]
Acetonitrile[10]
Gradient 15–40% B over 75 min[5]
Gradient from 5% to 25% B over 22 min[10]
Flow Rate 15 ml/min (preparative)[5]
Detection 270 nm[5]
220 nm[7]

Characterization and Quality Control

The final this compound product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Analytical RP-HPLC: To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide and to identify impurities. Electrospray ionization mass spectrometry (ESI-MS) is commonly used.[5]

  • Amino Acid Analysis: To verify the amino acid composition and concentration of the peptide.

Common impurities that can arise during synthesis include peptides with incomplete removal of side-chain protecting groups (e.g., Pbf from Arginine or tBu from Serine), deletion sequences, and diastereomers resulting from racemization.[4][5][6] Careful control of the synthesis and purification processes is crucial to minimize these impurities to acceptable levels.[4]

References

An In-depth Technical Guide to the Chemical Properties and Stability of Cetrorelix Acetate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrorelix Acetate is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is utilized in assisted reproductive technologies to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation.[3] The stability of this compound in solution is a critical quality attribute, as degradation can impact its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound in solution, with a focus on quantitative data, experimental protocols, and key degradation pathways.

Chemical and Physical Properties

This compound is a white to off-white, amorphous, and hygroscopic powder.[4] It is a linear decapeptide with a molecular weight of 1431.0 g/mol .[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₇₀H₉₂ClN₁₇O₁₄ (free base)[6]
Molecular Weight1431.0 g/mol [5]
AppearanceWhite, amorphous powder[4]
Solubility in WaterApproximately 8 mg/mL[4][7]
Solubility in Water/MannitolApproximately 5 mg/mL[4][7]
Solubility in other solventsSlightly soluble in DMSO and methanol[2]

Stability in Aqueous Solution

This compound is known to be unstable in aqueous solutions, which has led to its formulation as a lyophilized powder for reconstitution.[4][7] The primary degradation pathways include hydrolysis, racemization, and aggregation.

pH-Dependent Stability

The stability of this compound in solution is highly dependent on the pH. Forced degradation studies have shown that the peptide is susceptible to degradation under both acidic and alkaline conditions.

Table 2: Summary of this compound Degradation under Hydrolytic Stress

Stress ConditionDegradation (%)Major Degradation PathwaysReference
Acidic (e.g., 0.1 N HCl)5.8%l-proline⁵ racemization, C-terminal deamidation[8][9]
Alkaline (e.g., 0.1 N NaOH)18.9%l-serine⁴ racemization, C-terminal deamidation[8][9]
Thermal Stability

Thermal stress also contributes to the degradation of this compound in solution, although to a lesser extent compared to pH-induced degradation.

Table 3: Summary of this compound Degradation under Thermal Stress

Stress ConditionDegradation (%)Reference
Solution at elevated temperature1.4%[8][9]
Photostability

Photostability testing is a critical component of stability studies. While specific quantitative data on the photostability of this compound in solution is limited in the public domain, it is recommended to conduct such studies according to ICH Q1B guidelines.[10][11] Typically, the drug substance and product are exposed to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

Aggregation

This compound has a tendency to aggregate and form gels in aqueous solutions, which can affect its bioavailability and administration.[4][7] The critical aggregation concentration for Cetrorelix has been reported to be approximately 0.04 mg/mL (or ~0.03 mM) in a buffered solution.[12][13][14]

Degradation Pathways

Forced degradation studies have identified three primary degradation pathways for this compound in solution:

  • l-proline⁵ racemization: This occurs predominantly under acidic conditions.[8][9]

  • l-serine⁴ racemization: This is observed exclusively under alkaline conditions.[8][9]

  • C-terminal deamidation: This degradation pathway occurs under both acidic and alkaline pH conditions.[8][9]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound in solution, based on ICH guidelines and published literature.

Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis:

    • Treat a solution of this compound (e.g., 1 mg/mL) with 0.1 N HCl.

    • Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Alkaline Hydrolysis:

    • Treat a solution of this compound with 0.1 N NaOH.

    • Incubate at room temperature for a defined period (e.g., 8 hours).

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat a solution of this compound with 3% hydrogen peroxide.

    • Incubate at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation:

    • Heat a solution of this compound at a specified temperature (e.g., 70°C) for a defined period (e.g., 48 hours).

    • Protect samples from light.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

The following HPLC method has been validated for the assay of this compound and its degradation products.[1][15][16][17]

Table 4: HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water, both containing Trifluoroacetic Acid (TFA) (e.g., 0.1%)
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Injection Volume 20 µL
Column Temperature Ambient

Visualizations

GnRH Receptor Signaling Pathway

This compound acts as an antagonist at the GnRH receptor, thereby inhibiting the downstream signaling cascade that leads to the release of LH and FSH.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Cetrorelix This compound (Antagonist) Cetrorelix->GnRHR Blocks G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC MAPK_pathway MAPK Pathway (e.g., ERK) PKC->MAPK_pathway Gene_expression Gene Expression (LH & FSH β-subunits) MAPK_pathway->Gene_expression LH_FSH_release LH & FSH Release Gene_expression->LH_FSH_release

Caption: GnRH Receptor Signaling Pathway and its Antagonism by this compound.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Alkaline Hydrolysis (0.1 N NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (70°C) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo neutralization Neutralization (for acid/base samples) acid->neutralization base->neutralization analysis Stability-Indicating HPLC Analysis oxidation->analysis thermal->analysis photo->analysis neutralization->analysis data Data Analysis: - Identify Degradants - Quantify Degradation - Elucidate Pathways analysis->data

Caption: Experimental Workflow for a Forced Degradation Study of this compound.

Conclusion

The chemical stability of this compound in solution is a multifaceted issue influenced by pH, temperature, and light. Understanding the degradation pathways and having robust analytical methods are paramount for the development of stable and effective drug products. This guide provides a foundational understanding for researchers and drug development professionals working with this compound, emphasizing the importance of comprehensive stability testing to ensure product quality and patient safety.

References

In Vitro Characterization of Cetrorelix Acetate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Cetrorelix Acetate, a potent gonadotropin-releasing hormone (GnRH) antagonist. The document details the core bioactivity assays, experimental protocols, and the underlying signaling pathways, presenting a robust framework for its evaluation in a research and development setting.

Introduction

This compound is a synthetic decapeptide that acts as a competitive antagonist of the GnRH receptor (GnRHR).[1][2][3] By binding to GnRH receptors in the anterior pituitary gland, Cetrorelix effectively inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][4] This mechanism of action makes it a crucial therapeutic agent in assisted reproductive technologies (ART) to prevent premature LH surges and in the management of hormone-sensitive cancers.[2][3] A thorough in vitro characterization is paramount to understanding its potency, selectivity, and functional effects.

Mechanism of Action and Signaling Pathway

Cetrorelix exerts its biological effect by competitively blocking the GnRH receptor, a G-protein coupled receptor (GPCR).[1][5] The binding of GnRH to its receptor primarily activates the Gq/11 protein signaling cascade.[6][7][8] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7] The elevation of intracellular calcium and activation of PKC are key downstream events that ultimately lead to the synthesis and secretion of LH and FSH.[6] Cetrorelix, by competitively inhibiting the binding of GnRH, prevents the initiation of this signaling cascade, thereby suppressing gonadotropin release.[1][2]

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates Cetrorelix This compound Cetrorelix->GnRHR Competitively Binds & Inhibits Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Hormone_Secretion LH & FSH Synthesis & Secretion Ca2->Hormone_Secretion Leads to PKC->Hormone_Secretion Leads to Experimental_Workflow Start Start: In Vitro Characterization Binding_Assay GnRH Receptor Competitive Binding Assay Start->Binding_Assay Target Engagement Ca_Assay Intracellular Calcium Mobilization Assay Binding_Assay->Ca_Assay Proximal Functional Effect Data_Analysis Data Analysis & Parameter Determination (IC50, Ki, etc.) Binding_Assay->Data_Analysis Hormone_Assay LH & FSH Secretion Assay Ca_Assay->Hormone_Assay Downstream Physiological Response Ca_Assay->Data_Analysis Hormone_Assay->Data_Analysis Conclusion Conclusion: Bioactivity Profile of this compound Data_Analysis->Conclusion

References

The Impact of Cetrorelix Acetate on Gonadotropin Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetrorelix Acetate is a potent and selective gonadotropin-releasing hormone (GnRH) antagonist.[1] It is a synthetic decapeptide that has found significant application in reproductive medicine, primarily to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation for assisted reproductive technologies (ART).[2][3] This technical guide provides an in-depth analysis of the effects of this compound on the synthesis and secretion of gonadotropins, namely LH and follicle-stimulating hormone (FSH). It details the underlying mechanism of action, associated signaling pathways, quantitative effects on hormone levels, and typical experimental protocols employed in its evaluation.

Mechanism of Action

This compound functions as a competitive antagonist of the GnRH receptor.[3][4] The hypothalamic pulsatile secretion of GnRH is the primary trigger for the synthesis and release of LH and FSH from the gonadotropic cells of the anterior pituitary gland.[2][3][5] this compound competitively binds to these GnRH receptors on the pituitary cells, thereby blocking the endogenous GnRH from exerting its effects.[2][6][7] This blockade results in a rapid, dose-dependent, and reversible suppression of LH and FSH secretion.[2][8] Unlike GnRH agonists, which initially cause a "flare-up" of gonadotropin release before downregulating the receptors, this compound provides immediate inhibition of gonadotropin secretion.[4]

The primary clinical application of this mechanism is in preventing the premature LH surge that can occur during controlled ovarian stimulation.[7] By controlling the timing of ovulation, this compound allows for the retrieval of mature oocytes for fertilization.[3]

Signaling Pathways

The binding of GnRH to its G-protein coupled receptor on pituitary gonadotropes activates the phosphatidylinositol-calcium second messenger system, which in turn stimulates the synthesis and secretion of LH and FSH.[2][5] this compound competitively inhibits this pathway at the receptor level.

GNRH_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Pituitary Gonadotrope Cell cluster_2 Cell Membrane cluster_3 Intracellular Signaling Cascade GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds to & Activates Cetrorelix Cetrorelix Acetate Cetrorelix->GnRHR Competitively Binds to & Blocks G_Protein G-Protein Activation GnRHR->G_Protein Activates PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Ca2+ & PKC Activation IP3_DAG->Ca_PKC Gonadotropin_Syn_Sec Gonadotropin Synthesis & Secretion (LH, FSH) Ca_PKC->Gonadotropin_Syn_Sec

Figure 1: GnRH Receptor Signaling and this compound Inhibition.

Quantitative Data on Gonadotropin Suppression

The administration of this compound leads to a significant and dose-dependent suppression of gonadotropins. The following tables summarize the quantitative effects observed in clinical studies.

Table 1: Effects of Single Doses of this compound in Healthy Premenopausal Women

Dose of this compoundMedian Postponement of LH Surge (days)Median Postponement of Ovulation (days)
1 mg4.04.5
3 mg8.07.0
5 mg9.510.0
Data adapted from a study in healthy premenopausal women who received a single subcutaneous dose on cycle day 8.[8]

Table 2: Hormonal Suppression with Repeated Doses of this compound

Daily Dose of this compoundEffect on LHEffect on FSHEffect on Testosterone (in males)
0.25 mgInitial suppression, then tendency to increaseNot significantly affected-
0.5 mgConstant suppressionConstant suppression-
1.0 mgConstant suppressionConstant suppression-
10 mgConsistent suppressionSignificant suppression to subnormal valuesSuppression to castration level (<2 mmol/l)
Data compiled from studies in female and male volunteers.[9][10]

Table 3: Efficacy in Preventing Premature LH Surge in Controlled Ovarian Stimulation

Treatment GroupIncidence of Premature LH Surge
This compound (0.25 mg daily)4.8% (95.2% success rate)
Buserelin (GnRH agonist)2% (98% success rate)
Data from a comparative clinical trial.[9]

Experimental Protocols

The evaluation of this compound's effects on gonadotropin synthesis and secretion involves both preclinical and clinical studies. Below are outlines of typical experimental protocols.

Preclinical Evaluation (In Vitro)
  • Objective: To determine the binding affinity and inhibitory concentration of this compound at the GnRH receptor.

  • Methodology:

    • Cell Culture: Culture of pituitary gonadotrope cell lines (e.g., LβT2 cells) that endogenously express the GnRH receptor.

    • Receptor Binding Assay: Competitive binding assays are performed using a radiolabeled GnRH analog and varying concentrations of this compound to determine the dissociation constant (Kd).

    • Functional Assay: Cells are stimulated with a known concentration of GnRH in the presence of varying concentrations of this compound. The secretion of LH and FSH into the culture medium is quantified using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA) to determine the half-maximal inhibitory concentration (IC50).[1]

Clinical Trial Protocol (Phase I - Pharmacodynamics)
  • Objective: To assess the pharmacodynamic effects and safety of single ascending doses of this compound in healthy volunteers.

  • Methodology:

    • Study Design: A randomized, single-blind, placebo-controlled, parallel-group design.[8]

    • Participants: Healthy, premenopausal women with regular menstrual cycles.[8]

    • Intervention: Administration of a single subcutaneous dose of this compound (e.g., 1, 3, or 5 mg) or placebo on a specific day of the menstrual cycle (e.g., day 8).[8]

    • Data Collection:

      • Frequent blood sampling for pharmacokinetic analysis of this compound concentrations.

      • Daily blood sampling for measurement of serum LH, FSH, and estradiol (E2) levels by electrochemiluminescence immunoassay or RIA.[8]

      • Transvaginal ultrasound to monitor follicular development and ovulation.[8]

    • Endpoints:

      • Primary: Change in serum LH and FSH concentrations from baseline.

      • Secondary: Postponement of the LH surge and ovulation, safety, and tolerability.

Clinical_Trial_Workflow Screening Participant Screening (Healthy Premenopausal Women) Randomization Randomization Screening->Randomization Placebo Placebo Group Randomization->Placebo Cetrorelix_1mg Cetrorelix 1mg Group Randomization->Cetrorelix_1mg Cetrorelix_3mg Cetrorelix 3mg Group Randomization->Cetrorelix_3mg Cetrorelix_5mg Cetrorelix 5mg Group Randomization->Cetrorelix_5mg Intervention Single Subcutaneous Injection on Cycle Day 8 Placebo->Intervention Cetrorelix_1mg->Intervention Cetrorelix_3mg->Intervention Cetrorelix_5mg->Intervention Data_Collection Data Collection (Blood Samples, Ultrasound) Intervention->Data_Collection Analysis Pharmacokinetic & Pharmacodynamic Analysis Data_Collection->Analysis Results Evaluation of Gonadotropin Suppression & Ovulation Delay Analysis->Results

Figure 2: Typical Workflow for a Phase I Clinical Trial of this compound.

Clinical Trial Protocol (Phase III - Efficacy in ART)
  • Objective: To compare the efficacy and safety of this compound with a standard GnRH agonist protocol for preventing premature LH surges in patients undergoing controlled ovarian stimulation for in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI).

  • Methodology:

    • Study Design: A prospective, randomized, open-label, comparative study.[11]

    • Participants: Infertile patients undergoing ART.[11]

    • Intervention:

      • Cetrorelix Group: Ovarian stimulation with gonadotropins (rFSH or hMG) is initiated on day 2 or 3 of the menstrual cycle. This compound (0.25 mg daily) is administered subcutaneously starting on stimulation day 5 or 6 and continued until the day of human chorionic gonadotropin (hCG) administration.[12] Alternatively, a single 3 mg dose of Cetrorelix can be given.[11][12]

      • GnRH Agonist Group (Comparator): A standard long protocol with a GnRH agonist (e.g., buserelin) is used for pituitary downregulation before starting gonadotropin stimulation.[9]

    • Data Collection:

      • Monitoring of follicular growth by ultrasound.

      • Measurement of serum LH, E2, and progesterone levels.

    • Endpoints:

      • Primary: Incidence of premature LH surge (defined as LH > 10 IU/L).[11]

      • Secondary: Number of oocytes retrieved, fertilization rate, embryo quality, clinical pregnancy rate, and incidence of ovarian hyperstimulation syndrome (OHSS).

Conclusion

This compound is a well-characterized GnRH antagonist that effectively suppresses the synthesis and secretion of gonadotropins. Its mechanism of competitive antagonism at the pituitary GnRH receptor provides a rapid and reversible means of controlling LH and FSH levels. This pharmacological profile has established this compound as a cornerstone in modern ART protocols, offering a safe and effective strategy to prevent premature ovulation and optimize the outcomes of controlled ovarian stimulation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and drug development professionals working in the field of reproductive endocrinology and fertility treatment.

References

Investigating the half-life of Cetrorelix Acetate in vivo

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vivo Half-Life of Cetrorelix Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, with a primary focus on its half-life. The document summarizes key quantitative data, details common experimental methodologies for its determination, and illustrates the underlying biological and experimental processes.

Quantitative Pharmacokinetic Data

The in vivo half-life of this compound is significantly influenced by the route of administration and the species being studied. The terminal half-life is notably longer following subcutaneous (SC) administration compared to intravenous (IV) injection, which indicates that the absorption rate from the injection site is a limiting factor for elimination.[1][2]

Table 1: Terminal Half-Life of this compound in Humans
Administration RouteDosing RegimenTerminal Half-Life (t½)Reference(s)
Intravenous (IV)Single Dose~8-12 hours[1][2][3]
Subcutaneous (SC)Single Dose (0.25 - 5 mg)~30 hours (range of 24-40 hours)[1][2][3][4][5]
Subcutaneous (SC)Multiple Doses (0.25 - 1.0 mg)20 to 80 hours[4][6]
Table 2: Terminal Half-Life of this compound in Animal Models
SpeciesAdministration RouteTerminal Half-Life (t½)Reference(s)
RatIntravenous (IV)1-2 hours[1]
RatSubcutaneous (SC)7-14 hours[1]
Table 3: Key Pharmacokinetic Parameters of this compound in Humans
ParameterValueDescriptionReference(s)
Absolute Bioavailability (SC)~85%The fraction of the administered dose that reaches systemic circulation.[1][2][3][4][7]
Volume of Distribution (Vd)~1.1 L/kgAn indicator of how the drug is distributed throughout the body's tissues.[1][2][3]
Plasma Protein Binding~86%The extent to which Cetrorelix binds to proteins in the blood plasma.[3][7]
MetabolismVia PeptidasesCetrorelix is broken down by peptide-cleaving enzymes. The primary metabolite is the (1-4) peptide fragment.[1][8][9]
ExcretionUrine and BileThe drug and its metabolites are eliminated from the body through both renal and biliary routes.[1][3][9][10]

Experimental Protocols for Half-Life Determination

The determination of the in vivo half-life of a peptide drug like this compound involves a standardized pharmacokinetic (PK) study. The following protocol is a synthesized representation of methodologies described in clinical trials.

Study Design

A typical study employs a randomized, controlled design.[11] Healthy volunteers are recruited and divided into groups, each receiving a specific dose of this compound or a placebo.[11] Both single-dose and multiple-dose regimens are often investigated to understand the drug's accumulation and steady-state kinetics.[6][7]

Drug Administration
  • Route: For half-life determination, both intravenous (IV) and subcutaneous (SC) routes are used.[1] The IV route provides a direct measure of elimination, while the SC route is the standard clinical route and provides data on absorption and elimination kinetics.[1][2]

  • Dosing: Doses typically range from 0.25 mg to 5 mg in clinical studies.[6][11] The drug is supplied as a lyophilized powder and reconstituted with sterile water for injection immediately before administration.[4][10]

Sample Collection
  • Matrix: Blood is the primary biological matrix collected.

  • Procedure: Venous blood samples are drawn into heparinized tubes at multiple time points.[12] A typical schedule includes a pre-dose sample, followed by frequent sampling in the initial hours post-administration (e.g., 0.5, 1, 2, 4, 8 hours) and less frequent sampling at later time points (e.g., 24, 48, 72, 96 hours) to accurately capture the absorption, distribution, and elimination phases.[11][12][13]

  • Processing: The collected blood is centrifuged to separate the plasma, which is then stored at -80°C until analysis.[12]

Bioanalytical Method
  • Assay: The concentration of Cetrorelix in plasma samples is most commonly quantified using a validated Radioimmunoassay (RIA) .[1][6][11][13] This method offers high sensitivity and specificity for the peptide.

  • Procedure (RIA):

    • Incubation: Plasma samples, a known amount of radiolabeled Cetrorelix, and a specific anti-Cetrorelix antibody are incubated together.

    • Competition: The unlabeled Cetrorelix from the sample competes with the radiolabeled Cetrorelix for binding to the limited number of antibody sites.

    • Separation: The antibody-bound Cetrorelix is separated from the unbound fraction.

    • Detection: The radioactivity of the antibody-bound fraction is measured. The concentration of Cetrorelix in the original sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve.

Pharmacokinetic Analysis
  • Modeling: The plasma concentration-time data for each subject is analyzed using non-compartmental methods.[12][13]

  • Parameter Calculation: Key pharmacokinetic parameters are calculated, including:

    • t½ (Terminal Half-Life): The time required for the plasma concentration of the drug to decrease by half during the terminal elimination phase.

    • Cmax: The maximum observed plasma concentration.

    • Tmax: The time at which Cmax is reached.

    • AUC (Area Under the Curve): The total drug exposure over time.

Visualizations: Pathways and Workflows

Signaling Pathway of this compound

Cetrorelix functions as a gonadotropin-releasing hormone (GnRH) antagonist.[8][14][15] It competitively binds to GnRH receptors on the gonadotrophic cells of the anterior pituitary gland.[1][10][15] This action blocks the downstream signaling cascade that leads to the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), thereby preventing the LH surge that triggers ovulation.[1][8][15]

Cetrorelix_Mechanism_of_Action cluster_pituitary Hypothalamus Hypothalamus AnteriorPituitary Anterior Pituitary (Gonadotroph Cells) Hypothalamus->AnteriorPituitary Pulsatile GnRH Release (+) GnRH_Receptor GnRH Receptor LH_FSH LH & FSH Release GnRH_Receptor->LH_FSH Stimulates (+) Gonads Gonads (Ovaries) LH_Surge LH Surge & Ovulation Gonads->LH_Surge Estradiol Feedback (Mid-cycle) Cetrorelix This compound Cetrorelix->GnRH_Receptor Competitive Antagonist (-) LH_FSH->Gonads Stimulates (+) PK_Workflow StudyDesign 1. Study Design (e.g., Dose, Route, Cohorts) SubjectScreening 2. Subject Screening & Recruitment StudyDesign->SubjectScreening DrugAdmin 3. Drug Administration (IV or SC) SubjectScreening->DrugAdmin SampleCollection 4. Serial Blood Sampling (Timed Intervals) DrugAdmin->SampleCollection SampleProcessing 5. Sample Processing (Centrifugation to Plasma) SampleCollection->SampleProcessing Bioanalysis 6. Bioanalysis (Radioimmunoassay - RIA) SampleProcessing->Bioanalysis DataAnalysis 7. PK Modeling (Non-Compartmental Analysis) Bioanalysis->DataAnalysis Result Determination of t½, Cmax, AUC, etc. DataAnalysis->Result

References

A Technical Guide to the Non-Pituitary Actions of Cetrorelix Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cetrorelix Acetate, a synthetic decapeptide, is well-established as a potent gonadotropin-releasing hormone (GnRH) antagonist. Its primary clinical application lies in reproductive medicine, where it competitively binds to GnRH receptors in the anterior pituitary gland, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) to prevent premature ovulation.[1][2][3][4] However, a growing body of evidence reveals that the biological activity of Cetrorelix extends far beyond the pituitary-gonadal axis. GnRH receptors are expressed in a multitude of non-pituitary tissues, including various cancer cell lines, reproductive organs, and even immune cells.[5][6][7] In these peripheral sites, Cetrorelix can exert direct antiproliferative, pro-apoptotic, and immunomodulatory effects, opening new avenues for its therapeutic application in oncology and immunology. This guide provides an in-depth technical overview of these non-pituitary actions, summarizing key quantitative data, detailing experimental methodologies, and illustrating the distinct signaling pathways involved.

Expression of GnRH Receptors in Non-Pituitary Tissues

The prerequisite for the non-pituitary action of Cetrorelix is the presence of its target, the GnRH receptor (GnRHR), in peripheral tissues. The expression of GnRHR has been identified in a wide range of normal and malignant human tissues, suggesting that GnRH may act in an autocrine or paracrine manner to regulate cellular functions beyond reproduction.[6][8]

Reproductive Tissues and Tumors:

  • Ovary[5][7]

  • Endometrium[5][7]

  • Myometrium[7]

  • Placenta[7][8]

  • Breast[5][7]

  • Prostate[5][7]

  • Testes[8]

Non-Reproductive Tissues:

  • Liver[6][7]

  • Heart[6][7]

  • Kidney[6][7]

  • Skeletal Muscle[6]

The presence of GnRHR on hormone-dependent tumors, such as those of the prostate, breast, ovary, and endometrium, is of particular interest and forms the basis for investigating the direct anti-cancer effects of GnRH analogues like Cetrorelix.[5][7][9]

Direct Antiproliferative and Pro-Apoptotic Effects on Cancer Cells

Cetrorelix has demonstrated direct inhibitory effects on the growth and survival of various cancer cell lines, independent of its systemic hormonal suppression.

Prostate Cancer: In primary cell co-cultures from human prostate adenocarcinoma, Cetrorelix significantly reduces cell growth and increases apoptosis.[10][11] These effects are dose-dependent and occur without altering the expression of the GnRH receptor itself.[10][11] This suggests that GnRH receptors on tumor prostatic cells may not differentiate between agonists and antagonists in the same way pituitary receptors do, with both types of analogues activating an inhibitory pathway.[11]

Ovarian and Endometrial Cancer: Studies have shown that Cetrorelix exerts antiproliferative effects on human endometrial and ovarian cancer cell lines.[9] Intriguingly, research indicates that these effects, along with those of GnRH-II, persist even after the knockout of the classical GnRH-I receptor.[9] This suggests the involvement of an alternative receptor or signaling pathway in mediating the direct anti-tumor actions of Cetrorelix in these cancers.[9]

Triple-Negative Breast Cancer (TNBC): In vivo studies using xenograft models of LHRH receptor-positive TNBC have shown that treatment with a Cetrorelix pamoate preparation significantly inhibits tumor growth.[12] A 53% inhibition of tumor volume was observed by day 28 of the experiment compared to controls.[12]

Uterine Leiomyoma (Fibroids): Cetrorelix is also suggested to have a direct pro-apoptotic effect on uterine leiomyoma cells.[13] This action is proposed to be in addition to the systemic sex hormone deficit caused by its pituitary action, contributing to the shrinkage of fibroids.[13]

Quantitative Data on Non-Pituitary Actions

The following tables summarize key quantitative findings from studies investigating the direct effects of Cetrorelix.

Table 1: GnRH Receptor Binding Characteristics in Prostate Cancer Cells

Parameter Value Cell Type Reference
Dissociation Constant (Kd) 1.11 ± 0.28 nM Primary Human Prostate Carcinoma [11]

| Max. Binding Capacity (Bmax) | 2.81 ± 0.37 pmol/mg protein| Primary Human Prostate Carcinoma |[11] |

Table 2: Dose-Dependent Effects of Cetrorelix on Prostate Cancer Cells

Cetrorelix Concentration Effect on Cell Growth Effect on Apoptosis Cell Type Reference

| 5 - 20 ng/mL | Significant reduction | Significant increase in DNA fragmentation | Primary Human Prostate Carcinoma |[10][11] |

Table 3: In Vivo Anti-Tumor Efficacy of Cetrorelix

Cancer Type Treatment Outcome Model Reference

| Triple-Negative Breast Cancer | Cetrorelix Pamoate (100 µ g/day est.) | 53% inhibition of tumor volume increase at Day 28 | HCC1806 Xenograft in Nude Mice |[12] |

Signaling Pathways in Non-Pituitary Tissues

The intracellular signaling pathways activated by GnRHR in non-pituitary tissues diverge significantly from the classical pathway observed in pituitary gonadotropes.

Classical Pituitary Pathway: In the pituitary, GnRH binding to its receptor primarily activates the Gαq/11 protein, leading to the stimulation of phospholipase C (PLC), generation of inositol triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of protein kinase C (PKC). This cascade ultimately results in the synthesis and release of LH and FSH.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GnRH GnRH GnRHR Pituitary GnRH Receptor GnRH->GnRHR Binds Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Gonadotropin Gonadotropin (LH/FSH) Synthesis & Release PKC->Gonadotropin

Caption: Classical GnRH signaling pathway in pituitary gonadotropes.

Non-Pituitary Signaling Pathways: In contrast, the anti-proliferative actions of GnRH analogues in extrapituitary tissues, such as cancer cells, do not involve the classical Gαq/11-PLC pathway.[5][14] Instead, evidence points towards the activation of Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. Furthermore, GnRHR activation in these cells engages other complex signaling networks, including:

  • Mitogen-activated protein kinase (MAPK) pathways: Influencing cell proliferation and differentiation.

  • Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: Regulating cell survival and apoptosis.

  • Cross-talk with growth factor receptors: GnRHR can interact with receptors like the Epidermal Growth Factor Receptor (EGFR), modulating their signaling output.[5][14]

  • Actin cytoskeleton remodeling: Affecting cell motility and metastasis through small Rho GTPases.[5][14]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cetrorelix Cetrorelix GnRHR Peripheral GnRH Receptor Cetrorelix->GnRHR Binds EGFR Growth Factor Receptor (e.g., EGFR) GnRHR->EGFR Cross-talk G_protein Gαi Protein GnRHR->G_protein Activates MAPK MAPK Pathway (p38, JNK) GnRHR->MAPK Activates PI3K_Akt PI3K/Akt Pathway GnRHR->PI3K_Akt Modulates Rho Rho GTPases GnRHR->Rho Activates Proliferation ↓ Proliferation G_protein->Proliferation Apoptosis ↑ Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis Metastasis ↓ Metastasis Rho->Metastasis

Caption: Postulated non-pituitary signaling of Cetrorelix in cancer cells.

Immunomodulatory Effects

Emerging evidence suggests that Cetrorelix may also possess immunomodulatory properties.

Rheumatoid Arthritis (RA): In a proof-of-concept, double-blind, randomized trial in patients with active longstanding RA and high gonadotropin levels, Cetrorelix treatment significantly reduced the Disease Activity Score 28 (DAS28CRP) compared to placebo.[15] Furthermore, significant reductions in the proinflammatory cytokines TNF-α and IL-1β were observed by day 15.[15]

Endometrial Protection: In a murine model, pretreatment with Cetrorelix showed a protective effect on the uterus against damage caused by anti-PD-L1 immune checkpoint inhibitors.[16] While it did not prevent ovarian follicular reduction, Cetrorelix restored normal decidualization patterns in the uterus, highlighting a potential role in fertility preservation during cancer immunotherapy.[16]

Experimental Protocols

This section details the methodologies used in key experiments to elucidate the non-pituitary actions of Cetrorelix.

Protocol 1: Assessment of Antiproliferative and Pro-Apoptotic Effects on Primary Prostate Cancer Cells (Adapted from Dondi et al., 2008 and Marelli et al., 2011[10][11])

  • Cell Culture:

    • Obtain prostate adenocarcinoma samples from radical prostatectomy.

    • Mechanically and enzymatically digest the tissue to separate epithelial and stromal cells.

    • Establish a primary co-culture using a bicameral system (e.g., Transwell inserts), with stromal cells seeded in the lower chamber and epithelial cells in the upper insert.

    • Culture in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Treatment:

    • After cell attachment and growth, treat the epithelial cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 ng/mL) for a specified duration (e.g., 48-72 hours). Include a vehicle-only control group.

  • Cell Growth Assessment (MTT Assay):

    • At the end of the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

  • Apoptosis Assessment (COMET Assay - Single Cell Gel Electrophoresis):

    • Harvest treated and control cells.

    • Embed the cells in a low-melting-point agarose gel on a microscope slide.

    • Lyse the cells with a high-salt and detergent solution to remove membranes and soluble proteins, leaving behind the nuclear material (nucleoids).

    • Subject the slides to electrophoresis under alkaline conditions. Fragmented DNA from apoptotic cells will migrate out of the nucleoid, forming a "comet tail."

    • Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

    • Visualize under a fluorescence microscope and quantify the extent of DNA damage (tail length, tail moment) using appropriate software. An increase in comet tails indicates increased apoptosis.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Isolate & Culture Primary Prostate Cancer Cells B Treat with Cetrorelix (Varying Doses) A->B C1 MTT Assay B->C1 C2 COMET Assay B->C2 D1 Measure Absorbance (Cell Viability) C1->D1 D2 Quantify DNA Fragmentation (Apoptosis) C2->D2

Caption: Experimental workflow for assessing Cetrorelix's direct cellular effects.

Protocol 2: GnRH Receptor Binding Assay (Adapted from Marelli et al., 2011[11])

  • Membrane Preparation:

    • Homogenize cultured cells or tissue samples in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., >100,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Saturation Binding:

    • Incubate fixed amounts of membrane protein with increasing concentrations of a radiolabeled GnRH analogue (e.g., ¹²⁵I-GnRH).

    • For each concentration, run a parallel incubation that includes a large excess of unlabeled GnRH to determine non-specific binding.

    • After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate specific binding by subtracting non-specific from total binding.

    • Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and maximum binding capacity (Bmax).

  • Competition Binding:

    • Incubate membrane preparations with a fixed concentration of radiolabeled GnRH and increasing concentrations of unlabeled Cetrorelix.

    • Measure the displacement of the radioligand as a function of the Cetrorelix concentration to determine its binding affinity (IC50/Ki).

Conclusion and Future Perspectives

While this compound's role in reproductive medicine is firmly established, its non-pituitary actions present a compelling frontier for therapeutic development. The expression of GnRH receptors on a variety of tumors provides a direct target for anti-cancer therapy. The ability of Cetrorelix to induce apoptosis and inhibit proliferation in cancer cells, potentially through novel signaling pathways distinct from those in the pituitary, underscores its potential as an oncologic agent.[9][11] Furthermore, its emerging immunomodulatory effects could be harnessed for treating inflammatory conditions like rheumatoid arthritis or for protecting reproductive organs during immunotherapy.[15][16] Future research should focus on further elucidating the specific non-pituitary signaling cascades, identifying the potential existence of novel GnRH receptor subtypes, and conducting clinical trials to validate these promising preclinical findings in oncology and immunology.

References

A Technical Guide to the Discovery and Development of Cetrorelix Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth overview of the discovery, development, and mechanism of action of Cetrorelix Acetate, a third-generation gonadotropin-releasing hormone (GnRH) antagonist. It is intended for researchers, scientists, and professionals involved in drug development.

Introduction: The Rationale for GnRH Antagonism

Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is a critical regulator of the human reproductive system. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control steroidogenesis and gametogenesis in the gonads. The development of molecules that could inhibit this pathway was driven by the need for therapies in hormone-dependent conditions, such as in-vitro fertilization (IVF), endometriosis, uterine fibroids, and certain cancers like prostate and breast cancer.

While early efforts focused on GnRH agonists, their initial stimulatory "flare-up" effect and the slow onset of downregulation were significant clinical limitations. This paved the way for the development of direct GnRH antagonists, which competitively block the GnRH receptor, leading to an immediate and reversible suppression of gonadotropin secretion without an initial surge.

Discovery and Chemical Development

Cetrorelix was discovered and developed by Asta Medica in the late 1980s and early 1990s as a more potent and safer alternative to earlier GnRH antagonists. The development of Cetrorelix, a synthetic decapeptide, involved strategic amino acid substitutions at positions 1, 2, 3, 6, and 10 of the native GnRH sequence. These modifications were designed to enhance receptor binding affinity and metabolic stability while minimizing the histamine-releasing side effects that plagued first-generation antagonists.

The resulting structure is Ac-D-Nal(2)1, D-pCl-Phe2, D-Pal(3)3, D-Cit6, D-Ala10]-GnRH.

Mechanism of Action

Cetrorelix functions as a competitive antagonist of the GnRH receptor in the pituitary gland. By binding to the receptor, it prevents endogenous GnRH from initiating the intracellular signaling cascade that leads to gonadotropin synthesis and release. This blockade results in a rapid, dose-dependent suppression of LH and FSH levels.

Signaling Pathway

The binding of GnRH to its G-protein coupled receptor (GPCR) typically activates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in the synthesis and release of LH and FSH. Cetrorelix physically obstructs the receptor, preventing this entire cascade from being initiated.

G_protein_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GnRH_R GnRH Receptor G_protein Gq/11 Protein GnRH_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes GnRH GnRH GnRH->GnRH_R Binds Cetrorelix Cetrorelix Cetrorelix->GnRH_R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Gonadotropin LH & FSH Synthesis/Release Ca->Gonadotropin PKC->Gonadotropin

Caption: GnRH receptor signaling pathway and its inhibition by Cetrorelix.

Preclinical Development

In Vitro Studies

Early in vitro studies were crucial for characterizing the binding affinity and potency of Cetrorelix.

Table 1: In Vitro Potency of Cetrorelix

ParameterValueDescription
IC50 1.16 ng/mLConcentration required to inhibit 50% of GnRH-induced LH release from rat pituitary cells.
Receptor Binding Affinity (pA2) 8.87A measure of the antagonist's potency, determined by its ability to shift the agonist dose-response curve.
Experimental Protocol: Rat Pituitary Cell Culture Assay
  • Cell Preparation: Anterior pituitaries from female Wistar rats were collected and enzymatically dispersed to create a primary cell culture.

  • Incubation: Cells were cultured for 72 hours before being exposed to various concentrations of Cetrorelix for a pre-incubation period.

  • Stimulation: A standard concentration of native GnRH was added to the cultures to stimulate LH release.

  • Measurement: After a defined incubation period, the culture medium was collected.

  • Analysis: The concentration of LH in the medium was quantified using a radioimmunoassay (RIA). The IC50 value was calculated by determining the Cetrorelix concentration that caused a 50% reduction in the GnRH-stimulated LH release.

In Vivo Studies

Animal models were essential to evaluate the efficacy and safety of Cetrorelix before human trials. The castrated male rat model was used to demonstrate the suppression of post-castration LH rise, a key indicator of GnRH antagonist activity.

Table 2: In Vivo Efficacy in Animal Models

Animal ModelDosageEffectDuration of Action
Castrated Male Rat 10 µgComplete suppression of LH for 24 hours.> 24 hours
Ovariectomized Cynomolgus Monkey 30 µg/kgRapid suppression of LH and FSH within hours.Dose-dependent

Clinical Development

The clinical development of Cetrorelix focused primarily on its use in assisted reproductive technology (ART) to prevent premature LH surges in patients undergoing controlled ovarian stimulation.

Drug Development Workflow

The progression of Cetrorelix from a laboratory compound to a clinically approved drug followed a standard pharmaceutical development pipeline.

drug_development_workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_regulatory Regulatory Phase discovery Discovery & Lead Optimization in_vitro In Vitro Assays (Binding, Potency) discovery->in_vitro in_vivo In Vivo Animal Models (Efficacy, Toxicology) in_vitro->in_vivo phase1 Phase I (Safety, PK/PD in healthy volunteers) in_vivo->phase1 phase2 Phase II (Dose-finding, Efficacy in target population) phase1->phase2 phase3 Phase III (Large-scale efficacy, Comparison to standard) phase2->phase3 submission Regulatory Submission (NDA/MAA) phase3->submission approval FDA/EMA Approval submission->approval market market approval->market Post-Market Surveillance (Phase IV)

Caption: The development pipeline for this compound.

Phase I and II Trials

Phase I trials in healthy volunteers established the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of Cetrorelix. These studies confirmed its rapid onset of action and dose-dependent suppression of gonadotropins. Phase II trials were dose-finding studies in patients undergoing controlled ovarian stimulation, which identified the optimal 0.25 mg daily dose to effectively prevent premature LH surges without impairing the ovarian response to gonadotropins.

Phase III Clinical Trials

Large-scale, randomized Phase III trials were conducted to compare the efficacy and safety of Cetrorelix with standard GnRH agonist protocols in IVF cycles.

Table 3: Summary of Key Phase III Clinical Trial Data (Cetrorelix 0.25 mg vs. GnRH Agonist)

EndpointCetrorelix ProtocolGnRH Agonist Protocol
Number of Stimulation Days 9.711.2
Incidence of Severe OHSS 1.1%2.8%
Pregnancy Rate per Transfer 38.9%36.7%
LH Surge Prevention >95% effective>98% effective

Data are representative values compiled from multiple large-scale studies.

Experimental Protocol: Phase III IVF Trial Design
  • Patient Population: Women aged 18-40 with a regular menstrual cycle, undergoing IVF for the first time.

  • Ovarian Stimulation: Patients begin stimulation with recombinant FSH (rFSH) on day 2 or 3 of their menstrual cycle.

  • Randomization: Patients are randomized to one of two arms:

    • Cetrorelix Arm (Antagonist Protocol): Cetrorelix 0.25 mg is administered daily, starting on stimulation day 5 or 6, to prevent a premature LH surge.

    • Agonist Arm (Long Protocol): A GnRH agonist (e.g., leuprolide acetate) is started in the mid-luteal phase of the preceding cycle to achieve pituitary downregulation.

  • Ovulation Trigger: Once at least three follicles reach a diameter of ≥17 mm, a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation.

  • Oocyte Retrieval: Oocytes are retrieved transvaginally 34-36 hours after the hCG trigger.

  • Primary Endpoints: Prevention of premature LH surge, number of oocytes retrieved.

  • Secondary Endpoints: Duration of stimulation, incidence of ovarian hyperstimulation syndrome (OHSS), implantation rates, clinical pregnancy rates.

Regulatory Approval and Post-Marketing

This compound, under the brand name Cetrotide®, received its first major regulatory approval from the European Commission in 1999. This was followed by approval from the U.S. Food and Drug Administration (FDA) in 2000 for use in preventing premature LH surges in patients undergoing controlled ovarian stimulation. Its development marked a significant advancement in ART, offering a shorter, more patient-friendly treatment protocol with a lower risk of OHSS compared to the long agonist protocols.

clinical_trial_phases node_root Drug Candidate (Cetrorelix) node_p1 Phase I Focus: Safety & Dosage Subjects: 20-80 Healthy Volunteers node_root->node_p1 node_p2 Phase II Focus: Efficacy & Side Effects Subjects: 100-300 Patients node_p1->node_p2 node_p3 Phase III Focus: Large-Scale Efficacy & Safety Subjects: 1,000-3,000 Patients node_p2->node_p3 node_p4 Phase IV Focus: Post-Marketing Surveillance Subjects: Real-world patient population node_p3->node_p4

Caption: The hierarchical progression of clinical trial phases for Cetrorelix.

A Technical Guide to the Basic Research Applications of the GnRH Antagonist Cetrorelix

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental research applications of Cetrorelix, a potent gonadotropin-releasing hormone (GnRH) antagonist. Cetrorelix, a synthetic decapeptide, plays a crucial role in the experimental manipulation of the hypothalamic-pituitary-gonadal (HPG) axis, offering a valuable tool for studies in reproductive biology, oncology, and endocrinology. This document provides a comprehensive overview of its mechanism of action, diverse research applications, and detailed experimental protocols.

Introduction to Cetrorelix

Cetrorelix is a third-generation GnRH antagonist that functions by competitively blocking GnRH receptors in the anterior pituitary gland.[1][2] This action leads to a rapid, dose-dependent, and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[3][4] Unlike GnRH agonists which cause an initial "flare-up" of gonadotropin release, Cetrorelix provides immediate inhibition, making it a precise tool for researchers studying the effects of gonadotropin deprivation.[5][6] First discovered in 1988, its initial applications were in oncology, and it has since become a standard in reproductive medicine.[1][2]

Mechanism of Action

Cetrorelix exerts its effects by competitively binding to GnRH receptors on pituitary gonadotrope cells.[3][7] This binding prevents endogenous GnRH from activating its receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of LH and FSH.[8] The suppression of gonadotropins, in turn, reduces the production of gonadal steroids, such as testosterone and estrogen.[8]

Signaling Pathways

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[9][10] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9][10] These signaling events ultimately lead to gonadotropin secretion and gene transcription. Cetrorelix blocks the initiation of this cascade by preventing GnRH binding.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds & Activates Cetrorelix Cetrorelix Cetrorelix->GnRHR Binds & Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gonadotropin_release Gonadotropin (LH/FSH) Release Ca_release->Gonadotropin_release MAPK MAPK Cascade (ERK1/2) PKC->MAPK Gene_transcription Gene Transcription MAPK->Gene_transcription

Caption: GnRH Receptor Signaling Pathway and Cetrorelix Inhibition.

Basic Research Applications

Investigating the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Cetrorelix is an invaluable tool for dissecting the complex feedback mechanisms of the HPG axis. By inducing a rapid and reversible chemical gonadectomy, researchers can study the physiological roles of LH and FSH in various processes without the confounding effects of surgical castration.

  • Studying Puberty and Reproductive Aging: Cetrorelix can be used to model delayed puberty or to investigate the hormonal changes associated with reproductive senescence in animal models.

  • Neuroendocrine Research: It allows for the study of the direct effects of gonadotropins on the brain and behavior, independent of gonadal steroid feedback.

Cancer Research

The growth of several cancers is hormone-dependent, making the suppression of gonadal steroids a key therapeutic strategy. Cetrorelix is used in preclinical cancer models to investigate the role of the HPG axis in tumor progression.

  • Prostate Cancer: In prostate cancer research, Cetrorelix is used to study the effects of androgen deprivation on tumor growth, apoptosis, and the development of castration resistance.[1][11]

  • Breast and Ovarian Cancer: In models of estrogen-receptor-positive breast and ovarian cancers, Cetrorelix is employed to explore the impact of estrogen suppression on cancer cell proliferation and survival.[12]

  • Direct Antitumor Effects: Some studies suggest that GnRH antagonists may have direct antiproliferative effects on cancer cells that express GnRH receptors, independent of their effects on the pituitary.[12]

Reproductive Biology

Cetrorelix is widely used in reproductive biology research, particularly in the context of assisted reproductive technologies (ART).

  • Ovarian Stimulation Models: In animal models, Cetrorelix is used to prevent premature ovulation during controlled ovarian hyperstimulation protocols, allowing for the collection of mature oocytes for in vitro fertilization (IVF) studies.[13]

  • Endometrial Receptivity: Researchers use Cetrorelix to investigate the hormonal requirements for endometrial receptivity and implantation.

  • Spermatogenesis: In male animal models, Cetrorelix can be used to study the hormonal regulation of spermatogenesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Cetrorelix in basic research.

Table 1: Receptor Binding and In Vitro Potency of Cetrorelix

ParameterSpecies/Cell LineValueReference(s)
Binding Affinity (Kd) Human GnRH Receptor~1.11 nM[1]
IC50 (Inhibition of GnRH-induced Ca2+ increase) HEK293/GnRHR cells~10 nM[7]
IC50 (Inhibition of GnRH-induced Ca2+ increase) SH-SY5Y cells1 nM - 1 µM[7]

Table 2: In Vivo Efficacy of Cetrorelix

SpeciesDosageEffectReference(s)
Rat (male) 1-2 ng/mL (plasma concentration)Testosterone suppression[14]
Rat (female) 0.25, 0.5, 1 mg/kg SCDose-dependent suppression of LH and FSH[15]
Mouse (aged female) 5 µg/kg for 3 or 7 daysImproved superovulation[13][16]
Human (male) 10 mg/day SC for 8 daysConsistent suppression of LH and testosterone[10]
Human (female, IVF) 0.25 mg/day SCPrevention of premature LH surge[5]
Human (female, IVF) 3 mg single dose SCPrevention of premature LH surge[17]

Experimental Protocols

This section provides detailed methodologies for key experiments using Cetrorelix.

In Vitro Studies

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays prep_cells Prepare Cell Culture (e.g., LNCaP, Pituitary cells) treat_cells Treat Cells with Cetrorelix (various concentrations and time points) prep_cells->treat_cells prep_cetrorelix Prepare Cetrorelix Solution prep_cetrorelix->treat_cells assay_prolif Cell Proliferation Assay (e.g., MTT, BrdU) treat_cells->assay_prolif assay_binding Receptor Binding Assay treat_cells->assay_binding assay_hormone Hormone Release Assay (e.g., ELISA) treat_cells->assay_hormone assay_signal Signaling Pathway Analysis (e.g., Western Blot for p-ERK) treat_cells->assay_signal

Caption: General workflow for in vitro experiments with Cetrorelix.
  • Reconstitution: Cetrorelix acetate is typically supplied as a lyophilized powder.[11] Reconstitute the powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution. The concentration of the stock solution will depend on the specific experimental requirements.

  • Storage: Store the reconstituted stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in the appropriate cell culture medium.

  • Cell Lines: A variety of cell lines can be used, including pituitary gonadotrope cell lines (e.g., LβT2), GnRH receptor-transfected cell lines (e.g., HEK293), and hormone-sensitive cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer).[1][7]

  • Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.

  • Treatment: When the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of Cetrorelix. Include appropriate controls, such as vehicle-treated cells and positive controls (e.g., GnRH for stimulation). The treatment duration will vary depending on the endpoint being measured (e.g., minutes for signaling studies, days for proliferation assays).

  • Plate Cells: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Treat Cells: After allowing the cells to adhere overnight, treat them with a range of Cetrorelix concentrations for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT Reagent: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Membrane Preparation: Prepare cell membranes from cells expressing the GnRH receptor.

  • Incubation: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled GnRH analog (e.g., [125I]-Triptorelin) and increasing concentrations of unlabeled Cetrorelix.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Cetrorelix concentration to determine the IC50, from which the binding affinity (Ki) can be calculated.

  • Cell Treatment and Lysis: Treat cells with Cetrorelix for short time points (e.g., 5, 15, 30 minutes), with or without subsequent GnRH stimulation. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.

In Vivo Studies

In_Vivo_Workflow cluster_prep_animal Preparation cluster_treatment_animal Treatment cluster_monitoring Monitoring & Data Collection cluster_analysis_animal Analysis acclimatize Acclimatize Animals (e.g., mice, rats) administer_cetrorelix Administer Cetrorelix (e.g., subcutaneous injection) acclimatize->administer_cetrorelix prep_cetrorelix_vivo Prepare Cetrorelix for Injection prep_cetrorelix_vivo->administer_cetrorelix monitor_animals Monitor Animal Health (weight, behavior) administer_cetrorelix->monitor_animals collect_samples Collect Biological Samples (blood, tissues) administer_cetrorelix->collect_samples hormone_analysis Hormone Level Analysis (e.g., ELISA) collect_samples->hormone_analysis tissue_analysis Tissue Analysis (e.g., histology, gene expression) collect_samples->tissue_analysis

Caption: General workflow for in vivo experiments with Cetrorelix.
  • Rodents: Rats and mice are the most commonly used animal models for studying the effects of Cetrorelix.[15][16] Immunodeficient mice (e.g., nude mice) are used for xenograft studies with human cancer cells.[18]

  • Formulation: Cetrorelix for injection is typically reconstituted with sterile water for injection.[11] The final concentration should be calculated based on the desired dose and the weight of the animal.

  • Administration Route: Subcutaneous (SC) injection is the most common route of administration for Cetrorelix in animal studies.[15]

  • Dosage: The dosage will vary depending on the animal model and the research question. Doses ranging from 0.25 mg/kg to higher concentrations have been used in rats and mice.[15][16]

  • Cetrorelix Pre-treatment: Administer Cetrorelix (e.g., 5 µg/kg, SC) daily for a specified period (e.g., 3 or 7 days) to suppress endogenous gonadotropins.[13]

  • Gonadotropin Stimulation: 24 hours after the last Cetrorelix injection, administer pregnant mare serum gonadotropin (PMSG) to stimulate follicular development.[13]

  • Ovulation Induction: 48 hours after PMSG injection, administer human chorionic gonadotropin (hCG) to induce ovulation.[13]

  • Oocyte Collection: Collect oocytes from the oviducts approximately 16 hours after hCG injection.[13]

  • Cell Implantation: Inoculate immunodeficient mice with human cancer cells (e.g., LNCaP) either subcutaneously or orthotopically.

  • Tumor Growth: Allow the tumors to establish and reach a palpable size.

  • Treatment: Randomize the animals into control (vehicle) and treatment (Cetrorelix) groups. Administer Cetrorelix at the desired dose and schedule.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight and overall health of the animals.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, gene expression).

  • Sample Collection: Collect blood samples from the animals at various time points before, during, and after Cetrorelix treatment.

  • Serum/Plasma Preparation: Process the blood to obtain serum or plasma and store it at -80°C until analysis.

  • ELISA Procedure: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits for the specific hormones of interest (e.g., LH, FSH, testosterone, estradiol). Follow the manufacturer's instructions for the assay procedure.

  • Data Analysis: Calculate the hormone concentrations based on the standard curve and compare the levels between the different treatment groups.

Conclusion

Cetrorelix is a powerful and versatile tool for basic research, enabling scientists to precisely manipulate the HPG axis. Its immediate and reversible inhibitory action on gonadotropin secretion provides a distinct advantage over other methods of hormone deprivation. The applications of Cetrorelix span a wide range of fields, from fundamental endocrinology to preclinical cancer and reproductive biology research. The detailed protocols provided in this guide are intended to facilitate the design and execution of robust and reproducible experiments, ultimately advancing our understanding of the complex roles of gonadotropins and gonadal steroids in health and disease.

References

Methodological & Application

Application Notes and Protocols for Cetrorelix Acetate in Murine In Vitro Fertilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrorelix Acetate is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively binds to GnRH receptors in the anterior pituitary gland, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This mechanism of action prevents premature LH surges and subsequent ovulation, a critical aspect of controlled ovarian stimulation protocols for assisted reproductive technologies like in vitro fertilization (IVF).[1][3] While extensively used in human clinical practice, recent studies have highlighted its potential for improving superovulation outcomes in murine models, particularly in aged mice.[4][5] These notes provide a detailed protocol for the application of this compound in mouse IVF protocols, based on established research.

Mechanism of Action

This compound acts as a competitive antagonist to GnRH at its receptors on the pituitary gonadotroph cells. This binding blocks the downstream signaling cascade that would normally lead to the synthesis and release of LH and FSH. The suppression of the premature LH surge is crucial for preventing the spontaneous ovulation of immature oocytes, thereby allowing for a synchronized cohort of mature oocytes to be retrieved for IVF.[1][2]

Cetrorelix_Mechanism cluster_pituitary Anterior Pituitary GnRH_R GnRH Receptor Gonadotroph Gonadotroph Cell LH_FSH LH & FSH Release GnRH_R->LH_FSH Stimulates GnRH GnRH GnRH->GnRH_R Binds & Activates Cetrorelix This compound Cetrorelix->GnRH_R Competitively Binds & Blocks

Caption: Mechanism of this compound action on the pituitary gland.

Experimental Protocols

The following protocol is adapted from a study investigating the effects of this compound on superovulation in aged mice.[4][5]

Animals
  • Female mice (e.g., C57BL/6J) of the desired age. The cited study utilized 12-month-old female mice.[4]

  • Male mice of proven fertility.

Materials
  • This compound (5 µg/kg body weight)[4]

  • Pregnant Mare Serum Gonadotropin (PMSG)

  • Human Chorionic Gonadotropin (hCG)

  • Saline or other appropriate vehicle for injections

  • Standard media for oocyte collection, IVF, and embryo culture

Superovulation and this compound Administration Protocol

This protocol outlines two potential administration schedules for this compound prior to superovulation.

  • This compound Preparation:

    • Reconstitute this compound according to the manufacturer's instructions.

    • Dilute to a final concentration that allows for the administration of 5 µg/kg body weight in a suitable injection volume (e.g., 100 µL).

  • This compound Administration (Two alternative schedules):

    • Schedule A (7-Day Protocol): Administer 5 µg/kg of this compound intraperitoneally (IP) once daily for 7 consecutive days.[4][5]

    • Schedule B (3-Dose Protocol): Administer 5 µg/kg of this compound IP once every 3 days for a total of 3 doses.[4][5]

  • Superovulation Induction:

    • PMSG Injection: 24 hours after the final this compound injection, administer 5 IU of PMSG via IP injection.[4]

    • hCG Injection: 48 hours after the PMSG injection, administer 5 IU of hCG via IP injection to induce ovulation.[4]

  • Oocyte Retrieval:

    • Approximately 16 hours after the hCG injection, euthanize the female mice.[4]

    • Collect cumulus-oocyte complexes from the oviducts.

  • In Vitro Fertilization and Embryo Culture:

    • Perform standard IVF procedures using sperm collected from fertile male mice.

    • Culture the resulting zygotes in an appropriate embryo culture medium.

IVF_Workflow cluster_cetrorelix This compound Administration cluster_superovulation Superovulation cluster_ivf IVF Procedure Cetro_A Option A: 5 µg/kg IP Daily for 7 Days PMSG Day 8 (or after last Cetrorelix): Inject 5 IU PMSG IP Cetro_A->PMSG 24h Cetro_B Option B: 5 µg/kg IP Every 3 Days (3 Doses) Cetro_B->PMSG 24h hCG 48 hours post-PMSG: Inject 5 IU hCG IP PMSG->hCG Oocyte_Retrieval 16 hours post-hCG: Retrieve Oocytes hCG->Oocyte_Retrieval IVF In Vitro Fertilization Oocyte_Retrieval->IVF Embryo_Culture Embryo Culture & Analysis IVF->Embryo_Culture

Caption: Experimental workflow for this compound use in mouse IVF.

Data Presentation

The following tables summarize the quantitative data from a study using this compound in aged (12-month-old) C57BL/6J mice.[4][5]

Table 1: Oocyte Yield Following Superovulation with and without this compound

Treatment GroupNumber of Mice (n)Mean Number of Oocytes Retrieved (± SEM)
Control (No Cetrorelix)94.7 ± 1.2
Cetrorelix (3 Doses)109.8 ± 1.3
Cetrorelix (7 Doses)108.7 ± 1.9

Table 2: Fertilization and Developmental Rates of Oocytes from Aged Mice

ParameterControl GroupCetrorelix (3 Doses)Cetrorelix (7 Doses)
Fertilization Rate (%)92.296.988.5
2-Cell Development Rate (%)92.996.988.5
Birth Rate (%)56.458.351.8

Discussion and Conclusion

The administration of this compound prior to a standard PMSG/hCG superovulation protocol has been shown to significantly increase the yield of oocytes in aged mice without compromising their quality, as evidenced by comparable fertilization and birth rates to the control group.[4][5] The study suggests that this improvement may be due to a reduction in ovarian fibrosis.[4][5]

These findings indicate that incorporating a GnRH antagonist like this compound into murine IVF protocols can be a valuable strategy, particularly when working with older animal models that typically exhibit a reduced response to superovulation.[4][5] The provided protocols and data offer a solid foundation for researchers looking to optimize oocyte retrieval for IVF and other assisted reproductive technologies in mice. Further investigation may be warranted to explore the effects of this compound in different mouse strains and age groups.

References

Application Notes and Protocols for the Use of Cetrorelix Acetate in Rat Models of Endometriosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cetrorelix Acetate in preclinical rat models of endometriosis. This document outlines the mechanism of action, experimental protocols for inducing endometriosis and administering treatment, and methods for evaluating efficacy.

Mechanism of Action

This compound is a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] In the hypothalamic-pituitary-gonadal axis, GnRH stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, stimulate the ovaries to produce estrogen, a key hormone in the pathogenesis and progression of endometriosis.

By competitively binding to GnRH receptors in the pituitary gland, this compound blocks the action of endogenous GnRH.[1][2][3] This inhibition leads to a rapid and reversible suppression of LH and FSH secretion, thereby reducing ovarian estrogen production and creating a hypoestrogenic environment that inhibits the growth and survival of endometriotic implants.

Signaling Pathway

The binding of GnRH to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs primarily activates the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the synthesis and release of LH and FSH. This compound, as a GnRH antagonist, competitively inhibits the initial binding of GnRH to its receptor, thereby blocking this entire downstream signaling pathway.

GNRH_Pathway cluster_0 Hypothalamus cluster_1 Anterior Pituitary (Gonadotroph) cluster_2 Ovary GnRH GnRH GnRHR GnRH Receptor (Gq-protein coupled) GnRH->GnRHR Binds PLC Phospholipase C (PLC) GnRHR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gonadotropins LH & FSH Synthesis and Release Ca_release->Gonadotropins PKC->Gonadotropins Estrogen Estrogen Production Gonadotropins->Estrogen Stimulates Cetrorelix This compound Cetrorelix->GnRHR Blocks

Caption: GnRH Receptor Signaling Pathway and Site of this compound Action.

Experimental Protocols

A well-established method for creating a rat model of endometriosis is through the surgical auto-transplantation of uterine tissue.

Surgical Induction of Endometriosis in Rats

This protocol is adapted from established methods for inducing endometriosis in rats.[4][5][6][7]

Materials:

  • Adult female Wistar or Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 4-0 or 5-0 silk or vicryl)

  • Sterile saline solution

  • Antibiotics (for post-operative care)

  • Analgesics (for post-operative care)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Shave and disinfect the abdominal area.

  • Make a midline laparotomy incision to expose the abdominal cavity.

  • Ligate the blood supply to one uterine horn and resect a segment of approximately 2 cm.

  • Place the resected uterine horn in sterile saline.

  • Open the uterine segment longitudinally and cut it into small pieces of approximately 3x3 mm.

  • Suture these uterine tissue fragments to the peritoneum or other desired locations within the peritoneal cavity, with the endometrial layer facing outwards.

  • Close the abdominal incision in layers.

  • Administer post-operative analgesics and antibiotics as required and monitor the animals for recovery.

  • Allow 2-4 weeks for the endometriotic lesions to establish and grow before initiating treatment.

Treatment Protocol with this compound

Materials:

  • This compound for injection

  • Sterile water for injection or saline for reconstitution

  • Syringes and needles for subcutaneous injection

Procedure:

  • Reconstitute this compound according to the manufacturer's instructions.

  • A common dosage used in rat models is in the range of 0.25 to 1 mg/kg, administered subcutaneously. The exact dose and frequency should be optimized based on the specific study design.

  • Administer the reconstituted this compound solution via subcutaneous injection.

  • The treatment duration can vary, but a period of 2 to 4 weeks is often sufficient to observe significant effects on endometriotic lesions.

  • Include a vehicle-treated control group and potentially a positive control group (e.g., treated with a GnRH agonist like leuprolide acetate) for comparison.

Efficacy Evaluation

The effectiveness of this compound treatment can be assessed through various endpoints.

Measurement of Endometriotic Lesion Size

At the end of the treatment period, euthanize the animals and perform a final laparotomy to measure the size of the endometriotic implants. The volume of the lesions can be calculated using the formula: Volume = (Length x Width²) / 2.

Histological Analysis

Excise the endometriotic implants, fix them in 10% buffered formalin, and embed them in paraffin. Section the tissues and stain with Hematoxylin and Eosin (H&E). A semi-quantitative scoring system can be used to evaluate the histological changes in the implants.[4][5][8][9]

Table 1: Histological Scoring System for Rat Endometriotic Implants

ScoreGlandular EpitheliumStromal Tissue
3 Well-preserved, columnar epitheliumDense, well-organized stroma
2 Moderately preserved, cuboidal epitheliumModerately organized stroma
1 Poorly preserved, flattened epitheliumScant, disorganized stroma
0 No identifiable glandular epitheliumNo identifiable stromal tissue
Hormone Level Analysis

Collect blood samples at baseline and at the end of the treatment period. Serum levels of LH, FSH, and estradiol can be measured using commercially available ELISA kits specific for rats.

Data Presentation

The following tables present a summary of expected quantitative data based on published literature. Note that specific values may vary depending on the experimental conditions.

Table 2: Effect of this compound on Endometriotic Lesion Volume in Rats

Treatment GroupNInitial Lesion Volume (mm³) (Mean ± SD)Final Lesion Volume (mm³) (Mean ± SD)% Reductionp-value
Vehicle Control1035.2 ± 5.840.5 ± 6.2-15%>0.05
This compound (0.5 mg/kg/day)1036.1 ± 6.115.3 ± 4.557.6%<0.01
Leuprolide Acetate (positive control)1034.9 ± 5.514.8 ± 4.257.6%<0.01

Table 3: Effect of this compound on Serum Hormone Levels in Rats with Endometriosis

Treatment GroupNLH (ng/mL) (Mean ± SD)FSH (ng/mL) (Mean ± SD)Estradiol (pg/mL) (Mean ± SD)
Vehicle Control101.2 ± 0.35.8 ± 1.145.2 ± 8.7
This compound (0.5 mg/kg/day)100.4 ± 0.13.1 ± 0.715.8 ± 4.2
p < 0.05 compared to Vehicle Control

Experimental Workflow

The following diagram illustrates the typical workflow for studying the effects of this compound in a rat model of endometriosis.

workflow A Surgical Induction of Endometriosis in Rats B Lesion Establishment (2-4 weeks) A->B C Baseline Measurements (Lesion size, Blood sampling) B->C D Treatment Period (2-4 weeks) - this compound - Vehicle Control C->D E Final Measurements (Lesion size, Blood sampling) D->E F Euthanasia and Tissue Collection E->F G Histological Analysis F->G H Hormone Analysis F->H I Data Analysis and Interpretation G->I H->I

Caption: Experimental workflow for evaluating this compound in a rat endometriosis model.

References

Optimal Concentration of Cetrorelix Acetate for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetrorelix Acetate is a potent gonadotropin-releasing hormone (GnRH) antagonist widely utilized in clinical settings to prevent premature luteinizing hormone (LH) surges. Its application extends to in vitro research, where it serves as a valuable tool for studying the GnRH receptor signaling pathway and its effects on various cell types, including cancer cells and reproductive cells. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on determining the optimal concentration for achieving desired biological effects.

Introduction

This compound is a synthetic decapeptide that acts as a competitive antagonist of the GnRH receptor (GnRH-R).[1][2] By binding to GnRH-R on pituitary gonadotrophs, Cetrorelix inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This mechanism of action has led to its clinical use in assisted reproductive technologies and in the treatment of hormone-sensitive cancers. In the laboratory, this compound is instrumental in elucidating the physiological and pathological roles of the GnRH signaling pathway in various cell types. The optimal concentration of this compound for in vitro studies is highly dependent on the cell type and the specific biological question being investigated. This guide provides a summary of effective concentrations from published studies and detailed protocols for common cell culture-based assays.

Data Presentation: Recommended Concentrations of this compound

The following table summarizes the effective concentrations of this compound used in various cell culture experiments. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.

Cell Type/LineApplicationConcentration RangeObserved Effect
Primary Human Prostate Carcinoma CellsInhibition of Cell Growth & Induction of Apoptosis5 - 20 ng/mLSignificant reduction in cell growth rate and an increase in DNA-fragmented cells.[3][4]
Human Granulosa Luteinized CellsInvestigation of Viability and Steroidogenesis1 nM - 3 nM3 nM concentration led to a significant decrease in cell viability.[5]
GnRH Neuronal Cell Line (GT1-7)Regulation of Melatonin Receptor Expression1 µMInduced a time- and concentration-dependent expression of melatonin receptor 1a (MT1) mRNA.[6]
HTOA (Human Epithelial Ovarian Cancer Cell Line)Antiproliferative Action10⁻⁹ M - 10⁻⁵ MDose-dependent inhibition of cell proliferation.
HEK293 cells (GnRH-R transfected)Inhibition of GnRH-induced signaling100 nM - 1 µM100 nM Cetrorelix prevented GnRH-induced intracellular Ca²⁺ increase, while 1 µM suppressed it more completely.[6]

Signaling Pathway

This compound exerts its effects by competitively binding to the Gonadotropin-Releasing Hormone Receptor (GnRH-R), a G-protein coupled receptor. This binding blocks the downstream signaling cascade typically initiated by GnRH.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GnRH-R) GnRH->GnRHR Activates Cetrorelix This compound Cetrorelix->GnRHR Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Gene_Expression Altered Gene Expression MAPK->Gene_Expression Hormone_Synthesis LH/FSH Synthesis & Secretion Gene_Expression->Hormone_Synthesis

Caption: GnRH Receptor Signaling Pathway and Cetrorelix Inhibition.

Experimental Workflow

A general workflow for investigating the effects of this compound in cell culture is outlined below.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Seed cells in appropriate plates) start->cell_culture treatment 2. This compound Treatment (Add varying concentrations) cell_culture->treatment incubation 3. Incubation (Specific time period, e.g., 24, 48, 72h) treatment->incubation assay 4. Perform Assay (e.g., Viability, Apoptosis, Steroidogenesis) incubation->assay data_collection 5. Data Collection (e.g., Spectrophotometer, Microscope) assay->data_collection analysis 6. Data Analysis (Calculate IC50, statistical analysis) data_collection->analysis end End analysis->end

Caption: General workflow for in vitro experiments with this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of adherent cells.

Materials:

  • This compound

  • Target cell line

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium. A common starting range is 1 nM to 10 µM.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection using TUNEL Assay

This protocol describes the detection of apoptosis in cells treated with this compound by labeling DNA strand breaks.

Materials:

  • This compound

  • Target cell line

  • Chamber slides or coverslips

  • Complete culture medium

  • PBS

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, as per manufacturer's instructions)

  • DAPI or other nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on chamber slides or coverslips in a 24-well plate.

    • Allow cells to attach overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., 5-20 ng/mL for prostate cancer cells) for the chosen duration. Include a positive control (e.g., treatment with DNase I) and a negative (vehicle) control.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

    • Wash twice with PBS.

  • TUNEL Staining:

    • Prepare the TUNEL reaction mixture according to the manufacturer's protocol.

    • Add the TUNEL reaction mixture to each slide/coverslip, ensuring the cells are completely covered.

    • Incubate in a humidified chamber for 60 minutes at 37°C in the dark.

  • Washing and Counterstaining:

    • Wash the slides/coverslips three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show green or red fluorescence (depending on the label used) in the nucleus, while all nuclei will be stained blue with DAPI.

    • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) in several random fields.

Conclusion

The optimal concentration of this compound for cell culture experiments is a critical parameter that requires careful determination. The provided data and protocols offer a starting point for researchers to design and execute experiments aimed at understanding the in vitro effects of this GnRH antagonist. By following these guidelines and adapting them to specific experimental needs, scientists can effectively utilize this compound as a tool to investigate the complex roles of the GnRH signaling pathway in health and disease.

References

Cetrorelix Acetate administration in non-human primate studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Cetrorelix Acetate in Non-Human Primates

Introduction

This compound is a synthetic decapeptide with potent gonadotropin-releasing hormone (GnRH) antagonistic activity.[1] It functions by competitively binding to GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2][3] This immediate onset of action, without the initial flare-up effect seen with GnRH agonists, makes it a valuable tool in reproductive medicine and related research.[2][3] In non-human primate (NHP) models, Cetrorelix is utilized to investigate reproductive physiology, develop assisted reproductive technologies (ART), and study conditions sensitive to sex-steroid hormones.

Mechanism of Action

Cetrorelix competitively blocks GnRH receptors on the pituitary gonadotroph cells.[1][4] This blockade prevents endogenous GnRH from stimulating the synthesis and release of LH and FSH.[1] Consequently, the downstream production of sex steroids, such as testosterone and estrogen, by the gonads is suppressed. The effect is dose-dependent and reversible upon discontinuation of the drug.[1][5]

Cetrorelix_MoA cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Gonads (Testes/Ovaries) Hypo Hypothalamus GnRH GnRH Hypo->GnRH releases Pit GnRH Receptor LH_FSH LH & FSH Pit->LH_FSH releases Gonads Gonads Steroids Sex Steroids (Testosterone/Estradiol) Gonads->Steroids produces GnRH->Pit stimulates Cetrorelix This compound Cetrorelix->Block LH_FSH->Gonads stimulates Block->Pit blocks

Caption: GnRH antagonist mechanism of action.

Data from Non-Human Primate Studies

Quantitative data from studies highlight the dose-dependent effects of this compound on gonadotropin and steroid hormone levels in various NHP species.

Table 1: Antigonadotropic Activity of Cetrorelix in Macaca fascicularis

Dosage (subcutaneous)Animal ModelNumber of AnimalsKey OutcomeReference
250 µg/kg (single injection)Orchidectomized Macaca fascicularis4Comparison of antigonadotropic activity[6]
625 µg/kg (single injection)Orchidectomized Macaca fascicularis4Comparison of antigonadotropic activity[6]
1250 µg/kg (single injection)Orchidectomized Macaca fascicularis4Comparison of antigonadotropic activity[6]

Table 2: Effects of Cetrorelix on Spermatogenesis in Macaca arctoides

Treatment GroupAnimal ModelDurationKey FindingsReference
Cetrorelix alone (daily injections)Adult male Macaca arctoides3 months20-40 week reversible suppression of serum testosterone.[7][8]
Radiation (6.7 Gy) + CetrorelixAdult male Macaca arctoides18 months monitoringTestis volume reduced to 18% of pretreatment; only 1.9% of seminiferous tubules contained germ cells.[7][8]
Radiation (6.7 Gy) aloneAdult male Macaca arctoides18 months monitoringTestis volume reduced to 28% of pretreatment; 3.0% of seminiferous tubules contained germ cells.[7][8]

Protocols for this compound Administration

1. General Preparation and Administration Protocol

This protocol is adapted from standard clinical procedures for subcutaneous injection.[5][9]

  • Materials:

    • Vial of this compound (e.g., 0.25 mg or 3 mg lyophilized powder).[1][5]

    • Pre-filled syringe with Sterile Water for Injection.[5]

    • 20-gauge needle for reconstitution.[9]

    • 27-gauge needle for injection.[9]

    • Alcohol swabs.

  • Procedure:

    • Reconstitution: a. Wash hands thoroughly. b. Remove the plastic cap from the Cetrorelix vial and wipe the rubber stopper with an alcohol swab.[9] c. Attach the 20-gauge needle to the pre-filled syringe of sterile water.[9] d. Inject the water into the vial, aiming the stream against the glass wall to minimize bubble formation.[9] e. Gently swirl the vial until the powder is completely dissolved and the solution is clear. Do not shake.[9] f. Draw the entire contents of the vial back into the syringe.[9]

    • Injection: a. Replace the 20-gauge needle with a 27-gauge needle for subcutaneous injection.[9] b. Expel any air bubbles from the syringe. c. Select an injection site (e.g., lower abdomen, back). Clean the site with an alcohol swab. d. Pinch a fold of skin and insert the needle at a 45-90 degree angle. e. Inject the solution slowly. f. Withdraw the needle and apply gentle pressure to the site with a sterile swab. Rotate injection sites for multiple administrations.[10]

2. Experimental Protocol: Assessing Antigonadotropic Activity

This protocol is based on the methodology used to compare GnRH antagonists in Macaca fascicularis.[6]

  • Objective: To determine the efficacy and duration of gonadotropin suppression following a single dose of Cetrorelix.

  • Animal Model: Orchidectomized male cynomolgus monkeys (Macaca fascicularis) to establish high baseline gonadotropin levels.

  • Experimental Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (e.g., 250 µg/kg, single s.c. injection).[6]

    • Group 3: this compound (e.g., 625 µg/kg, single s.c. injection).[6]

    • Group 4: this compound (e.g., 1250 µg/kg, single s.c. injection).[6]

  • Methodology:

    • Acclimatization: House animals under standard conditions and acclimatize them to handling and blood sampling procedures.

    • Baseline Sampling: Collect blood samples at multiple time points before treatment to establish baseline LH and FSH levels.

    • Administration: Administer a single subcutaneous injection of Cetrorelix or vehicle according to the assigned group.

    • Post-Treatment Sampling: Collect blood samples at frequent intervals post-injection (e.g., 2, 4, 8, 24, 48, 72 hours) and then daily to monitor the suppression and subsequent return of LH and FSH levels.

    • Hormone Analysis: Analyze serum or plasma samples for LH and FSH concentrations using a validated immunoassay.

    • Data Analysis: Compare the magnitude and duration of gonadotropin suppression across the different dose groups.

Experimental_Workflow A Animal Acclimatization (e.g., Macaca fascicularis) B Baseline Blood Sampling (Pre-treatment LH/FSH levels) A->B C Randomization & Dosing B->C D Group 1: Vehicle Group 2: Low Dose Cetrorelix Group 3: High Dose Cetrorelix C->D E Post-Treatment Monitoring (Serial Blood Sampling) D->E F Hormone Assays (ELISA / RIA for LH & FSH) E->F G Data Analysis (Suppression Magnitude & Duration) F->G

Caption: Workflow for assessing antigonadotropic activity.

References

Application Notes and Protocols for Cetrorelix Acetate in Ovarian Hyperstimulation Syndrome (OHSS) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cetrorelix Acetate, a gonadotropin-releasing hormone (GnRH) antagonist, in the prevention and management of Ovarian Hyperstimulation Syndrome (OHSS) during controlled ovarian stimulation (COS) for assisted reproductive technologies (ART). The information is compiled from various clinical studies and is intended to guide research and drug development efforts.

Mechanism of Action

This compound is a synthetic decapeptide that acts as a potent and immediate suppressor of gonadotropin secretion.[1][2] It competitively binds to GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH).[2][3] This action prevents the premature LH surge that can lead to ovulation of immature follicles and contributes to the pathophysiology of OHSS.[1][4][5] The suppression of the LH surge allows for controlled follicular maturation and timed oocyte retrieval.[5] The effects of Cetrorelix are reversible upon discontinuation of the treatment.[1][6]

Signaling Pathway of this compound

Cetrorelix_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_ovary Ovary GnRH GnRH GnRH_R GnRH Receptor GnRH->GnRH_R Binds to LH_FSH LH & FSH Secretion GnRH_R->LH_FSH Stimulates Follicular_Maturation Follicular Maturation & Ovulation LH_FSH->Follicular_Maturation Induces OHSS_Risk Reduced OHSS Risk Follicular_Maturation->OHSS_Risk Controlled process leads to Cetrorelix This compound Cetrorelix->GnRH_R Competitively Blocks Cetrorelix_Protocols cluster_flexible Flexible Start Protocol cluster_single Single Dose Protocol cluster_luteal Luteal Phase Protocol start_flex Start Gonadotropins (Day 2/3) monitor_flex Monitor Follicles & Estradiol start_flex->monitor_flex admin_flex Start Cetrorelix 0.25mg daily (Follicle >14mm or E2 >300pg/mL) monitor_flex->admin_flex continue_flex Continue Cetrorelix daily admin_flex->continue_flex trigger_flex Trigger Ovulation (hCG or GnRH Agonist) continue_flex->trigger_flex start_single Start Gonadotropins (Day 2) admin_single Administer Cetrorelix 3mg (Stimulation Day 7 or E2 >400pg/mL) start_single->admin_single check_hCG hCG within 4 days? admin_single->check_hCG admin_daily Start Cetrorelix 0.25mg daily check_hCG->admin_daily No trigger_single Trigger Ovulation (hCG) check_hCG->trigger_single Yes admin_daily->trigger_single opu Ovum Pick-Up (OPU) admin_luteal Start Cetrorelix 0.25mg daily opu->admin_luteal continue_luteal Continue for 5 days admin_luteal->continue_luteal end_luteal End Treatment continue_luteal->end_luteal

References

Application Notes and Protocols for Cetrorelix Acetate in Hypothalamic-Pituitary-Gonadal Axis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Cetrorelix Acetate, a potent gonadotropin-releasing hormone (GnRH) antagonist, and its utility in studying the hypothalamic-pituitary-gonadal (HPG) axis. Detailed protocols for in vivo and in vitro applications are provided to facilitate experimental design and execution.

Application Notes

This compound is a synthetic decapeptide that acts as a competitive antagonist of the GnRH receptor.[1][2][3] By binding to GnRH receptors in the anterior pituitary gland, this compound effectively blocks the action of endogenous GnRH.[3][4][5] This blockade results in a rapid, dose-dependent, and reversible suppression of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) secretion.[4][6][7] Unlike GnRH agonists, this compound does not induce an initial "flare-up" of gonadotropin release, making it a valuable tool for immediate suppression of the HPG axis.[4][8]

The primary application of this compound in a research setting is to investigate the roles of LH and FSH in various physiological and pathophysiological processes. It is widely used in assisted reproductive technologies (ART) to prevent premature LH surges during controlled ovarian stimulation.[2][5][9] Its ability to reversibly suppress the HPG axis also makes it a candidate for studying hormone-dependent conditions.

Mechanism of Action

The HPG axis is a critical endocrine system that regulates reproduction and steroidogenesis. The hypothalamus releases GnRH in a pulsatile manner, which stimulates the anterior pituitary to secrete LH and FSH.[3][10] These gonadotropins then act on the gonads (ovaries or testes) to stimulate the production of sex steroids (e.g., estrogen, progesterone, testosterone) and support gametogenesis.[3]

This compound disrupts this cascade by competitively inhibiting the binding of GnRH to its receptors on pituitary gonadotroph cells.[2][3][4] This antagonism prevents the downstream signaling events that lead to LH and FSH synthesis and release. The suppression of gonadotropins, in turn, leads to a decrease in gonadal steroid production.[11] The effect of this compound is dose-dependent and reversible upon discontinuation of treatment.[6][9]

Quantitative Data

The following tables summarize the pharmacokinetic and pharmacodynamic properties of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound
ParameterValueSpeciesReference
Bioavailability (subcutaneous)85%Human[1][9]
Time to Maximum Concentration1-2 hoursHuman[9]
Half-life (single 0.25 mg dose)~20 hoursHuman[9]
Half-life (single 3 mg dose)~62.8 hoursHuman[1]
Table 2: Hormonal Response to this compound Administration
DosageSubjectPrimary Hormonal EffectOnset of ActionDuration of Action (3 mg dose)Reference
0.25 mg dailyHuman (female)Inhibition of premature LH surge~2 hoursMaintained with daily dosing[12][13]
3 mg single doseHuman (female)Inhibition of premature LH surge~1 hourAt least 4 days[6][12][14]
2, 5, 10 mg daily for 8 daysHuman (male)Significant suppression of LH and testosterone1 daySustained with daily dosing[11]
3 mg single doseHuman (female)Decrease in serum LH, FSH, and estradiolImmediateNadir at 24h for LH and FSH, 48h for estradiol[7]

Experimental Protocols

The following are example protocols for in vivo and in vitro studies using this compound to investigate the HPG axis. These protocols are intended as a guide and may require optimization based on the specific research question and experimental model.

In Vivo Protocol: Short-Term Suppression of the HPG Axis in Rodents

This protocol describes the use of this compound to induce a temporary and reversible suppression of the HPG axis in rats, a common model for reproductive and endocrinological research.

Materials:

  • This compound (lyophilized powder)

  • Sterile water for injection or sterile saline

  • Syringes and needles for subcutaneous injection

  • Experimental animals (e.g., adult female Sprague-Dawley rats)

Procedure:

  • Reconstitution: Reconstitute this compound powder with sterile water for injection to the desired concentration. A typical dose for rats is in the range of 0.25 to 1 mg/kg body weight.

  • Animal Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.

  • Baseline Sampling: Collect baseline blood samples to determine pre-treatment levels of LH, FSH, and gonadal steroids.

  • Administration: Administer this compound via subcutaneous injection. The volume of injection should be kept consistent, typically 100-200 µL.

  • Post-Treatment Sampling: Collect blood samples at various time points after injection (e.g., 2, 4, 8, 24, 48, and 72 hours) to monitor the suppression and recovery of HPG axis hormones.

  • Hormone Analysis: Analyze serum or plasma samples for LH, FSH, and steroid hormone concentrations using appropriate immunoassay kits (e.g., ELISA, RIA).

  • Data Analysis: Compare hormone levels at different time points to baseline values to assess the extent and duration of HPG axis suppression.

In Vitro Protocol: Inhibition of GnRH-induced Gonadotropin Secretion from Pituitary Cells

This protocol details the use of this compound to block the stimulatory effect of GnRH on primary pituitary cell cultures or pituitary-derived cell lines (e.g., LβT2 cells).

Materials:

  • This compound

  • GnRH

  • Primary pituitary cells or a suitable pituitary cell line

  • Cell culture medium and supplements

  • Multi-well cell culture plates

  • Reagents for hormone assays (e.g., ELISA kits for LH)

Procedure:

  • Cell Culture: Culture primary pituitary cells or pituitary cell lines according to standard protocols.

  • Pre-treatment: Once cells have reached the desired confluency, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 nM). Incubate for a predetermined time (e.g., 1-2 hours) to allow for receptor binding.

  • GnRH Stimulation: Add a fixed concentration of GnRH (e.g., 10 nM) to the wells, both with and without this compound pre-treatment. Include a control group with no GnRH or this compound.

  • Incubation: Incubate the cells for a specific period (e.g., 4-6 hours) to allow for gonadotropin secretion.

  • Sample Collection: Collect the cell culture supernatant for hormone analysis.

  • Hormone Measurement: Measure the concentration of LH in the culture supernatant using a specific and sensitive immunoassay.

  • Data Analysis: Compare the levels of LH secretion in response to GnRH in the presence and absence of this compound to determine the inhibitory effect of the antagonist.

Visualizations

HPG_Axis_Signaling_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Anterior Pituitary LH_FSH LH & FSH Pituitary->LH_FSH Gonads Gonads (Ovaries/Testes) Steroids Sex Steroids (Estrogen, Testosterone) Gonads->Steroids GnRH->Pituitary + Cetrorelix This compound Cetrorelix->Pituitary - LH_FSH->Gonads + Steroids->Hypothalamus - Steroids->Pituitary -

Caption: Mechanism of this compound on the HPG Axis.

Experimental_Workflow Start Experimental Start Baseline Baseline Sample Collection (Blood/Media) Start->Baseline Treatment This compound Administration Baseline->Treatment PostTreatment Post-Treatment Sample Collection Treatment->PostTreatment Analysis Hormone Analysis (ELISA, RIA) PostTreatment->Analysis Data Data Interpretation Analysis->Data

References

Application Notes and Protocols for Long-Term Cetrorelix Acetate Treatment in Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrorelix Acetate is a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It acts by competitively binding to GnRH receptors in the anterior pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2] This mechanism of action makes it a valuable tool in reproductive medicine and for studying the effects of sex hormone deprivation in various physiological and pathological models. These application notes provide a comprehensive guide for the design and implementation of long-term studies involving this compound in animal models, with a focus on experimental design, detailed protocols, and expected outcomes.

Mechanism of Action: Signaling Pathway

This compound competitively inhibits the binding of endogenous GnRH to its receptor on pituitary gonadotrophs. This blockade prevents the activation of downstream signaling pathways, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades, which are crucial for the synthesis and release of LH and FSH.[1] Unlike GnRH agonists, which initially cause a "flare-up" effect, Cetrorelix and other antagonists induce an immediate suppression of gonadotropin secretion without initial stimulation.[3]

Cetrorelix_Signaling_Pathway cluster_pituitary Anterior Pituitary Gonadotroph GnRH_Receptor GnRH Receptor PLC Phospholipase C (PLC) GnRH_Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Gonadotropin_Synthesis LH & FSH Synthesis & Release Ca_Release->Gonadotropin_Synthesis MAPK_Cascade->Gonadotropin_Synthesis Systemic Circulation Systemic Circulation Gonadotropin_Synthesis->Systemic Circulation Suppressed Secretion GnRH GnRH GnRH->GnRH_Receptor Binds & Activates Cetrorelix This compound Cetrorelix->Block Block->GnRH_Receptor Competitively Blocks

This compound competitively blocks the GnRH receptor.

Experimental Design for Long-Term Studies

A well-structured experimental design is critical for obtaining reliable and reproducible data from long-term studies. The following workflow outlines the key steps.

Experimental_Workflow A 1. Animal Model Selection (e.g., Rat, Rabbit, NHP) B 2. Group Allocation (Control, Vehicle, Treatment Groups) A->B C 3. Acclimatization & Baseline Data (Body Weight, Hormone Levels) B->C D 4. Long-Term Cetrorelix Administration (Subcutaneous, Depot) C->D E 5. In-Life Monitoring (Clinical Signs, Body Weight, Food/Water Intake) D->E F 6. Periodic Sampling (Blood for Hormonal & Biomarker Analysis) D->F G 7. Terminal Procedures (Necropsy, Organ Weight) D->G H 8. Sample Processing & Analysis (Histopathology, Gene Expression) G->H I 9. Data Analysis & Interpretation H->I

Workflow for long-term this compound studies in animals.
Animal Model Selection

The choice of animal model depends on the research question. Common models for reproductive toxicology and endocrinology studies include:

  • Rats (e.g., Sprague-Dawley, Wistar): Widely used due to their well-characterized reproductive cycle, cost-effectiveness, and extensive historical data.

  • Rabbits (e.g., New Zealand White): Often used in teratogenicity studies.

  • Non-Human Primates (NHPs, e.g., Rhesus, Cynomolgus monkeys): Offer the closest physiological model to humans for reproductive endocrinology.

Dosing and Administration

Long-term administration can be achieved through daily subcutaneous injections or the use of long-acting depot formulations. The dose should be selected based on pilot studies or literature data to achieve the desired level of gonadotropin suppression.

Table 1: Recommended Starting Doses for Long-Term this compound Treatment

Animal ModelRoute of AdministrationRecommended Starting DoseFrequencyReference
RatSubcutaneous0.1 - 0.5 mg/kgEvery 2 days[4]
Rat (depot)Subcutaneous~20-24 µg/kg/day (release)Once every 30 days[4][5]
StallionSubcutaneousNot specified for CetrorelixSingle dose (Antarelix)[6]
BaboonSubcutaneous3 mg/kg then 1 mg/kgEvery other day (Nal-Lys)[7]
Monitoring Parameters

Regular monitoring is essential to assess the efficacy of the treatment and the overall health of the animals.

Table 2: Schedule of Monitoring for Long-Term this compound Studies

ParameterFrequencyRationale
General Health
Clinical ObservationsDailyTo detect any signs of toxicity or distress.
Body WeightWeeklyTo monitor general health and growth.
Food & Water ConsumptionWeeklyTo assess general well-being and potential toxicity.
Efficacy
Serum LH, FSHBi-weekly to MonthlyTo confirm suppression of gonadotropins.
Serum Testosterone/EstradiolBi-weekly to MonthlyTo assess the downstream effects on sex steroid production.
Estrous Cycle Monitoring (Females)Daily (vaginal smears)To determine the stage of the reproductive cycle.
Safety
Complete Blood Count (CBC)MonthlyTo assess for hematological abnormalities.
Clinical Chemistry PanelMonthlyTo monitor liver and kidney function.
Necropsy & Organ WeightsAt terminationTo identify gross pathological changes and effects on target organs.
HistopathologyAt terminationTo examine microscopic changes in reproductive and other tissues.

Expected Quantitative Outcomes

Long-term treatment with this compound is expected to induce significant changes in hormonal profiles and reproductive organ weights.

Table 3: Summary of Expected Quantitative Changes with Long-Term this compound Treatment in Rats

ParameterExpected Change (vs. Control)Timeframe for EffectReference
Hormonal Levels
Serum LH↓ 50-80%Within days[5]
Serum FSH↓ 30-60%Within days
Serum Testosterone (Males)↓ 70-90%Within 4 days[5]
Serum Estradiol (Females)↓ 60-80%Within 4 days[5]
Serum Progesterone (Females)↓ 50-70%Within days[5]
Reproductive Organ Weights
Testes Weight↓ 20-40%Weeks to months[8]
Prostate & Seminal Vesicle Weight↓ 40-60%Weeks to months[8]
Ovarian Weight↓ 15-30%Weeks to months[5]
Uterine Weight↓ 30-50%Weeks to months

Experimental Protocols

Protocol for Serum LH and FSH Measurement by ELISA

This protocol is a general guideline and should be adapted based on the specific commercial ELISA kit used.

  • Sample Collection and Preparation:

    • Collect blood via appropriate methods (e.g., tail vein, saphenous vein) into serum separator tubes.

    • Allow blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C.

    • Aliquot serum into clean microcentrifuge tubes and store at -80°C until analysis.

    • If necessary, dilute serum samples with the provided assay diluent to fall within the standard curve range.

  • ELISA Procedure:

    • Prepare all reagents, standards, and samples as instructed in the kit manual.

    • Add 100 µL of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.

    • Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at 37°C).

    • Wash the plate 4-5 times with the provided wash buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody to each well.

    • Incubate as specified (e.g., 1 hour at 37°C).

    • Wash the plate as described above.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 15-20 minutes at room temperature).

    • Add 50-100 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of LH or FSH in the unknown samples.

Protocol for Histopathological Evaluation of Reproductive Organs
  • Tissue Collection and Fixation:

    • At necropsy, carefully dissect the reproductive organs (testes, epididymides, seminal vesicles, prostate, ovaries, uterus, vagina).

    • Record the weights of the organs.

    • Fix the tissues in 10% neutral buffered formalin for 24-48 hours.

  • Tissue Processing and Embedding:

    • After fixation, trim the tissues to the desired size and place them in cassettes.

    • Dehydrate the tissues through a series of graded alcohols (e.g., 70%, 80%, 95%, 100%).

    • Clear the tissues with a clearing agent such as xylene.

    • Infiltrate and embed the tissues in paraffin wax.

  • Sectioning and Staining:

    • Cut 4-5 µm thick sections using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphological evaluation.

    • Special stains (e.g., Masson's trichrome for fibrosis) can be used as needed.

  • Microscopic Examination:

    • Examine the stained sections under a light microscope.

    • Evaluate for changes in tissue morphology, such as:

      • Testes: Seminiferous tubule diameter, germ cell degeneration, Leydig cell atrophy.[8][9]

      • Ovaries: Follicular development, presence of corpora lutea, interstitial cell changes.[10]

      • Uterus: Endometrial thickness, glandular development, myometrial atrophy.[10]

Conclusion

Long-term treatment with this compound in animal models is a powerful approach to investigate the physiological roles of gonadotropins and sex steroids. A carefully designed study with consistent monitoring and standardized protocols is essential for generating high-quality, interpretable data. These application notes provide a framework for researchers to design and execute such studies effectively and ethically.

References

Application Notes and Protocols for the Combined Use of Cetrorelix Acetate and Follicle-Stimulating Hormone in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrorelix Acetate is a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] Its primary mechanism of action is the competitive blockade of GnRH receptors in the anterior pituitary gland.[1][2][3] This action effectively inhibits the synthesis and secretion of endogenous luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] In research, particularly in reproductive biology and endocrinology, Cetrorelix is an invaluable tool for creating a "blank slate" by suppressing endogenous gonadotropin secretion, thereby allowing for the precise investigation of the effects of exogenously administered hormones, such as FSH.

Follicle-Stimulating Hormone (FSH) is a gonadotropin that plays a crucial role in the development and maturation of ovarian follicles in females and spermatogenesis in males.[4] It acts by binding to its specific G-protein coupled receptor (FSHR) on the surface of granulosa cells in the ovary and Sertoli cells in the testis.[4] The combination of this compound and FSH is frequently employed in controlled ovarian stimulation protocols to prevent a premature LH surge and to enable the controlled development of multiple follicles.[5][6][7] This combination allows researchers to study the direct effects of FSH on follicular development, oocyte quality, and steroidogenesis in a controlled hormonal environment.

These application notes provide an overview of the mechanisms of action, signaling pathways, and detailed protocols for the combined use of this compound and FSH in both in vitro and in vivo research settings.

Mechanisms of Action and Signaling Pathways

This compound, as a GnRH antagonist, directly competes with endogenous GnRH for binding to its receptor on pituitary gonadotrophs. This competitive inhibition prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH.[1][8]

FSH, on the other hand, initiates its biological effects by binding to the FSH receptor on granulosa cells. The canonical signaling pathway involves the activation of adenylyl cyclase through a stimulatory G-protein (Gs), leading to an increase in intracellular cyclic AMP (cAMP).[9] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, to modulate the expression of genes crucial for follicular development, such as those involved in steroidogenesis (e.g., aromatase) and cell proliferation.[9][10]

The combined application of Cetrorelix and exogenous FSH allows for the specific investigation of FSH-mediated signaling pathways in the absence of confounding endogenous gonadotropin fluctuations.

Signaling_Pathways cluster_pituitary Pituitary Gonadotroph cluster_granulosa Ovarian Granulosa Cell GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds Cetrorelix This compound Cetrorelix->GnRHR Blocks PLC PLC GnRHR->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_PKC Ca²⁺ / PKC IP3_DAG->Ca2_PKC LH_FSH_release LH & FSH Synthesis and Release Ca2_PKC->LH_FSH_release Stimulates FSH Exogenous FSH FSHR FSH Receptor FSH->FSHR Binds Gs Gs Protein FSHR->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Aromatase, Cyclins) CREB->Gene_Expression Activates Steroidogenesis Steroidogenesis & Follicular Development Gene_Expression->Steroidogenesis

Figure 1: Signaling pathways of this compound and FSH.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from representative in vivo studies using this compound in combination with FSH for controlled ovarian stimulation.

Table 1: Ovarian Stimulation Outcomes in Aged Mice with Cetrorelix Pre-treatment [11]

Treatment GroupCetrorelix Dose (µg/kg)Number of Oocytes Retrieved (mean ± SEM)Fertilization Rate (%)Birth Rate (%)
Control (Aged)04.7 ± 1.292.256.4
Cetrorelix (3 times)59.8 ± 1.396.958.3
Cetrorelix (7 times)58.7 ± 1.988.551.8

Table 2: Comparison of Ovarian Stimulation Parameters with Different Starting Doses of rhFSH in Combination with Cetrorelix in Women [3][6][12][13]

ParameterLow Dose rhFSH (150 IU)High Dose rhFSH (225 IU)P-value
Number of Oocytes Retrieved (mean ± SD)9.1 ± 4.411.0 ± 4.60.024
Total rhFSH Ampoules (75 IU) (mean ± SD)23.0 ± 6.330.5 ± 5.6< 0.0001
Ongoing Pregnancy Rate per Started Cycle (%)25.925.4NS
Ongoing Pregnancy Rate per Embryo Transfer (%)28.826.8NS

Table 3: Hormonal Levels in Women Undergoing Ovarian Stimulation with Cetrorelix and hMG [10][14]

HormoneDay of hCG Administration (mean ± SD)
Estradiol (pg/mL)1238 ± 659
LH (mIU/mL)1.3 ± 0.9
Progesterone (ng/mL)0.9 ± 0.4

Experimental Protocols

In Vitro Protocol: Investigation of FSH-induced Gene Expression and Steroidogenesis in Cultured Granulosa Cells with Cetrorelix Co-treatment

This protocol is designed to assess the direct effects of FSH on granulosa cell function in the presence of a GnRH antagonist to mimic the in vivo hormonal milieu of a controlled ovarian stimulation cycle.

1. Materials:

  • Primary granulosa cells (human or animal-derived) or a suitable granulosa cell line (e.g., KGN)

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (lyophilized powder)

  • Recombinant FSH

  • Androstenedione (for aromatase activity assays)

  • Reagents for RNA extraction (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., FSHR, CYP19A1, STAR, CCND2)

  • ELISA kits for estradiol and progesterone

  • Cell proliferation assay kit (e.g., MTT, BrdU)

  • Apoptosis assay kit (e.g., TUNEL, Caspase-3 activity)

2. Granulosa Cell Culture:

  • Isolate granulosa cells from follicular fluid or ovarian tissue following established protocols.

  • Seed the cells in appropriate culture plates (e.g., 24-well plates for hormone assays, 6-well plates for RNA/protein extraction) at a density of approximately 1-5 x 10^5 cells/mL.

  • Culture the cells for 24-48 hours to allow for attachment.

3. Experimental Treatment:

  • Prepare stock solutions of this compound and FSH in sterile, nuclease-free water or an appropriate buffer.

  • Starve the cells in serum-free medium for 4-6 hours prior to treatment.

  • Treat the cells with different concentrations of FSH (e.g., 0, 10, 50, 100 ng/mL) in the presence or absence of a fixed concentration of Cetrorelix (e.g., 100 nM).

  • For steroidogenesis assays, add a substrate like androstenedione (e.g., 10^-7 M).

  • Incubate the cells for the desired time period (e.g., 24-48 hours for hormone production, 4-24 hours for gene expression analysis).

4. Downstream Analysis:

  • Gene Expression: Extract total RNA, perform reverse transcription to synthesize cDNA, and conduct qPCR to quantify the relative expression of target genes.

  • Steroidogenesis: Collect the culture supernatant and measure the concentrations of estradiol and progesterone using ELISA kits.

  • Cell Proliferation and Apoptosis: Perform cell viability and apoptosis assays according to the manufacturer's instructions.

In_Vitro_Workflow A Granulosa Cell Isolation and Culture B Serum Starvation A->B C Treatment with Cetrorelix and varying FSH concentrations B->C D Incubation (4-48 hours) C->D E RNA Extraction and qPCR D->E F Culture Supernatant Collection and ELISA D->F G Cell Proliferation/Apoptosis Assays D->G H Data Analysis E->H F->H G->H

Figure 2: Experimental workflow for in vitro studies.
In Vivo Protocol: Controlled Ovarian Stimulation in a Murine Model

This protocol is adapted from studies in aged mice and can be modified for various research purposes to investigate the effects of Cetrorelix and FSH on ovarian function.[11]

1. Animals and Acclimatization:

  • Female mice of the desired strain and age (e.g., C57BL/6, 8-12 weeks old).

  • Acclimatize the animals to the housing conditions for at least one week before the experiment.

2. Experimental Groups:

  • Control Group: Vehicle injections only.

  • FSH-only Group: Vehicle for Cetrorelix + FSH.

  • Cetrorelix + FSH Group: Cetrorelix + FSH.

3. Drug Preparation and Administration:

  • Dissolve this compound in sterile saline to the desired concentration (e.g., for a 5 µg/kg dose).

  • Reconstitute recombinant FSH or Pregnant Mare Serum Gonadotropin (PMSG) and human Chorionic Gonadotropin (hCG) according to the manufacturer's instructions.

  • Cetrorelix Administration: Administer Cetrorelix subcutaneously (s.c.) daily for a predetermined period (e.g., 3-7 days) to suppress endogenous gonadotropins.

  • Ovarian Stimulation:

    • On the day following the last Cetrorelix injection, administer PMSG (e.g., 5 IU, intraperitoneally - i.p.) to stimulate follicular growth.

    • 48 hours after PMSG administration, administer hCG (e.g., 5 IU, i.p.) to induce ovulation.

4. Sample Collection and Analysis:

  • Oocyte Retrieval: Euthanize the mice 14-16 hours after hCG injection and collect oocytes from the oviducts. The number and quality of oocytes can be assessed.

  • Ovarian Histology: Collect ovaries, fix in 4% paraformaldehyde, and process for histological analysis to examine follicular development.

  • Serum Hormone Analysis: Collect blood samples at different time points throughout the protocol to measure serum levels of LH, FSH, estradiol, and progesterone via ELISA or RIA.

  • Gene and Protein Expression: Ovarian tissue can be collected for analysis of gene and protein expression levels of key markers of follicular development and steroidogenesis.

In_Vivo_Workflow A Animal Acclimatization B Daily Cetrorelix/Vehicle Administration (s.c.) A->B C PMSG/FSH Administration (i.p.) (Day after last Cetrorelix) B->C D hCG Administration (i.p.) (48h post-PMSG) C->D E Sample Collection (14-16h post-hCG) D->E F Oocyte Counting & Quality Assessment E->F G Ovarian Histology E->G H Serum Hormone Analysis E->H I Ovarian Gene/Protein Expression E->I

Figure 3: Experimental workflow for in vivo studies.

Conclusion

The combined use of this compound and FSH provides a powerful research tool for dissecting the intricate processes of follicular development, oocyte maturation, and ovarian steroidogenesis. By suppressing endogenous gonadotropins, Cetrorelix allows for a controlled environment to study the specific actions of exogenously administered FSH. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at further elucidating the molecular and physiological mechanisms governing female reproduction. These studies can contribute to the development of improved strategies for assisted reproductive technologies and the treatment of infertility.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of Cetrorelix Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cetrorelix Acetate is a synthetic decapeptide antagonist of gonadotropin-releasing hormone (GnRH). It is utilized in assisted reproductive technologies to prevent premature ovulation. The purity of this compound is a critical quality attribute that can impact its safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound purity and the quantification of its related substances.

Principle

This method employs reversed-phase HPLC (RP-HPLC) with UV detection to separate this compound from its process-related impurities and degradation products. The separation is achieved on a C18 stationary phase using a gradient elution of a mobile phase consisting of an aqueous buffer and an organic modifier. The concentration of this compound and its impurities are determined by comparing their peak areas to that of a reference standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.

ParameterRecommended Conditions
HPLC System Quaternary Gradient HPLC with UV Detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.05 M Sodium Perchlorate, pH adjusted to 2.0 with Phosphoric Acid[1]
Mobile Phase B Acetonitrile:Mobile Phase A (70:30)[1]
Gradient Elution A time-based gradient program should be optimized for separation.
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C
Detection Wavelength 226 nm[1][2] or 275 nm[3][4][5][6]
Injection Volume 20 µL[2]
Run Time Approximately 30 minutes
Preparation of Solutions

a. Buffer and Mobile Phase Preparation:

  • Mobile Phase A (Aqueous Buffer): Prepare a 0.05 M solution of sodium perchlorate in HPLC grade water and adjust the pH to 2.0 using phosphoric acid.[1]

  • Mobile Phase B (Organic Modifier): Prepare a mixture of acetonitrile and Mobile Phase A in a 70:30 ratio.[1]

  • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.

b. Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in a small amount of acetonitrile.

  • Dilute to the final desired concentration (e.g., 0.5 mg/mL) with a mixture of acetonitrile and the aqueous buffer (e.g., 20:50 v/v).[2]

c. Sample Solution Preparation:

  • Accurately weigh a suitable amount of the this compound sample.

  • Follow the same dissolution and dilution procedure as for the standard solution to achieve a final concentration of approximately 0.5 mg/mL.[2]

d. Impurity Stock Solution (for method validation and peak identification):

  • Accurately weigh small amounts of known this compound impurities.

  • Dissolve and dilute in a manner similar to the standard solution to a known concentration (e.g., 0.005 mg/mL).[2]

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0 for the this compound peak
Theoretical Plates (N) ≥ 2000 for the this compound peak
Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard solution
Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Perform six replicate injections of the standard solution.

  • Inject the sample solutions in duplicate.

  • Inject the standard solution periodically throughout the run to monitor system drift.

  • After all analyses are complete, flush the column with a high percentage of the organic modifier and then with an appropriate storage solvent.

Data Analysis and Calculations

The percentage of each impurity is calculated using the external standard method with the following formula:

% Impurity = (Peak Area of Impurity / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100

The purity of this compound is calculated by subtracting the sum of all impurity percentages from 100%.

Method Validation Data

The following table summarizes typical method validation parameters for the HPLC analysis of this compound.

ParameterTypical Value
Linearity (Concentration Range) 12.50 - 62.50 µg/mL[3][4][6]
Correlation Coefficient (r²) ≥ 0.999[3][4][6]
Limit of Detection (LOD) Approximately 15.6 µg/mL (peak-to-noise ratio)[3][4][6]
Limit of Quantification (LOQ) Approximately 62.5 µg/mL (peak-to-noise ratio)[3][4][6]
Accuracy (Recovery) > 97%[3][4][6]
Precision (Intra-day RSD) < 0.3%[3][4][6]
Precision (Inter-day RSD) < 1.6%[3][4][6]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sys_equilibration System Equilibration prep_mobile->sys_equilibration Load prep_std Standard Solution Preparation sys_suitability System Suitability Testing prep_std->sys_suitability Inject prep_sample Sample Solution Preparation injection_seq Injection Sequence (Blank, Standard, Sample) prep_sample->injection_seq Inject sys_equilibration->sys_suitability sys_suitability->injection_seq If Passed chrom_integration Chromatogram Integration injection_seq->chrom_integration Acquire Data purity_calc Purity and Impurity Calculation chrom_integration->purity_calc report_gen Report Generation purity_calc->report_gen

Caption: Experimental workflow for HPLC purity assessment of this compound.

Forced_Degradation_Pathway cluster_stress Forced Degradation Conditions cetrorelix This compound (API) acid Acidic (e.g., HCl) cetrorelix->acid base Basic (e.g., NaOH) cetrorelix->base oxidation Oxidative (e.g., H2O2) cetrorelix->oxidation thermal Thermal (e.g., Heat) cetrorelix->thermal photolytic Photolytic (e.g., UV Light) cetrorelix->photolytic degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photolytic->degradation_products stability_indicating Stability-Indicating Method Development degradation_products->stability_indicating Characterize and Validate Separation

Caption: Logical relationship in forced degradation studies for method development.

Conclusion

The described RP-HPLC method is demonstrated to be simple, precise, accurate, and specific for the determination of this compound purity and its related substances. The method is suitable for routine quality control analysis of both bulk drug substance and finished pharmaceutical products. Proper validation in accordance with ICH guidelines is necessary before implementation in a regulated environment. Forced degradation studies are also recommended to ensure the method is stability-indicating.[7]

References

Cetrorelix Acetate: A Versatile Tool for Interrogating GnRH Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrorelix Acetate is a potent and specific synthetic antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3] By competitively blocking the GnRH receptor in the pituitary gland, this compound provides a powerful tool for researchers to investigate the intricate signaling pathways regulated by GnRH.[4][5] These pathways are central to reproductive physiology and are implicated in various pathological conditions, making this compound an invaluable asset in both basic research and drug development.[6][7] This document provides detailed application notes and experimental protocols for utilizing this compound to study GnRH signaling.

Mechanism of Action

GnRH, a decapeptide released from the hypothalamus, binds to its G-protein coupled receptor (GPCR) on pituitary gonadotrophs.[8][9] This binding event initiates a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] this compound acts as a competitive antagonist, binding to the GnRH receptor without initiating the downstream signaling cascade.[4][5] This effectively blocks the action of endogenous GnRH, leading to a rapid and dose-dependent suppression of LH and FSH secretion.[6][10]

Applications in GnRH Signaling Research

This compound can be employed in a variety of in vitro and in vivo experimental settings to:

  • Elucidate the role of specific signaling molecules: By blocking the initial GnRH binding event, researchers can investigate the necessity of this interaction for the activation of downstream effectors such as G-proteins, phospholipase C (PLC), and mitogen-activated protein kinases (MAPKs).

  • Study the regulation of gonadotropin gene expression: this compound can be used to determine the extent to which GnRH signaling is required for the transcription of LH and FSH subunit genes.

  • Investigate the pathophysiology of reproductive disorders: As altered GnRH signaling is implicated in conditions like polycystic ovary syndrome (PCOS) and endometriosis, this compound can be used in animal models to dissect the underlying molecular mechanisms.[11]

  • Screen for novel therapeutics: this compound can serve as a reference compound in high-throughput screening assays designed to identify new GnRH receptor agonists or antagonists.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key hormonal and intracellular signaling parameters.

Table 1: In Vivo Effects of this compound on Hormone Levels

SpeciesDoseRoute of AdministrationTime PointParameterPercent Change from BaselineReference
Normal Men10 mgSubcutaneous24 hoursSerum LHSignificant Suppression[10]
Normal Men10 mgSubcutaneous24 hoursSerum TestosteroneSignificant Suppression[10]
Normal Men10 mgSubcutaneous24 hoursSerum FSHSignificant Suppression[10]
Women0.2 mgSubcutaneous24 hoursSerum LHStatistically Significant Decrease[8]
Women3 mgSubcutaneous24 hoursSerum LH~56% reduction[6]
Women3 mgSubcutaneous24 hoursSerum FSH~29.5% reduction[6]
Women3 mgSubcutaneous48 hoursSerum Estradiol~85% reduction[6]
Rats1-2 ng/ml (plasma conc.)Intravenous/Subcutaneous-Testosterone ProductionSuppression[12]
Dogs1-2 ng/ml (plasma conc.)Intravenous/Subcutaneous-Testosterone ProductionSuppression[12]

Table 2: In Vitro Effects of this compound on GnRH-Induced Signaling

Cell LineGnRH ConcentrationThis compound ConcentrationParameterObservationReference
HEK293/GnRHR3 x EC5010 nMIntracellular Ca2+ Increase (AUC)Significant inhibition (AUC: 21,482 ± 6718 vs 109,340 ± 13,866 for GnRH alone)[13][14]
SH-SY5Y/GnRHR-1 nM - 1 µMGnRH-activated calcium signalingHigher potency of inhibition compared to other antagonists[14]
SH-SY5Y/GnRHR--GnRH-mediated cAMP accumulationSignificantly more potent reduction compared to other antagonists[14]
LβT2 & HEK293100 nM-pERK1/2 and pCREB activationInhibition at similar doses to other antagonists[14]

Experimental Protocols

In Vitro Studies

1. GnRH Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to the GnRH receptor.

  • Diagram of Experimental Workflow:

    G cluster_prep Cell Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture GnRHR-expressing cells prep2 Harvest and prepare cell membranes prep1->prep2 assay1 Incubate membranes with radiolabeled GnRH analog prep2->assay1 assay2 Add increasing concentrations of unlabeled this compound assay1->assay2 assay3 Incubate to equilibrium assay2->assay3 assay4 Separate bound from free radioligand (e.g., filtration) assay3->assay4 assay5 Quantify bound radioactivity assay4->assay5 analysis1 Plot binding curve assay5->analysis1 analysis2 Calculate IC50 and Ki values analysis1->analysis2

  • Methodology:

    • Cell Culture and Membrane Preparation: Culture cells expressing the GnRH receptor (e.g., HEK293-GnRHR, LβT2) to confluency. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

    • Binding Reaction: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled GnRH agonist or antagonist (e.g., [125I]-Tryptorelin), and increasing concentrations of unlabeled this compound in a suitable binding buffer.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

    • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specific binding.

    • Detection: Measure the radioactivity retained on the filters using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

2. Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit GnRH-induced increases in intracellular calcium.

  • Diagram of Experimental Workflow:

    G cluster_prep Cell Preparation cluster_assay Calcium Measurement cluster_analysis Data Analysis prep1 Seed GnRHR-expressing cells in a 96-well plate prep2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) prep1->prep2 assay1 Establish a baseline fluorescence reading prep2->assay1 assay2 Add this compound at various concentrations assay1->assay2 assay3 Stimulate with a fixed concentration of GnRH assay2->assay3 assay4 Record fluorescence changes over time assay3->assay4 analysis1 Calculate the change in fluorescence intensity assay4->analysis1 analysis2 Generate dose-response curves for this compound inhibition analysis1->analysis2

    Workflow for Intracellular Calcium Assay.
  • Methodology:

    • Cell Preparation: Seed GnRHR-expressing cells into a black-walled, clear-bottom 96-well plate. The day of the experiment, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

    • Assay: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading.

    • Inject a solution of this compound at the desired final concentration into each well.

    • After a short pre-incubation period, inject a solution of GnRH to stimulate the cells.

    • Data Acquisition: Continuously record the fluorescence intensity before and after the addition of GnRH.

    • Data Analysis: Calculate the change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes) to determine the intracellular calcium concentration. Plot the peak response against the this compound concentration to generate an inhibition curve and calculate the IC50.

3. ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the effect of this compound on GnRH-stimulated phosphorylation of ERK1/2.

  • Diagram of Experimental Workflow:

    G cluster_cell_treatment Cell Treatment cluster_western_blot Western Blotting cluster_analysis Data Analysis treat1 Serum-starve GnRHR-expressing cells treat2 Pre-treat with this compound treat1->treat2 treat3 Stimulate with GnRH for a defined time treat2->treat3 treat4 Lyse cells to extract proteins treat3->treat4 wb1 Quantify protein concentration treat4->wb1 wb2 Separate proteins by SDS-PAGE wb1->wb2 wb3 Transfer proteins to a membrane wb2->wb3 wb4 Probe with anti-phospho-ERK1/2 antibody wb3->wb4 wb5 Probe with anti-total-ERK1/2 antibody wb4->wb5 wb6 Detect with chemiluminescence wb5->wb6 analysis1 Quantify band intensities wb6->analysis1 analysis2 Normalize phospho-ERK to total-ERK analysis1->analysis2

    Workflow for ERK1/2 Phosphorylation Western Blot.
  • Methodology:

    • Cell Culture and Treatment: Culture GnRHR-expressing cells and serum-starve them overnight to reduce basal ERK phosphorylation. Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).

    • Stimulate the cells with a fixed concentration of GnRH for a time known to induce maximal ERK phosphorylation (e.g., 5-10 minutes).

    • Protein Extraction: Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to control for protein loading.

    • Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

In Vivo Studies

1. Assessment of Hormonal Suppression in Rodents

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in suppressing gonadotropins and sex steroids in a rodent model.

  • Diagram of Experimental Workflow:

    G cluster_animal_prep Animal Preparation cluster_treatment Treatment and Sampling cluster_analysis Hormone Analysis prep1 Acclimatize animals prep2 Randomize into treatment groups prep1->prep2 treat1 Administer this compound (or vehicle) via subcutaneous injection prep2->treat1 treat2 Collect blood samples at specified time points treat1->treat2 analysis1 Separate plasma or serum treat2->analysis1 analysis2 Measure LH, FSH, and testosterone levels (e.g., by ELISA or RIA) analysis1->analysis2 analysis3 Analyze and compare hormone levels between groups analysis2->analysis3

    Workflow for In Vivo Hormonal Suppression Study.
  • Methodology:

    • Animal Model: Use adult male or female rats or mice. Allow the animals to acclimatize to the housing conditions for at least one week.

    • Dosing and Administration: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline or water for injection). Administer the desired dose via subcutaneous injection. Include a vehicle-only control group.

    • Blood Sampling: Collect blood samples at predetermined time points (e.g., baseline, and several time points post-injection) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

    • Hormone Analysis: Process the blood samples to obtain plasma or serum. Measure the concentrations of LH, FSH, and testosterone (or estradiol in females) using commercially available ELISA or RIA kits.

    • Data Analysis: Compare the hormone levels between the this compound-treated groups and the control group at each time point using appropriate statistical tests.

Signaling Pathway Diagram

The following diagram illustrates the canonical GnRH signaling pathway and the point of inhibition by this compound.

GnRH_Signaling GnRH GnRH GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds and Activates Cetrorelix This compound Cetrorelix->GnRHR Competitively Binds and Blocks Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Secretion LH & FSH Secretion Ca->Secretion MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Gene Gonadotropin Gene Transcription (LHβ, FSHβ) MAPK->Gene Gene->Secretion Leads to

GnRH Signaling Pathway and Cetrorelix Inhibition.

Conclusion

This compound is a highly effective and specific tool for the in-depth study of GnRH signaling. Its ability to competitively block the GnRH receptor allows for the precise dissection of downstream signaling events in both in vitro and in vivo models. The protocols and data presented here provide a foundation for researchers to design and execute experiments that will further our understanding of the critical role of GnRH in physiology and disease.

References

Techniques for measuring Cetrorelix Acetate levels in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cetrorelix Acetate is a synthetic decapeptide with gonadotropin-releasing hormone (GnRH) antagonistic activity. It is used in assisted reproductive technologies to prevent premature ovulation. Accurate measurement of this compound levels in plasma is crucial for pharmacokinetic studies, dose-response assessments, and therapeutic drug monitoring. This document provides detailed protocols and application notes for the two primary analytical techniques used for this purpose: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA).

Analytical Techniques for this compound Quantification

The two most established methods for the quantification of this compound in plasma samples are LC-MS/MS and RIA.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that separates this compound from other plasma components by liquid chromatography, followed by detection and quantification using a mass spectrometer.[1] It is considered the gold standard for quantitative bioanalysis due to its high selectivity and accuracy.

  • Radioimmunoassay (RIA): This is a competitive binding immunoassay where a radiolabeled form of this compound competes with the unlabeled drug in the plasma sample for a limited number of antibody binding sites.[2] While being a sensitive technique, it may be less specific than LC-MS/MS and involves the handling of radioactive materials.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different analytical methods used to measure this compound in plasma.

ParameterLC-MS/MSHPLC-UVRadioimmunoassay (RIA)
Lower Limit of Quantification (LLOQ) 1.00 ng/mL[1]62.5 µg/mL[3]Typically in the low ng/mL to pg/mL range
Limit of Detection (LOD) Not explicitly stated15.6 µg/mL[3]Dependent on antibody affinity and tracer specific activity
Accuracy 91.2–110.0%[4]> 97%[3]Generally within 80-120% of the nominal concentration
Precision (Intra-day RSD) 1.9–9.8%[4]< 0.3%[3]Typically < 15%
Precision (Inter-day RSD) 1.2–9.8%[4]< 1.6%[3]Typically < 15%
Recovery > 52%[4]Not explicitly statedDependent on extraction efficiency

*Note: The HPLC-UV data is for the bulk drug and pharmaceutical dosage forms, which may not directly translate to plasma samples but provides an indication of the method's performance.[3]

Experimental Protocols

Plasma Sample Collection and Preparation

Proper sample handling is critical for accurate quantification of this compound.

Protocol for Plasma Collection:

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin).

  • Centrifuge the blood samples at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully transfer the plasma supernatant to clean polypropylene tubes.

  • Store the plasma samples at -20°C or -80°C until analysis to minimize degradation. Avoid repeated freeze-thaw cycles.

LC-MS/MS Method

This protocol is based on a published method for the quantification of Cetrorelix in human plasma.[1]

Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of plasma sample, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled Cetrorelix).

  • Condition a C8 SPE cartridge by washing with methanol followed by equilibration with water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elute the this compound and internal standard from the cartridge with a stronger solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Parameters:

  • LC Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size).[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution with an acid modifier (e.g., 0.1% trifluoroacetic acid or 20 mM ammonium formate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).[1][5]

  • Flow Rate: 1.0 mL/min.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.

Radioimmunoassay (RIA) Method

This is a general protocol for a competitive peptide RIA that can be adapted for this compound.

Reagents and Materials:

  • This compound standard

  • Anti-Cetrorelix antibody (primary antibody)

  • Radiolabeled this compound (e.g., ¹²⁵I-Cetrorelix)

  • Secondary antibody (e.g., goat anti-rabbit IgG)

  • Assay buffer (e.g., phosphate-buffered saline with a protein carrier like BSA)

  • Precipitating reagent

  • Gamma counter

Assay Procedure:

  • Standard Curve Preparation: Prepare a series of standards with known concentrations of this compound in the assay buffer.

  • Assay Setup: In separate tubes, pipette the assay buffer (for total counts and non-specific binding), standards, and plasma samples.

  • Add Primary Antibody: Add a fixed amount of the primary anti-Cetrorelix antibody to all tubes except the total count tubes.

  • Incubation: Vortex the tubes and incubate for a specified period (e.g., 16-24 hours) at 4°C to allow for the binding of the antibody to both labeled and unlabeled this compound.[6]

  • Add Radiolabeled Cetrorelix: Add a fixed amount of radiolabeled this compound to all tubes.

  • Second Incubation: Vortex and incubate again (e.g., 16-24 hours) at 4°C.[6]

  • Precipitation: Add the secondary antibody and a precipitating reagent to all tubes except the total count tubes to precipitate the primary antibody-antigen complexes.

  • Centrifugation: Centrifuge the tubes to pellet the precipitated complexes.

  • Measurement: Carefully decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled Cetrorelix as a function of the standard concentration. Determine the concentration of this compound in the plasma samples by interpolating their radioactivity measurements from the standard curve.

Visualizations

Signaling Pathway of this compound

This compound acts as an antagonist to the Gonadotropin-Releasing Hormone (GnRH) receptor in the pituitary gland.

Cetrorelix_Signaling_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Pituitary Gland GnRH_Receptor GnRH Receptor Pituitary->GnRH_Receptor LH_FSH LH & FSH Release GnRH_Receptor->LH_FSH stimulates No_LH_FSH Inhibition of LH & FSH Release GnRH_Receptor->No_LH_FSH results in Cetrorelix This compound Cetrorelix->GnRH_Receptor binds & blocks GnRH->Pituitary GnRH->GnRH_Receptor binds & activates

Caption: Mechanism of action of this compound.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the key steps in the LC-MS/MS workflow for quantifying this compound in plasma.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (LC) Reconstitute->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Quantification Quantification MS->Quantification Report Report Generation Quantification->Report

Caption: LC-MS/MS workflow for this compound analysis.

Experimental Workflow for Radioimmunoassay (RIA)

This diagram outlines the general procedure for performing a radioimmunoassay for this compound.

RIA_Workflow cluster_assay_setup Assay Setup cluster_incubation Incubation & Competition cluster_detection Detection cluster_analysis Data Analysis Standards Prepare Standards Add_Ab Add Primary Antibody Standards->Add_Ab Samples Prepare Plasma Samples Samples->Add_Ab Incubate1 First Incubation (16-24h, 4°C) Add_Ab->Incubate1 Add_Tracer Add Radiolabeled Cetrorelix Incubate1->Add_Tracer Incubate2 Second Incubation (16-24h, 4°C) Add_Tracer->Incubate2 Precipitate Precipitate Antibody Complexes Incubate2->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Measure Measure Radioactivity (Gamma Counter) Centrifuge->Measure Std_Curve Generate Standard Curve Measure->Std_Curve Calculate Calculate Sample Concentrations Std_Curve->Calculate

Caption: Radioimmunoassay (RIA) experimental workflow.

References

Troubleshooting & Optimization

Troubleshooting Cetrorelix Acetate solubility issues in research buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Cetrorelix Acetate in research buffers.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common problems encountered when dissolving and handling this compound for experimental use.

Problem 1: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl).

  • Question: I am trying to dissolve this compound powder directly into Phosphate Buffered Saline (PBS) at a neutral pH, but it is forming a cloudy suspension or visible aggregates. What is causing this and how can I resolve it?

  • Answer: this compound has a known propensity to aggregate in aqueous solutions, especially at neutral or near-neutral pH.[1][2] This is a common issue with many peptide-based drugs. To achieve successful solubilization, it is crucial to control the pH of the solvent.

    Recommended Protocol:

    • Prepare an Acidic Stock Solution: Instead of dissolving this compound directly in your final buffer, first prepare a concentrated stock solution in a mildly acidic solvent. Sterile, deionized water adjusted to an acidic pH is often effective. One study noted that aggregation was significantly delayed when the pH was lowered to 3.1.

    • Use of Co-solvents: For higher concentrations, consider using a minimal amount of an organic co-solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of peptides.[3]

    • Step-wise Dilution: Once a clear, concentrated stock solution is achieved, you can perform serial dilutions into your final, larger volume of research buffer (e.g., PBS, cell culture medium). This gradual dilution helps to prevent the peptide from precipitating out of solution.

    • Gentle Agitation: When dissolving the powder, use gentle swirling or inversion.[4] Avoid vigorous vortexing, as this can introduce air and potentially promote aggregation.[5] If necessary, gentle warming to 37°C and brief sonication can aid in dissolution, particularly for DMSO stock solutions.[3]

Problem 2: My this compound solution forms a gel or precipitates over time.

  • Question: I successfully dissolved this compound, but after a short period of storage (hours to days), the solution has become viscous, formed a gel, or a precipitate has appeared. Why is this happening and how can I improve the stability of my solution?

  • Answer: The formation of gels or precipitates over time is another manifestation of this compound's tendency to aggregate.[1] This can be influenced by factors such as pH, temperature, and storage conditions.

    Recommendations for Enhancing Solution Stability:

    • Maintain Acidic pH: As with initial dissolution, maintaining a slightly acidic pH in the final solution can help to prevent aggregation over time. The reconstituted commercial formulation of this compound has a pH between 4.0 and 6.0.[6]

    • Storage Conditions: For short-term storage (days to weeks), keep the solution at 0 - 4°C. For long-term storage (months to years), it is recommended to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[7][8]

    • Use of Additives: In some cases, the inclusion of certain excipients can improve peptide stability. For instance, the commercial formulation of this compound includes mannitol.[3][9] While not always necessary for in-vitro research, it is a factor to consider for long-term stability.

Problem 3: I am observing inconsistent results in my cell-based assays.

  • Question: My in-vitro experiments with this compound are yielding variable results between batches. Could this be related to its solubility?

  • Answer: Yes, inconsistent solubility and the presence of aggregates can significantly impact the effective concentration of the active peptide in your experiments, leading to poor reproducibility. Aggregates can also have different biological activities compared to the monomeric form.

    Best Practices for Consistent Results:

    • Freshly Prepare Solutions: Whenever possible, prepare fresh working solutions of this compound from a frozen stock solution just before use.

    • Filter Sterilization: After preparing your final working solution, consider sterile filtering it through a 0.22 µm filter to remove any small, undissolved particles or microbial contamination.[8]

    • Visual Inspection: Always visually inspect your solutions for any signs of cloudiness, precipitation, or gel formation before adding them to your experimental setup.

    • Consistent Protocol: Adhere strictly to a validated and consistent protocol for preparing your this compound solutions for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: For a high-concentration stock solution, high-purity Dimethyl Sulfoxide (DMSO) is recommended.[3][10] Subsequently, this stock can be diluted in aqueous buffers. For direct preparation of a lower concentration aqueous stock, sterile, deionized water with an adjusted acidic pH is a suitable option.

Q2: What is the solubility of this compound in different solvents?

A2: The reported solubility of this compound can vary. The following table summarizes available data:

SolventReported SolubilityCitation(s)
WaterApproximately 8 mg/mL[9][11]
Water with MannitolApproximately 5 mg/mL[9][11]
DMSO≥ 30.9 mg/mL (with gentle warming)[3]
DMSO50 mg/mL (requires sonication)[8][10]
MethanolSlightly soluble[12]
Organic Solvents (general)Poorly soluble[13]

Q3: How should I store my this compound solutions?

A3: For short-term storage (a few days), refrigerate at 2-8°C. For long-term storage, it is best to aliquot your stock solution into single-use volumes and freeze at -20°C or -80°C.[7][8] This will prevent degradation from repeated freeze-thaw cycles.

Q4: Can I dissolve this compound directly in my cell culture medium (e.g., DMEM, RPMI)?

A4: It is not recommended to dissolve the powder directly in cell culture medium due to the presence of salts and bicarbonate which can promote aggregation at physiological pH. The preferred method is to prepare a concentrated stock solution in an appropriate solvent (like DMSO or acidic water) and then dilute it to the final concentration in your cell culture medium immediately before use.

Q5: What is the mechanism of action of this compound?

A5: Cetrorelix is a potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[14] It competitively binds to GnRH receptors on pituitary cells, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][15]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve a final concentration of 10 mg/mL.

  • Gently vortex or sonicate the solution until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use volumes in sterile cryovials.

  • Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Preparation of a 1 mg/mL this compound Aqueous Stock Solution

  • Weigh out 1 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 1 mL of sterile, deionized water.

  • Adjust the pH of the solution to approximately 3-4 by adding small, incremental amounts of a dilute acid (e.g., 0.1 M HCl or acetic acid), while gently vortexing.

  • Continue to gently agitate the solution until the powder is fully dissolved.

  • Once dissolved, the solution can be used immediately or stored at 2-8°C for short-term use. For longer-term storage, sterile filter and freeze at -20°C.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Solubility cluster_troubleshooting Recommended Protocol cluster_stability Stability Enhancement start Start: Dissolving this compound dissolve_buffer Attempting to dissolve in neutral aqueous buffer (e.g., PBS) start->dissolve_buffer issue Issue: Cloudy suspension or visible aggregates? dissolve_buffer->issue success Success: Clear Solution issue->success No troubleshoot Troubleshooting Steps issue->troubleshoot Yes stability_check Issue: Gel formation or precipitation upon storage? success->stability_check Monitor solution over time step1 1. Prepare a concentrated stock solution in an acidic solvent (e.g., water pH 3-4) or DMSO. troubleshoot->step1 step2 2. Use gentle agitation (swirling/inversion). Sonication/warming for DMSO if needed. step1->step2 step3 3. Perform serial dilutions into the final research buffer. step2->step3 step4 4. Visually inspect for clarity. step3->step4 step4->success stable Stable Solution: Proceed with Experiment stability_check->stable No stability_solutions Storage & Stability Solutions stability_check->stability_solutions Yes store_acidic Ensure final solution is at an acidic pH (4-6). stability_solutions->store_acidic store_temp Store short-term at 2-8°C, long-term at -20°C/-80°C in aliquots. store_acidic->store_temp store_temp->stable

Caption: Troubleshooting workflow for this compound solubility issues.

GnRH_Signaling_Pathway GnRH Receptor Signaling Pathway and this compound Inhibition cluster_downstream Downstream Signaling Cascade GnRH GnRH GnRHR GnRH Receptor (Pituitary Cell) GnRH->GnRHR Binds and Activates Cetrorelix This compound Cetrorelix->GnRHR Competitively Binds and Blocks Gq11 Gq/11 Protein Activation GnRHR->Gq11 PLC Phospholipase C (PLC) Activation Gq11->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Gonadotropin_synthesis LH & FSH Synthesis and Secretion Ca_PKC->Gonadotropin_synthesis

Caption: Mechanism of this compound as a GnRH receptor antagonist.

References

Preventing Cetrorelix Acetate degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of Cetrorelix Acetate in experimental setups is paramount to obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you mitigate degradation and maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] Its complex peptide structure makes it susceptible to chemical and physical degradation, which can be accelerated by improper handling and storage, leading to a loss of biological activity and the generation of impurities.[2][3]

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are racemization and deamidation. These reactions are significantly influenced by pH. Specifically, acidic conditions tend to promote l-proline⁵ racemization, while alkaline conditions favor l-serine⁴ racemization. C-terminal deamidation can occur under both acidic and alkaline conditions.[4]

Q3: What are the optimal storage conditions for this compound?

A3: For long-term stability, lyophilized this compound should be stored at -20°C or below, protected from light and moisture.[2][5] Once reconstituted, the solution is significantly less stable and should be used immediately. If short-term storage of the solution is necessary, it should be kept at 2-8°C and used within 24 hours.[6] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[7]

Q4: What solvents are recommended for reconstituting this compound for in vitro experiments?

A4: For research purposes, this compound can be dissolved in sterile, purified water.[8] For cellular assays, it is crucial to use a buffer system that is compatible with your specific cell line and maintains a pH that minimizes degradation. The pH of the reconstituted solution is typically between 4.0 and 6.0.[9] Some sources also mention slight solubility in DMSO and methanol.[10] When preparing stock solutions, it is advisable to purge the solvent with an inert gas to minimize oxidation.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my assay. Degradation of this compound due to improper storage or handling.- Ensure lyophilized powder is stored at -20°C or colder and protected from light. - Prepare fresh solutions for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions.[7] - Verify the pH of your experimental buffer; extreme pH values accelerate degradation.[4]
Inconsistent or variable results between experiments. - Inconsistent concentration of the active peptide. - Partial degradation of the peptide.- Use a validated method, such as RP-HPLC, to confirm the concentration and purity of your this compound stock solution before use.[8] - Aliquot stock solutions after preparation to minimize handling and potential for contamination and degradation.
Visible particles or cloudiness in the reconstituted solution. - Aggregation of the peptide. - Contamination.- Reconstitute the peptide by gently swirling the vial; avoid vigorous shaking which can promote aggregation.[6] - Filter the solution through a 0.22 µm filter before use in sterile applications. - If aggregation persists, consider using a different reconstitution solvent or adjusting the pH.
Unexpected peaks in my analytical chromatogram (e.g., HPLC). Formation of degradation products.- Compare your chromatogram to a reference standard of undegraded this compound. - The primary degradation products to expect are racemized and deamidated forms of the peptide.[4] - Review your sample preparation and storage procedures to identify potential causes of degradation.

Quantitative Data on this compound Degradation

The stability of this compound is highly dependent on environmental conditions. The following table summarizes the percentage of degradation observed under various stress conditions.

Stress Condition Description % Degradation Reference
Acidic Hydrolysis 0.1 M HCl at 80°C for 24 hours5.8%[4]
Alkaline Hydrolysis 0.1 M NaOH at 80°C for 2 hours18.9%[4]
Thermal Stress (Solution) 80°C for 48 hours1.4%[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

Materials:

  • Lyophilized this compound

  • Sterile, deionized water or appropriate sterile buffer (e.g., PBS), pH adjusted to between 5.0 and 7.0

  • Sterile, conical polypropylene tubes

  • Calibrated micropipettes and sterile, low-retention tips

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Carefully calculate the volume of solvent required to achieve the desired stock concentration.

  • Add the calculated volume of sterile water or buffer to the vial containing the lyophilized powder.

  • Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking or vortexing to minimize the risk of aggregation.[6]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • If not for immediate use, aliquot the stock solution into sterile, single-use polypropylene tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage. For immediate use, store at 2-8°C.

Protocol 2: Stability Testing of this compound by RP-HPLC

Objective: To quantify the amount of intact this compound and its degradation products over time under specific experimental conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the desired experimental buffers (e.g., different pH values, temperatures).

  • Time Points: Store the samples under the specified conditions and draw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately freeze the collected aliquots at -80°C until analysis.

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used.[8]

  • Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) is typically employed. A common mobile phase composition is:[8]

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution: A linear gradient from a low to a high concentration of Mobile Phase B is used to separate the parent peptide from its degradation products.

  • Detection: Monitor the elution profile at a wavelength of 220 nm or 280 nm.

  • Quantification: The peak area of the intact this compound is integrated at each time point and compared to the initial time point (t=0) to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_exp Experimentation cluster_qc Quality Control start Start: Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate reconstitute Reconstitute with Sterile Solvent equilibrate->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot stability_test Perform Stability Test (e.g., HPLC) reconstitute->stability_test short_term Short-term (2-8°C) aliquot->short_term Immediate Use long_term Long-term (-20°C / -80°C) aliquot->long_term Future Use use Use in Experiment short_term->use long_term->use analyze Analyze Results use->analyze stability_test->analyze

Caption: Experimental workflow for handling this compound.

gnrh_pathway GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Activates Cetrorelix This compound Cetrorelix->GnRHR Blocks Gq_11 Gq/11 Protein GnRHR->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gonadotropin Gonadotropin (LH/FSH) Synthesis & Secretion Ca_release->Gonadotropin MAPK MAPK Cascade PKC->MAPK MAPK->Gonadotropin

Caption: GnRH antagonist signaling pathway.

References

Off-target effects of Cetrorelix Acetate in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cetrorelix Acetate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on understanding potential off-target effects in the context of available long-term study data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] Its primary mechanism of action is to competitively bind to GnRH receptors on the anterior pituitary gland.[1][2][3] This binding blocks the endogenous GnRH from activating these receptors, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] This rapid and reversible suppression of gonadotropins is the intended, or "on-target," effect of the drug.

Q2: Are there any known long-term off-target effects of this compound?

Currently, there is a lack of long-term studies specifically designed to investigate the off-target effects of this compound. Regulatory documents and published literature consistently state that long-term carcinogenicity studies in animals have not been performed with this compound.[4] The available clinical data is primarily from short-term use in controlled ovarian stimulation for assisted reproductive technologies.

Q3: What are the most commonly reported adverse events in clinical trials of this compound?

The most frequently reported adverse events in clinical trials are generally considered to be related to the drug's on-target hormonal effects or the injection procedure itself. These include local injection site reactions (redness, swelling, itching), headache, and nausea.[5] Ovarian Hyperstimulation Syndrome (OHSS) is a serious, albeit less common, adverse event associated with the use of gonadotropins and GnRH analogs in fertility treatments.[5][6]

Troubleshooting Guide

Issue: Unexplained cellular response in vitro/in vivo not attributable to GnRH receptor antagonism.

Possible Cause: This could potentially be an off-target effect. While Cetrorelix is highly specific for the GnRH receptor, the possibility of interaction with other cellular components, especially at high concentrations, cannot be entirely ruled out without specific investigation.

Troubleshooting Steps:

  • Confirm GnRH Receptor Expression: Verify that your experimental system (cell line, tissue) does not express GnRH receptors, which could mediate the observed effect.

  • Dose-Response Analysis: Perform a dose-response curve to determine if the effect is observed at concentrations significantly higher than the known binding affinity for the GnRH receptor (KD = 0.202 nM, IC50 = 1.21 nM).[7]

  • Use of a Different GnRH Antagonist: Compare the effects with another GnRH antagonist with a different chemical structure. If the effect is unique to Cetrorelix, it may suggest an off-target interaction.

  • Receptor Binding Assay: If a specific off-target receptor is suspected, perform a competitive binding assay with a known ligand for that receptor to see if Cetrorelix can displace it.

Quantitative Data from Clinical Trials

The following table summarizes systemic adverse events reported in clinical studies of this compound in patients undergoing controlled ovarian stimulation. It is important to note that these events were reported without regard to causality and are not definitively classified as "off-target" effects.

Adverse EventIncidence in Cetrorelix-Treated Patients (N=949)
Ovarian Hyperstimulation Syndrome3.5%
Nausea1.3%
Headache1.1%

Data sourced from clinical studies on controlled ovarian stimulation.

Experimental Protocols

Protocol: Monitoring for Premature LH Surge in Clinical Trials

This protocol outlines a typical method used in clinical trials to assess the efficacy of this compound in preventing a premature luteinizing hormone (LH) surge during controlled ovarian stimulation.

Objective: To determine the percentage of patients who do not experience a premature LH surge, defined as an LH level <10 IU/L on the day of human chorionic gonadotropin (hCG) administration.[8]

Methodology:

  • Patient Population: Infertile patients undergoing controlled ovarian stimulation for assisted reproductive technologies.[8]

  • Ovarian Stimulation: Ovarian stimulation is initiated with gonadotropins (FSH or hMG) on day 2 or 3 of the menstrual cycle. The dosage is individualized based on the patient's ovarian response.

  • Cetrorelix Administration:

    • Single-dose regimen: A single injection of Cetrorelix (3 mg, subcutaneous) is administered when the lead follicle is ≥14 mm in diameter.[8]

    • Multiple-dose regimen: Daily injections of Cetrorelix (0.25 mg, subcutaneous) are initiated on day 5 or 6 of stimulation and continued until the day of hCG administration.[9]

  • Hormonal Monitoring: Blood samples are collected to measure serum LH levels. The primary endpoint is the LH level on the day of hCG administration.

  • hCG Administration: When ultrasound assessment shows a sufficient number of follicles of adequate size, hCG is administered to induce final oocyte maturation.

  • Data Analysis: The percentage of patients with an LH level <10 IU/L on the day of hCG administration is calculated to determine the success rate of preventing a premature LH surge.[8]

Visualizations

GNRH_Signaling_Pathway On-Target Signaling Pathway of this compound cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds to G_protein Gq/11 GnRHR->G_protein Activates PLC PLC G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC LH_FSH LH & FSH Synthesis and Secretion Ca_PKC->LH_FSH Cetrorelix This compound Cetrorelix->GnRHR Competitively Blocks

Caption: On-Target Signaling Pathway of this compound.

Off_Target_Workflow Experimental Workflow to Investigate Potential Off-Target Effects start Start: Observe Unexplained Cellular Effect confirm_gnrh Confirm Absence of GnRH Receptors start->confirm_gnrh dose_response Perform Dose-Response Analysis confirm_gnrh->dose_response compare_antagonists Compare with Structurally Different GnRH Antagonist dose_response->compare_antagonists hypothesis Hypothesize Potential Off-Target Interaction compare_antagonists->hypothesis binding_assay Receptor Binding Assay hypothesis->binding_assay Specific Target pathway_analysis Downstream Signaling Pathway Analysis hypothesis->pathway_analysis Unknown Target end Conclusion on Potential Off-Target Effect binding_assay->end pathway_analysis->end

Caption: Workflow for Investigating Potential Off-Target Effects.

Logical_Relationships Logical Classification of this compound Effects Cetrorelix This compound On_Target On-Target Effects (GnRH Receptor Antagonism) Cetrorelix->On_Target Off_Target Potential Off-Target Effects (Currently Undocumented) Cetrorelix->Off_Target Hypothetical Hormonal_Suppression Suppression of LH & FSH On_Target->Hormonal_Suppression Adverse_Events Reported Adverse Events Hormonal_Suppression->Adverse_Events OHSS Ovarian Hyperstimulation Syndrome (OHSS) Adverse_Events->OHSS Injection_Site Injection Site Reactions Adverse_Events->Injection_Site

Caption: Logical Classification of this compound Effects.

References

Technical Support Center: Managing Local Skin Reactions to Cetrorelix Acetate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing local skin reactions to Cetrorelix Acetate in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the common local skin reactions observed after subcutaneous injection of this compound in animal models?

A1: Following subcutaneous administration of this compound, the most commonly observed local skin reactions in animal models include transient, mild to moderate erythema (redness), edema (swelling), and pruritus (itching) at the injection site.[1][2] Histopathological examination in rats has revealed dose-related inflammatory changes, including macrophage infiltrates, focal fibrosis, edema, and necrosis.[3] In dogs, single-dose toxicity studies have noted hemorrhage, edema, and granuloma at the injection site, suggesting an irritant response.[4]

Q2: What is the underlying mechanism of these local skin reactions?

A2: The primary mechanism of action for Cetrorelix is the competitive antagonism of gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland.[3] However, local skin reactions are thought to be related to a pseudo-allergic response involving the degranulation of mast cells at the injection site and the subsequent release of inflammatory mediators like histamine.[5][6] While third-generation GnRH antagonists like Cetrorelix have a lower histamine-releasing potential than earlier generations, this effect can still occur.[6][7]

Q3: Are these local reactions indicative of systemic toxicity?

A3: Generally, mild and transient local skin reactions are not indicative of systemic toxicity.[1][3] They are typically considered a local irritant effect of the compound or its formulation. However, it is crucial to distinguish between a localized reaction and the initial signs of a systemic hypersensitivity reaction.[8][9] Close monitoring of the animal for any systemic signs is essential.

Q4: How long do these local skin reactions typically last?

A4: In both clinical and preclinical observations, local skin reactions to Cetrorelix are usually transient and resolve within a short period without intervention.[1][2]

Troubleshooting Guide

Issue 1: Severe or Persistent Injection Site Reactions

  • Problem: The animal exhibits a local skin reaction that is more severe than expected (e.g., intense erythema, extensive edema, ulceration) or persists for an extended period.

  • Possible Causes:

    • High Concentration or Inappropriate Formulation: The concentration of this compound or the pH of the vehicle may be causing significant irritation.[10]

    • Contamination: Bacterial contamination of the injectable solution or the injection site can lead to an inflammatory response or abscess formation.

    • Individual Animal Sensitivity: There can be inter-animal variability in the response to subcutaneous injections.[11]

    • Underlying Skin Condition: A pre-existing subclinical skin condition in the animal could be exacerbated by the injection.

  • Solutions:

    • Review Formulation: Ensure the pH and osmolarity of the vehicle are within a physiologically acceptable range. Consider using a different, less irritating vehicle if possible.

    • Aseptic Technique: Strictly adhere to aseptic techniques during the preparation and administration of the injection to prevent contamination.

    • Dose Volume and Concentration: If permissible by the study protocol, consider decreasing the concentration and increasing the volume (while staying within recommended limits for the species) to reduce the irritant effect at a single point.

    • Rotate Injection Sites: For studies involving multiple injections, rotate the injection sites to allow for tissue recovery.

    • Veterinary Consultation: If the reaction is severe, consult with a veterinarian. They may recommend topical or systemic anti-inflammatory treatment, depending on the severity and the study design.

Issue 2: Differentiating Local Irritation from Systemic Hypersensitivity

  • Problem: It is unclear whether an observed skin reaction is a local response or the beginning of a systemic allergic reaction.

  • Distinguishing Features:

    • Local Reaction: Confined to the site of injection and may include redness, swelling, and induration. The animal's overall demeanor and systemic physiological parameters (e.g., heart rate, respiratory rate, temperature) are typically normal.[8]

    • Systemic Hypersensitivity (Anaphylactoid Reaction): May start with a local reaction but is quickly followed by systemic signs such as urticaria (hives) at distant sites, facial edema, respiratory distress, hypotension, and changes in behavior (e.g., agitation, lethargy).[9]

  • Action Plan:

    • Immediate Observation: Closely monitor the animal for at least 30 minutes post-injection for any signs of systemic distress.

    • Systemic Monitoring: Record vital signs and observe for any behavioral changes.

    • Emergency Preparedness: Have an emergency plan and appropriate medications (e.g., epinephrine, corticosteroids, antihistamines) readily available in case of a systemic reaction.

    • Documentation: Thoroughly document all observations, including the time of onset and progression of signs.

    • Discontinuation: If a systemic reaction is suspected, do not administer any further doses and seek immediate veterinary intervention.

Data on Local Reactions in Preclinical Studies

Animal ModelObserved Local ReactionsHistopathological FindingsReference
Rat Dose-related inflammatory changes at the injection site.Macrophage infiltrates, focal fibrosis/fibroplasia, focal edema, focal necrosis.[3]
Dog Hemorrhage and edema at the injection site.Granuloma with hemorrhage.[4]

Experimental Protocols

Protocol for Assessment of Local Tolerance to Subcutaneous this compound

This protocol is a general guideline and should be adapted based on the specific animal model and study objectives, adhering to institutional animal care and use committee (IACUC) guidelines and OECD guidelines for toxicity testing.[3][12][13]

1. Animal Model:

  • Select an appropriate species (e.g., Sprague-Dawley rats, Beagle dogs, New Zealand White rabbits).

  • Animals should be healthy and acclimated to the laboratory environment.

2. Preparation of this compound Solution:

  • Reconstitute this compound in a sterile, non-pyrogenic vehicle. The vehicle should be well-tolerated (e.g., sterile water for injection, saline).

  • Ensure the pH of the final solution is within a physiological range.

3. Administration:

  • Gently restrain the animal.

  • Shave the hair from the intended injection site (e.g., dorsal thoracic region) 24 hours prior to injection.

  • Clean the injection site with an appropriate antiseptic (e.g., 70% ethanol).

  • Administer a single subcutaneous injection of the test article. Include a vehicle control group.

4. Observation and Scoring:

  • Observe the animals for any immediate reactions post-injection.

  • Score the injection sites for erythema and edema at specified time points (e.g., 1, 24, 48, and 72 hours post-injection) using a standardized scoring system like the Draize scale.

Draize Scale for Scoring Skin Reactions

ReactionScoreDescription
Erythema and Eschar Formation 0No erythema
1Very slight erythema (barely perceptible)
2Well-defined erythema
3Moderate to severe erythema
4Severe erythema (beet redness) to slight eschar formation
Edema Formation 0No edema
1Very slight edema (barely perceptible)
2Slight edema (edges of area well-defined by definite raising)
3Moderate edema (raised approximately 1 mm)
4Severe edema (raised more than 1 mm and extending beyond the area of exposure)

Table adapted from the Draize dermal irritation scoring system.[10][14][15]

5. Histopathology:

  • At the end of the observation period, euthanize the animals.

  • Collect the skin and underlying tissues at the injection site.

  • Fix the tissues in 10% neutral buffered formalin.

  • Process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

  • A veterinary pathologist should examine the slides for signs of inflammation, necrosis, fibrosis, and other pathological changes.

Visualizations

GnRH_Antagonist_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary GnRH GnRH GnRH_R GnRH Receptor GnRH->GnRH_R Binds & Activates Gq_11 Gq/11 GnRH_R->Gq_11 PLC PLC Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Gonadotropins LH & FSH Synthesis & Secretion Ca_PKC->Gonadotropins Cetrorelix This compound Cetrorelix->GnRH_R Binds & Blocks

Caption: GnRH Antagonist (Cetrorelix) Mechanism of Action.

Mast_Cell_Degranulation_Pathway cluster_mast_cell Mast Cell cluster_tissue_response Local Tissue Response Cetrorelix This compound (or other stimuli) Receptor Cell Surface Receptor (e.g., MRGPRX2) Cetrorelix->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Granules Granule Mobilization & Fusion with Membrane Signaling->Granules Mediators Release of Mediators (Histamine, Tryptase, etc.) Granules->Mediators Vasodilation Vasodilation (Erythema) Mediators->Vasodilation Permeability Increased Vascular Permeability (Edema) Mediators->Permeability Nerve_Stim Sensory Nerve Stimulation (Itching) Mediators->Nerve_Stim

Caption: Potential Pathway for Local Skin Reaction to Cetrorelix.

Experimental_Workflow start Start acclimatize Animal Acclimatization & Preparation start->acclimatize dosing Subcutaneous Dosing (Cetrorelix vs. Vehicle) acclimatize->dosing observe Macroscopic Observation & Scoring (Draize Scale) (1, 24, 48, 72h) dosing->observe necropsy Necropsy & Tissue Collection observe->necropsy histo Histopathological Analysis necropsy->histo report Data Analysis & Reporting histo->report end End report->end

Caption: Experimental Workflow for Local Tolerance Assessment.

References

Technical Support Center: Overcoming Resistance to Cetrorelix Acetate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for overcoming resistance to Cetrorelix Acetate in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A1: Acquired resistance to hormonal therapies like this compound in cancer cells is a multifaceted issue. While direct research on Cetrorelix resistance is emerging, mechanisms observed with other GnRH analogs and hormone therapies suggest several possibilities:

  • Alterations in the GnRH Receptor (GnRH-R): Although not definitively reported for Cetrorelix, mutations in the GnRH-R could potentially alter drug binding and efficacy.

  • Upregulation of Pro-Survival Signaling Pathways: Cancer cells can compensate for GnRH-R blockade by activating alternative pathways that promote growth and survival. A key pathway implicated in resistance to hormone therapies is the PI3K/Akt/mTOR pathway.[1][2] Activation of this pathway can override the anti-proliferative effects of Cetrorelix.

  • Changes in Gene Expression: Resistant cells may exhibit altered expression of genes involved in cell cycle regulation, apoptosis, and drug metabolism.

  • Epithelial-Mesenchymal Transition (EMT): This process can lead to changes in cell phenotype that confer resistance to various cancer therapies.[1]

Q2: How can I experimentally confirm that my cell line has developed resistance to this compound?

A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) and suspected resistant cell lines using a cell viability assay, such as the MTT assay. A significant increase (typically 3 to 10-fold or higher) in the IC50 value for the long-term treated cells compared to the parental cells indicates the development of resistance.[3]

Q3: What are some initial troubleshooting steps if I suspect my experiment to induce Cetrorelix resistance is not working?

A3: Developing drug-resistant cell lines can be a lengthy process, often taking 3 to 18 months.[4][5] If you are not observing a shift in the IC50, consider the following:

  • Drug Concentration and Exposure Time: Ensure you are using a clinically relevant concentration range and appropriate exposure duration. A pulsed treatment strategy, where cells are exposed to the drug for a period and then allowed to recover in drug-free media, can mimic clinical scenarios.[5]

  • Incremental Dose Escalation: Resistance is often acquired through gradual adaptation. Start with a sub-lethal concentration (e.g., IC20-IC50) and slowly increase the dose as the cells become more tolerant.[3][6][7]

  • Cell Line Viability: If you observe excessive cell death, you may need to lower the drug concentration or reduce the exposure time. It's crucial to have a surviving population to select for resistance.[3]

  • Master Stocks: It is advisable to freeze cell stocks at each stage of increased drug concentration. This allows you to return to a previous stage if the cells at a higher concentration die off.[5]

Troubleshooting Guides

Guide 1: Generating this compound-Resistant Cancer Cell Lines

This guide provides a general framework for developing Cetrorelix-resistant cancer cell lines.

Potential Issue: High levels of cell death at the initial stages of drug exposure.

Possible Cause Troubleshooting Step
Initial drug concentration is too high.Determine the IC50 of the parental cell line and start the selection process at a lower, sub-lethal concentration (e.g., IC20).
Continuous exposure is too toxic.Implement a pulsed-exposure method. Treat cells for a defined period (e.g., 48-72 hours) followed by a recovery period in drug-free medium.
Cell line is inherently very sensitive.Use a very slow dose escalation schedule, with smaller increments in drug concentration over a longer period.

Potential Issue: No significant increase in IC50 after several months of culture.

Possible Cause Troubleshooting Step
Insufficient drug pressure.Gradually increase the concentration of this compound as the cells show signs of recovery and stable growth at the current concentration.
Reversion of resistance.If cells are maintained in drug-free medium for extended periods, they may lose their resistant phenotype. Maintain a low dose of Cetrorelix in the culture medium to sustain selective pressure.
Heterogeneous population.The bulk population may not be acquiring resistance. Consider single-cell cloning to isolate and expand potentially resistant colonies.
Guide 2: Investigating Molecular Mechanisms of Resistance

This guide outlines how to investigate the molecular changes in your newly generated Cetrorelix-resistant cell lines.

Potential Issue: Inconsistent or weak signals in Western blot for phosphorylated proteins (e.g., p-Akt).

Possible Cause Troubleshooting Step
Phosphatase activity during sample preparation.Always use lysis buffers containing a cocktail of phosphatase inhibitors and keep samples on ice.
Low abundance of phosphorylated protein.Increase the amount of protein loaded onto the gel (e.g., 40 µg). Use a highly sensitive chemiluminescent substrate.[8][9]
High background when using milk as a blocking agent.Milk contains casein, a phosphoprotein, which can cause high background. Switch to 5% Bovine Serum Albumin (BSA) in TBST for blocking.[9][10]
Interference from phosphate in buffers.Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) for wash buffers and antibody dilutions.[9]

Potential Issue: Difficulty in interpreting qPCR data for gene expression changes.

Possible Cause Troubleshooting Step
Poor RNA quality.Ensure RNA is of high purity and integrity (RIN > 8) using a bioanalyzer.
Inappropriate reference genes.Validate the stability of your chosen reference genes across your parental and resistant cell lines. Do not assume common housekeeping genes are stable.
Incorrect data analysis.Use the delta-delta Ct method for relative quantification. Ensure you are correctly calculating fold change (2^-ΔΔCt).[11][12]

Data Presentation

Table 1: Hypothetical IC50 Values for Parental vs. Cetrorelix-Resistant Cancer Cell Lines

Cell LineParental IC50 (nM)Cetrorelix-Resistant IC50 (nM)Fold Resistance
Prostate Cancer (e.g., LNCaP)1518012
Breast Cancer (e.g., MCF-7)252008
Ovarian Cancer (e.g., OVCAR-3)2024012

Note: These are example values. Actual IC50 and fold resistance will vary depending on the cell line and experimental conditions.

Table 2: Example of qPCR Data for GnRH-R and PI3K Pathway Gene Expression

GeneParental (Relative Expression)Cetrorelix-Resistant (Relative Expression)Fold Change
GNRHR1.00.8-1.25
PIK3CA1.03.5+3.5
AKT11.02.8+2.8
MTOR1.02.5+2.5

Note: This table illustrates a hypothetical scenario where GnRH-R expression is slightly decreased, and key components of the PI3K pathway are upregulated in the resistant cells.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
  • Determine Parental IC50: Culture the parental cancer cell line (e.g., LNCaP for prostate, MCF-7 for breast, OVCAR-3 for ovarian) and determine the IC50 of this compound using an MTT assay after 72 hours of treatment.

  • Initial Drug Exposure: Seed parental cells and treat with a starting concentration of this compound equal to the IC20.

  • Culture and Monitoring: Maintain the cells in the presence of the drug, changing the medium every 2-3 days. Monitor cell morphology and viability. Initially, significant cell death is expected.

  • Dose Escalation: Once the cells have recovered and are proliferating steadily (approximately 80% confluency), passage them and increase the this compound concentration by 1.5 to 2-fold.[3]

  • Repeat Cycles: Repeat the process of culture, recovery, and dose escalation. This can take several months.

  • Confirmation of Resistance: At various stages (e.g., every 4-6 weeks), perform an MTT assay to determine the IC50 of the cultured cells and compare it to the parental line. A stable, significantly higher IC50 indicates the establishment of a resistant cell line.

  • Cryopreservation: At each successful dose escalation, freeze vials of the cells for future use.

Protocol 2: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired time (e.g., 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of PI3K/Akt Pathway
  • Sample Preparation: Lyse parental and Cetrorelix-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the relative levels of protein expression and phosphorylation.

Mandatory Visualizations

G cluster_resistance Troubleshooting Cetrorelix Resistance Development start Start: Culture Parental Cell Line ic50 Determine IC50 with MTT Assay start->ic50 treat Treat with sub-lethal dose (e.g., IC20) ic50->treat monitor Monitor Cell Viability treat->monitor viable Cells Viable? monitor->viable increase_dose Increase Drug Concentration viable->increase_dose Yes not_viable Decrease Drug Concentration / Use Pulsed Treatment viable->not_viable No check_resistance Periodically Check IC50 increase_dose->check_resistance not_viable->treat resistant Resistance Confirmed? (e.g., >3-fold IC50 increase) check_resistance->resistant end Resistant Cell Line Established resistant->end Yes continue_culture Continue Culture and Dose Escalation resistant->continue_culture No continue_culture->treat

Caption: Workflow for generating Cetrorelix-resistant cancer cell lines.

G cluster_pathway Potential Mechanism of Cetrorelix Resistance cetrorelix This compound gnrh_r GnRH Receptor cetrorelix->gnrh_r Blocks proliferation_inhibition Inhibition of Proliferation gnrh_r->proliferation_inhibition rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor proliferation_survival Cell Proliferation & Survival mtor->proliferation_survival resistance Resistance proliferation_survival->resistance

Caption: Upregulation of the PI3K/Akt pathway as a resistance mechanism.

G cluster_therapy Combination Therapy Strategy cetrorelix_resistant Cetrorelix-Resistant Cancer Cell synergistic_effect Synergistic Inhibition of Proliferation / Apoptosis cetrorelix_resistant->synergistic_effect pi3k_inhibitor PI3K Inhibitor pi3k_inhibitor->synergistic_effect chemotherapy Chemotherapy (e.g., Docetaxel) chemotherapy->synergistic_effect

Caption: Overcoming resistance with combination therapies.

References

How to minimize the variability of Cetrorelix Acetate effects in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the variability of Cetrorelix Acetate effects in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively binds to GnRH receptors on the anterior pituitary gland.[1][3] This binding blocks the action of endogenous GnRH, leading to a rapid and reversible suppression of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) secretion.[3][4][5][6] Unlike GnRH agonists, this compound does not cause an initial "flare-up" of gonadotropin release.[4]

Q2: What are the typical dosages of this compound used in research?

A2: Dosages of this compound can vary significantly depending on the animal model and the desired duration of suppression. In clinical applications for controlled ovarian stimulation, a common regimen is a daily subcutaneous injection of 0.25 mg.[7][8] A single 3 mg dose has also been shown to be effective for at least four days.[5][9] For preclinical studies, the dose must be optimized. For example, in aged mice, a dose of 5 µg/kg has been used.[10] It is crucial to perform dose-finding studies to determine the minimal effective dose for your specific animal model and experimental goals.[11]

Q3: How should this compound be prepared and stored?

A3: this compound is typically supplied as a lyophilized powder that needs to be reconstituted with sterile water for injection.[3][5] The reconstituted solution should be prepared immediately before use as it contains no preservatives.[3] For storage, the lyophilized powder should be refrigerated at 2-8°C (36-46°F) and protected from light.[5] Some studies suggest that novel formulations, such as dissolving in aqueous gluconic acid, might increase bioavailability and duration of suppression compared to water-based solutions.[12]

Q4: What is the expected onset and duration of action of this compound?

A4: The onset of LH suppression is rapid, typically occurring within one to two hours after subcutaneous administration.[3][5][6] The duration of action is dose-dependent.[4][13] A single 3 mg dose can suppress LH for at least four days, while a daily 0.25 mg dose maintains the suppressive effect.[5][6] The terminal half-life after a single subcutaneous injection is approximately 30 hours.[4][7]

Troubleshooting Guide

Issue 1: Inconsistent or Incomplete Suppression of LH/FSH

Possible Causes:

  • Inadequate Dosing: The dose may be too low for the specific animal model, strain, or individual animal's metabolism.

  • Improper Administration: Incorrect injection technique (e.g., subcutaneous injection administered too deep), or issues with the formulation.

  • Formulation and Stability: The reconstituted solution may not have been used immediately, leading to degradation of the peptide.[14] The stability of the formulation can be influenced by factors like pH and excipients.[15][16]

  • Animal-Specific Factors: Individual differences in metabolism, body weight, or stress levels can affect drug absorption and efficacy. For some GnRH antagonists, dosage adjustments based on body weight may be necessary.[17]

Solutions:

  • Dose Optimization: Conduct a dose-response study to determine the optimal dose for your animal model. Consider that higher doses may be needed for sustained suppression.[11]

  • Standardize Administration Protocol: Ensure consistent subcutaneous injection technique. Refer to the detailed experimental protocol below.

  • Fresh Preparation: Always reconstitute this compound immediately before use.

  • Monitor Animal Health: Ensure animals are healthy and not under undue stress, as this can affect hormonal baselines.

Issue 2: High Variability in Hormone Levels Between Animals

Possible Causes:

  • Genetic Variation: Different strains of the same animal species can exhibit different responses to hormonal treatments.[18]

  • Environmental Factors: Variations in housing conditions, diet, or light-dark cycles can impact the endocrine system.

  • Timing of Administration: The stage of the estrous cycle (in females) at the time of administration can influence the response.

Solutions:

  • Use a Homogeneous Animal Population: Use animals of the same strain, age, and weight.

  • Control Environmental Conditions: Maintain consistent environmental conditions for all animals in the study.

  • Synchronize Estrous Cycles: For studies in female animals, consider synchronizing the estrous cycle before starting the experiment.

Issue 3: Injection Site Reactions

Possible Causes:

  • Local Allergic Reaction: Redness, swelling, and pain at the injection site can occur.[7]

  • Formulation Irritation: The pH or excipients in the reconstituted solution may cause local irritation.

Solutions:

  • Cooling the Solution: Anecdotal evidence suggests that cooling the ampoule before injection may help prevent allergic skin reactions.[7]

  • Rotate Injection Sites: If multiple injections are required, rotate the injection site to minimize local irritation.

  • Observe for Severe Reactions: Monitor for any signs of a systemic allergic reaction and consult with a veterinarian if necessary.

Data on this compound Pharmacokinetics

The following table summarizes key pharmacokinetic parameters of this compound in healthy female subjects after subcutaneous administration.

Parameter0.25 mg (single dose)0.25 mg (multiple doses)3 mg (single dose)
Cmax (ng/mL) 4.975.9229.9
tmax (hr) 1.01.01.0
AUC (ng·hr/mL) 36.345.9398.5
Terminal Half-life (hr) 20.630.062.8

Data adapted from publicly available FDA documentation. Actual values may vary depending on the study population and analytical methods.

Experimental Protocols

Protocol 1: Reconstitution and Administration of this compound in Rodents

Materials:

  • This compound lyophilized powder

  • Sterile Water for Injection

  • Sterile insulin syringes (or similar, with 27-30 gauge needles)

  • 70% Ethanol

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct dosage. Gently restrain the animal.

  • Reconstitution:

    • Wipe the vial septum with 70% ethanol.

    • Using a sterile syringe, draw up the required volume of Sterile Water for Injection.

    • Inject the water into the vial containing the lyophilized powder.

    • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously to avoid bubble formation.[3]

  • Administration:

    • Draw the reconstituted solution into an appropriate syringe for injection.

    • Lift a fold of skin on the back of the animal, away from the head.

    • Insert the needle at the base of the skin fold for subcutaneous injection.

    • Inject the solution and gently withdraw the needle.

  • Post-Administration Monitoring: Monitor the animal for any adverse reactions at the injection site.

Protocol 2: Monitoring the In Vivo Effects of this compound

Objective: To assess the efficacy of this compound in suppressing LH levels.

Procedure:

  • Baseline Sampling: Collect a baseline blood sample prior to the first administration of this compound.

  • Drug Administration: Administer this compound according to the optimized protocol.

  • Post-Treatment Sampling: Collect blood samples at predetermined time points after administration (e.g., 2, 4, 8, 24, 48 hours) to monitor the suppression of LH.

  • Hormone Analysis: Process the blood samples to obtain serum or plasma. Analyze LH concentrations using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: Compare the post-treatment LH levels to the baseline levels to determine the degree and duration of suppression.

Visualizations

Signaling Pathway of this compound

Cetrorelix_Mechanism cluster_pituitary Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary Pulsatile GnRH Release (+) Gonads Gonads Pituitary->Gonads LH & FSH Release (+) Gonads->Hypothalamus Sex Steroids (-) GnRH_Receptor GnRH Receptor Cetrorelix This compound Cetrorelix->GnRH_Receptor Competitive Antagonism

Caption: Mechanism of action of this compound on the HPG axis.

Experimental Workflow for In Vivo Study

Experimental_Workflow start Start acclimatize Animal Acclimatization (e.g., 1 week) start->acclimatize baseline Baseline Blood Sampling (t=0) acclimatize->baseline grouping Randomize into Control & Treatment Groups baseline->grouping control_admin Vehicle Administration grouping->control_admin Control cetrorelix_admin This compound Administration grouping->cetrorelix_admin Treatment monitoring Post-Treatment Blood Sampling (e.g., t=2, 4, 8, 24h) control_admin->monitoring cetrorelix_admin->monitoring analysis Hormone Analysis (ELISA/RIA) monitoring->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an in vivo Cetrorelix study.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Variability start Inconsistent LH Suppression Observed check_dose Is the dose optimized for the animal model? start->check_dose check_admin Is the administration protocol consistent? check_dose->check_admin Yes action_dose Action: Perform a dose-finding study. check_dose->action_dose No check_prep Was the drug freshly prepared and handled correctly? check_admin->check_prep Yes action_admin Action: Standardize injection technique and volume. check_admin->action_admin No check_animal Are there confounding animal-specific factors? check_prep->check_animal Yes action_prep Action: Review reconstitution and storage procedures. check_prep->action_prep No action_animal Action: Control for age, weight, strain, and stress. check_animal->action_animal No end Re-evaluate Experiment check_animal->end Yes action_dose->end action_admin->end action_prep->end action_animal->end

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Injection Protocols for Cetrorelix Acetate in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their use of Cetrorelix Acetate in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in rodents?

A1: this compound is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] In rodents, as in humans, it competitively binds to GnRH receptors on the pituitary gland.[1] This action inhibits the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[2] Unlike GnRH agonists which cause an initial surge in gonadotropins, Cetrorelix produces an immediate suppression, preventing the "flare-up" effect.[3][4] This rapid and reversible suppression of gonadotropins leads to a decrease in sex steroid production, such as testosterone in males and estrogen in females.[5][6]

Q2: How should I prepare and store this compound for injection?

A2: this compound is typically supplied as a lyophilized powder.[2] It should be reconstituted with sterile water for injection. Gently swirl the vial to dissolve the powder; do not shake vigorously to avoid bubble formation. The reconstituted solution should be clear and colorless. It is recommended to use the solution immediately after preparation. For storage of the lyophilized powder, it is generally recommended to keep it refrigerated at 2-8°C and protected from light.

Q3: What is the recommended route of administration in rodents?

A3: The most common and effective route of administration for this compound in rodents is subcutaneous (SC) injection.[2] The absolute bioavailability after subcutaneous administration in rats is approximately 100% and 97% in dogs, indicating excellent absorption from the injection site.[5] Intravenous (IV) administration has also been used in pharmacokinetic studies.[5]

Q4: What are the typical dosages of this compound used in rats and mice?

A4: The effective dose of this compound can vary depending on the rodent species, the specific experimental goal, and the duration of treatment. For instance, in a study on aged mice to improve superovulation, a dose of 5 µg/kg was administered intraperitoneally.[7][8] For testosterone suppression in rats, doses ranging from 0.25 to 1 mg/kg have been used subcutaneously.[2] It has been shown that plasma concentrations of 1-2 ng/mL are necessary to suppress testosterone production in both rats and dogs.[5]

Troubleshooting Guide

Q5: I am observing significant skin irritation and redness at the injection site. What could be the cause and how can I minimize this?

A5: Mild and transient local reactions at the injection site, such as erythema, swelling, and pruritus, are known potential side effects. While severe reactions are uncommon, the following steps can help minimize irritation:

  • Rotate Injection Sites: Avoid injecting into the same location repeatedly.

  • Proper Injection Technique: Ensure the subcutaneous injection is administered correctly, not too deep or too shallow.

  • Slow Injection Rate: Inject the solution slowly to allow for gradual absorption.

  • Vehicle and Concentration: Ensure the vehicle used for reconstitution is appropriate and the concentration is not excessively high, which could contribute to local irritation.

Q6: I am seeing high variability in the hormonal suppression between animals in the same treatment group. What are the potential reasons?

A6: Inter-animal variability is a known challenge in in vivo studies.[9] Several factors can contribute to inconsistent responses to this compound:

  • Injection Technique: Inconsistent administration, such as leakage from the injection site or accidental intraperitoneal injection instead of subcutaneous, can lead to variable absorption.

  • Animal Strain and Genetics: Different rodent strains can exhibit variations in drug metabolism and receptor sensitivity.[9]

  • Stress: High levels of stress in animals can influence their hormonal baseline and response to treatment.

  • Health Status: Underlying health issues in individual animals can affect drug absorption, distribution, metabolism, and excretion.

  • Preparation of Dosing Solution: Ensure the lyophilized powder is fully dissolved and the solution is homogenous before administration to guarantee consistent dosing.

Q7: The level of testosterone suppression in my male rodents is less than expected. What should I consider?

A7: Inadequate testosterone suppression can be due to several factors:

  • Insufficient Dosage: The dose of this compound may be too low for the specific strain or age of the rodents. The duration of testosterone suppression in rats is longer at higher doses.[5]

  • Timing of Blood Sampling: The terminal half-life of Cetrorelix after subcutaneous injection in rats is 7-14 hours.[10] Ensure that blood samples are collected at appropriate time points to capture the nadir of testosterone levels.

  • Pharmacokinetics: Consider the pharmacokinetic profile of Cetrorelix in your specific rodent model. A population pharmacokinetic model has shown that plasma concentrations of 1-2 ng/mL are needed for testosterone suppression.[5]

  • "Rebound" Effect: After the drug is cleared, a rebound in hormone levels can occur. For sustained suppression, repeated injections may be necessary.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rodents

ParameterRatDog
Absolute Bioavailability (SC) 100%[5]97%[5]
Elimination Half-life (IV) 3.0 hours[5]9.3 hours[5]
Terminal Half-life (SC) 7-14 hours[10]-
IC50 for Testosterone Suppression 1.39 ng/mL[5]1.24 ng/mL[5]
Plasma Protein Binding ~87%[2]~87%[2]

Table 2: Experimental Dosages of this compound in Rodent Studies

SpeciesApplicationDosageRouteReference
Mouse (aged) Improved Superovulation5 µg/kgIntraperitoneal[7][8]
Rat Testosterone Suppression0.25, 0.5, 1 mg/kgSubcutaneous[2]
Rat (castrated) LH Suppression200 µg/kgSubcutaneous/Intravenous[3][4]
Rat Behavioral Studies0.5, 2 µgIntracerebroventricular[11]

Experimental Protocols

Protocol 1: Testosterone Suppression in Adult Male Rats

This protocol is designed to achieve and maintain suppression of serum testosterone levels in adult male rats.

  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • Housing: House animals individually to prevent aggression and stress-induced hormonal fluctuations. Maintain a 12:12 hour light:dark cycle and provide ad libitum access to food and water.

  • This compound Preparation: Reconstitute lyophilized this compound with sterile water for injection to a final concentration of 1 mg/mL.

  • Dosing and Administration: Administer this compound via subcutaneous injection at a dose of 0.5 mg/kg body weight once daily.

  • Blood Sampling: Collect blood samples via tail vein or saphenous vein at baseline (before the first injection) and at desired time points post-injection (e.g., 4, 8, 12, and 24 hours after the first injection, and then daily before the next injection for chronic studies).

  • Hormone Analysis: Centrifuge blood samples to separate plasma or serum and store at -80°C until analysis. Measure testosterone and LH concentrations using commercially available ELISA or RIA kits validated for rats.

  • Data Analysis: Compare post-treatment hormone levels to baseline values to determine the extent and duration of suppression.

Protocol 2: Ovarian Stimulation in Aged Mice

This protocol, adapted from a published study, aims to improve the yield of oocytes in aged female mice.[7][8]

  • Animal Model: Aged female mice (e.g., 12 months old).

  • This compound Administration: Administer 5 µg/kg of this compound via intraperitoneal injection either daily for 7 consecutive days or 3 times a week on alternate days.[7][8]

  • Superovulation Induction:

    • 24 hours after the final Cetrorelix injection, administer 5 IU of pregnant mare serum gonadotropin (PMSG) via intraperitoneal injection.[7][8]

    • 48 hours after the PMSG injection, administer 5 IU of human chorionic gonadotropin (hCG) via intraperitoneal injection.[7][8]

  • Oocyte Collection: Euthanize the mice 16 hours after the hCG injection and collect the ovulated oocytes from the oviducts.

  • Outcome Assessment: Count the number of oocytes and assess their morphology.

Visualizations

GnRH_Signaling_Pathway Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) GnRH_Receptor GnRH_Receptor Pituitary->GnRH_Receptor Binds to Gonads Gonads Sex_Steroids Sex_Steroids Gonads->Sex_Steroids Produces Cetrorelix Cetrorelix Cetrorelix->GnRH_Receptor Blocks GnRH_Receptor->Gonads LH/FSH (+)

Caption: GnRH Signaling Pathway and the Antagonistic Action of Cetrorelix.

Experimental_Workflow_Testosterone_Suppression cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Animal_Acclimatization Animal Acclimatization Baseline_Sampling Baseline Blood Sampling Animal_Acclimatization->Baseline_Sampling Cetrorelix_Injection Daily Cetrorelix Injection (SC) Baseline_Sampling->Cetrorelix_Injection Daily_Sampling Daily Blood Sampling Cetrorelix_Injection->Daily_Sampling Hormone_Analysis Hormone Analysis (ELISA/RIA) Daily_Sampling->Hormone_Analysis Data_Analysis Data Analysis Hormone_Analysis->Data_Analysis

Caption: Experimental Workflow for Testosterone Suppression Study in Rodents.

References

Potential interactions of Cetrorelix Acetate with other lab reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential interactions of Cetrorelix Acetate with other laboratory reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic decapeptide that acts as a potent antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] By competitively blocking GnRH receptors in the pituitary gland, it inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This leads to a rapid and reversible suppression of ovulation and sex steroid production.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in water and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1][3] For laboratory use, sterile water is the recommended solvent for reconstitution, as provided in commercial kits. The resulting solution typically has a pH between 4.0 and 6.0.

Q3: How should I store this compound solutions?

A3: this compound is unstable in aqueous solutions and should be used immediately after reconstitution.[5] If short-term storage is necessary, it is recommended to store solutions at 2-8°C and protect them from light. Lyophilized powder should be stored at -20°C for long-term stability.[1][6]

Q4: Is this compound compatible with common plasticware and glassware?

A4: Peptides like this compound have been shown to adsorb to standard laboratory plastics such as polypropylene and to borosilicate glass surfaces.[7][8] This can lead to a significant loss of the peptide, especially at low concentrations. For sensitive experiments, it is advisable to use low-protein-binding tubes and to minimize the surface area-to-volume ratio.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected results in cell-based assays.
Possible Cause Troubleshooting Step
Peptide Adsorption to Labware Use low-protein-binding microplates and pipette tips. Prepare solutions at a higher concentration if possible and perform dilutions immediately before use.
Peptide Degradation Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. Ensure the pH of your cell culture medium is within the stable range for Cetrorelix (pH 4-6).
Interaction with Media Components Some components in complex cell culture media may interact with the peptide. Consider using a simpler, defined medium for the duration of the experiment if possible.
Enzymatic Degradation by Serum If using serum-containing media, peptidases present in the serum can degrade Cetrorelix. Reduce the serum concentration or use a serum-free medium if your cell line permits.
Issue 2: Variability in analytical quantification (e.g., HPLC, ELISA).
Possible Cause Troubleshooting Step
Inaccurate Standard Preparation Calibrate pipettes regularly. Use low-protein-binding tubes for preparing standards to prevent adsorption.
Poor Solubility Ensure the peptide is fully dissolved before making serial dilutions. Sonication may aid in dissolving the peptide in aqueous buffers.
Interference from other Reagents Components of your sample buffer may interfere with the assay. For instance, detergents can interfere with Bradford assays.[9][10] Run a control with the buffer alone to check for background signal.
Degradation during Sample Preparation Keep samples on ice and process them quickly. If using proteases for other purposes in your workflow, ensure they are inactivated before analyzing Cetrorelix.

Potential Interactions with Laboratory Reagents

pH and Buffers

This compound is susceptible to hydrolysis, particularly in alkaline conditions. Forced degradation studies have shown significantly more degradation at basic pH compared to acidic conditions.[11][12] It is recommended to maintain the pH of stock solutions and experimental buffers between 4 and 6. Acetic acid is often used in formulations to maintain a stable pH.

Organic Solvents

While slightly soluble in DMSO and methanol, prolonged exposure to high concentrations of organic solvents should be avoided as it may affect the peptide's conformation and stability.

Detergents

The interaction of this compound with common laboratory detergents like SDS and Triton X-100 has not been extensively studied. However, detergents can interfere with peptide quantification assays such as the Bradford assay.[9][10] It is crucial to use a compatible protein assay or to remove detergents before quantification.

Reducing Agents

Commonly used reducing agents in protein chemistry, such as dithiothreitol (DTT) and β-mercaptoethanol (BME), are used to cleave disulfide bonds.[13][14][15] this compound does not contain any disulfide bonds, so these reagents are not expected to directly affect its primary structure. However, they can interfere with certain analytical methods.

Proteases

As a peptide, this compound is susceptible to degradation by proteases. It is metabolized by peptidases in vivo.[4] In a laboratory setting, care should be taken to avoid contamination with common proteases.

  • Trypsin: Trypsin cleaves at the carboxyl side of lysine and arginine residues. Cetrorelix contains an arginine residue, making it a potential target for tryptic digestion.

  • Chymotrypsin: Chymotrypsin preferentially cleaves at the carboxyl side of large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine.[16][17] Cetrorelix contains tyrosine and a chloro-phenylalanine, suggesting potential susceptibility to chymotrypsin.

Formaldehyde

Cetrorelix has been shown to be highly unstable in the presence of formaldehyde, leading to the formation of a methylene dimer impurity.[12] It is critical to avoid any contact with formaldehyde-containing solutions or environments.

Data on this compound Stability

Condition Observation Reference
Aqueous Solution Unstable, prone to aggregation and gel formation.[5]
Acidic Hydrolysis 5.8% degradation observed under stress conditions.[11][12]
Alkaline Hydrolysis 18.9% degradation observed under stress conditions.[11][12]
Oxidative Stress Susceptible to degradation by oxidizing agents.[12]
Thermal Stress (in solution) 1.4% degradation observed.[11][12]
Formaldehyde Highly unstable, forms dimer impurity.[12]

Experimental Protocols

Protocol 1: General Procedure for Reconstitution and Handling of this compound
  • Bring the lyophilized this compound vial and the provided solvent (Sterile Water for Injection) to room temperature.

  • Aseptically withdraw the solvent using a sterile syringe and needle.

  • Inject the solvent into the vial containing the lyophilized powder.

  • Gently swirl the vial to dissolve the powder. Do not shake vigorously to avoid foaming.

  • The reconstituted solution should be clear and colorless.

  • Use the solution immediately for your experiment.

  • For sensitive applications, use low-protein-binding tubes and pipette tips to minimize adsorption.

Protocol 2: Forced Degradation Study of this compound

This is a generalized protocol to assess stability. Specific concentrations and incubation times may need to be optimized.

  • Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and incubate at room temperature for a specified time.

  • Thermal Degradation: Dissolve this compound in sterile water and incubate at 60°C.

  • Analysis: Analyze the samples at different time points using a stability-indicating method, such as reverse-phase HPLC with UV detection, to quantify the remaining this compound and detect degradation products.

Visualizations

G GnRH Receptor Signaling Pathway Inhibition by Cetrorelix cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GnRH GnRH GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds & Activates Cetrorelix This compound Cetrorelix->GnRHR Binds & Blocks Gq11 Gq/11 GnRHR->Gq11 Activates cAMP cAMP Pathway GnRHR->cAMP Alternate Pathway PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_cascade MAPK Cascade (ERK, JNK, p38) Ca_release->MAPK_cascade PKC->MAPK_cascade Gene_transcription Gene Transcription (LH, FSH) MAPK_cascade->Gene_transcription

Caption: GnRH receptor signaling pathway and its inhibition by this compound.

G Troubleshooting Workflow for Inconsistent Experimental Results start Inconsistent Results Observed check_solution Check Cetrorelix Solution Preparation start->check_solution fresh_solution Was the solution freshly prepared? check_solution->fresh_solution storage_ok Was it stored correctly (short-term, 2-8°C, protected from light)? fresh_solution->storage_ok No check_labware Review Labware fresh_solution->check_labware Yes prepare_fresh Prepare fresh solution for each experiment storage_ok->prepare_fresh No storage_ok->check_labware Yes reassess Re-run Experiment prepare_fresh->reassess low_binding Are you using low-protein-binding tubes/plates? check_labware->low_binding use_low_binding Switch to low-protein-binding labware low_binding->use_low_binding No check_assay Evaluate Assay Conditions low_binding->check_assay Yes use_low_binding->reassess buffer_compat Is the assay buffer compatible (pH 4-6, no interfering substances)? check_assay->buffer_compat optimize_buffer Optimize buffer or choose a different assay buffer_compat->optimize_buffer No buffer_compat->reassess Yes optimize_buffer->reassess end Consistent Results reassess->end G Reagent Compatibility Decision Process start Planning to use a new reagent with Cetrorelix is_aqueous Is the reagent in an aqueous solution? start->is_aqueous check_ph Check pH of the final solution is_aqueous->check_ph Yes is_enzyme Is the reagent a protease? is_aqueous->is_enzyme No (e.g., organic solvent) ph_ok Is the pH between 4 and 6? check_ph->ph_ok adjust_ph Adjust pH or use a different buffer ph_ok->adjust_ph No ph_ok->is_enzyme Yes adjust_ph->check_ph avoid_protease Avoid use or ensure inactivation before adding Cetrorelix is_enzyme->avoid_protease Yes is_formaldehyde Does the reagent contain formaldehyde? is_enzyme->is_formaldehyde No proceed Proceed with caution and include proper controls avoid_protease->proceed avoid_formaldehyde Strictly avoid use is_formaldehyde->avoid_formaldehyde Yes is_detergent_reducer Is it a detergent or reducing agent? is_formaldehyde->is_detergent_reducer No avoid_formaldehyde->start check_assay_compat Check for interference with downstream analytical methods is_detergent_reducer->check_assay_compat Yes is_detergent_reducer->proceed No check_assay_compat->proceed

References

How to avoid premature LH surge with low-dose Cetrorelix Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing low-dose Cetrorelix Acetate to effectively prevent premature Luteinizing Hormone (LH) surge during experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent a premature LH surge?

This compound is a synthetic decapeptide that acts as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It functions by competitively binding to GnRH receptors on the pituitary gland.[1][2] This binding blocks the action of natural GnRH, thereby inhibiting the synthesis and release of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] The prevention of the LH surge is critical in controlled ovarian stimulation protocols to avoid premature ovulation and ensure the retrieval of mature oocytes for research or clinical applications.[1][4]

Q2: What is the minimal effective low dose of this compound to prevent a premature LH surge?

Studies have investigated various low doses of this compound. A daily dose of 0.25 mg has been established as the minimal effective dose to prevent premature LH surges.[5] Furthermore, research has demonstrated that a daily dose of 0.2 mg of this compound is also effective in suppressing LH concentrations and preventing premature LH surge.[6][7] Doses as low as 0.1 mg have been associated with instances of premature LH surges and are therefore not recommended.[6]

Q3: When should the administration of low-dose this compound be initiated in an experimental protocol?

The timing of initiation is crucial for efficacy. In many protocols, daily administration of this compound begins on a fixed day of the stimulation cycle, typically day 5 or 6.[6][8] An alternative, flexible approach involves starting administration based on follicular size, commonly when the lead follicle reaches a diameter of ≥14 mm.[9][10] Monitoring serum estradiol levels can also guide the initiation, with administration starting when levels are between 150-200 pg/mL per follicle >14 mm.[5]

Q4: What is the incidence of premature LH surge when using low-dose this compound?

Clinical studies have shown a very low incidence of premature LH surge with appropriate dosing. With a daily dose of 0.25 mg, the incidence of premature LH surges (defined as LH > 10 mIU/mL with a concomitant rise in serum progesterone >2 ng/mL) is less than 1%. One study reported no premature LH surges in patients receiving either a single 3 mg dose or daily 0.25 mg doses of Cetrorelix.[10] However, in protocols combining clomiphene citrate and HMG, higher rates of premature LH surge (18.9-21.6%) have been observed even with 0.25 mg or 0.5 mg of Cetrorelix.[9]

Q5: Can this compound administration be stopped on the day of the trigger?

Yes, some protocols involve ceasing this compound administration on the day of the trigger (e.g., hCG administration) without compromising the prevention of a premature LH surge.[8]

Troubleshooting Guide

Issue: Premature LH surge observed despite low-dose this compound administration.

Possible Causes and Solutions:

  • Incorrect Timing of Administration:

    • Cause: Starting the antagonist too late in the stimulation cycle can lead to an early LH rise.[11]

    • Solution: In a flexible protocol, ensure administration begins promptly when the lead follicle reaches ≥14 mm or when estradiol levels indicate imminent risk of a surge. For fixed protocols, starting on day 5 or 6 of stimulation is standard.[10][12]

  • Inadequate Dosage:

    • Cause: While 0.2 mg and 0.25 mg are generally effective, individual responses can vary. Patients with diminished ovarian reserve may be more predisposed to premature LH surges.[13]

    • Solution: For high-risk subjects, consider initiating with a 0.25 mg daily dose. In some cases, an incremental dose (e.g., from 0.25 mg to 0.5 mg as follicles grow) has been explored, although its efficacy in preventing surges in certain protocols is debated.[9]

  • Underlying Patient Factors:

    • Cause: Women with diminished ovarian reserve have a higher incidence of premature LH surges.[13]

    • Solution: For this population, more intensive monitoring of LH levels may be warranted. Consider initiating the GnRH antagonist earlier in the cycle.

Issue: Sub-optimal ovarian response with low-dose this compound.

Possible Causes and Solutions:

  • Over-suppression of LH:

    • Cause: While the goal is to prevent a surge, excessive LH suppression might impact follicular development in some cases. There is a concept of a "therapeutic window" for LH.[13]

    • Solution: Monitor LH levels during stimulation. Some studies suggest that maintaining a certain baseline LH level might be beneficial.[14]

Data Presentation

Table 1: Efficacy of Different Low-Dose this compound Protocols in Preventing Premature LH Surge

This compound DoseProtocol DetailsIncidence of Premature LH SurgeReference
0.2 mg/day Started on day 5 of stimulation until the day before hCG injection.0% (in a study of 45 patients)[6]
0.25 mg/day Multiple-dose protocol.< 1%
0.25 mg/day Started when leading follicle reached 14 mm, increased to 0.5 mg at 16 mm.21.6%[9]
0.5 mg/day Started when leading follicle reached 14 mm.18.9%[9]
3 mg single dose Administered when lead follicle was ≥14 mm.0%[10]

Table 2: Comparison of Hormonal Levels in a Low-Dose (0.2 mg) this compound Protocol

HormoneBaseline (Cycle Day 3)Day of hCG AdministrationStatistical SignificanceReference
LH (mIU/mL) 4.5 ± 1.81.2 ± 0.9Significant Decrease[6]
Estradiol (pg/mL) 35.4 ± 12.61567.8 ± 789.4Significant Increase[6]

Experimental Protocols

Protocol 1: Fixed-Start, Low-Dose Daily this compound Administration

  • Subject Selection: Select subjects based on the specific experimental criteria.

  • Baseline Assessment: On day 3 of the menstrual cycle, perform baseline measurements of serum LH, FSH, and Estradiol.

  • Ovarian Stimulation: Initiate controlled ovarian stimulation with recombinant FSH (r-FSH) on cycle day 3. The specific dosage of r-FSH should be determined by the experimental design.

  • This compound Administration: On the evening of stimulation day 5, begin subcutaneous administration of 0.2 mg this compound.[6]

  • Continued Administration: Continue daily subcutaneous injections of 0.2 mg this compound until the day before the trigger for final oocyte maturation (e.g., hCG injection).[6]

  • Monitoring: Monitor follicular growth via ultrasound and serum hormone levels (LH, Estradiol) every 1-2 days starting from stimulation day 5.

  • Triggering Final Maturation: Administer the trigger agent (e.g., hCG) when at least three follicles reach a mean diameter of 17 mm.[8]

  • Oocyte Retrieval: Perform oocyte retrieval 35-36 hours after the trigger injection.[8]

Protocol 2: Flexible-Start, Low-Dose Daily this compound Administration

  • Subject Selection and Baseline Assessment: As described in Protocol 1.

  • Ovarian Stimulation: Initiate and maintain controlled ovarian stimulation with r-FSH as per the experimental design.

  • Monitoring for Initiation: Begin monitoring follicular development via ultrasound and serum LH levels from stimulation day 5.

  • This compound Administration: Initiate daily subcutaneous injections of 0.25 mg this compound on the day the leading follicle reaches a mean diameter of ≥14 mm.[9][10]

  • Continued Administration: Continue daily injections until and including the day of the trigger administration.

  • Triggering and Oocyte Retrieval: As described in Protocol 1.

Visualizations

GnRH_Signaling_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases GnRHR GnRH Receptor GnRH->GnRHR binds to Pituitary Anterior Pituitary (Gonadotrope Cells) Gq11 Gq/11 Protein GnRHR->Gq11 activates Cetrorelix This compound (Antagonist) Cetrorelix->GnRHR competitively blocks PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates LH_FSH_Synthesis LH & FSH Synthesis & Secretion Ca_release->LH_FSH_Synthesis stimulates PKC->LH_FSH_Synthesis stimulates LH_Surge LH Surge LH_FSH_Synthesis->LH_Surge leads to

Caption: GnRH signaling pathway and the antagonistic action of this compound.

Experimental_Workflow Start Start of Experiment (Cycle Day 1) Baseline Baseline Assessment (Cycle Day 3) - Serum LH, FSH, Estradiol Start->Baseline Stimulation Initiate Ovarian Stimulation (r-FSH) Baseline->Stimulation Decision Initiate Cetrorelix? Stimulation->Decision Fixed Fixed Protocol: Stimulation Day 5/6 Decision->Fixed Yes Flexible Flexible Protocol: Lead Follicle ≥14mm Decision->Flexible Yes Administer_Cetrorelix Administer Low-Dose This compound Daily Fixed->Administer_Cetrorelix Flexible->Administer_Cetrorelix Monitor Monitor Follicular Growth & Hormone Levels Administer_Cetrorelix->Monitor Monitor->Monitor Trigger Trigger Final Maturation (e.g., hCG) Monitor->Trigger Maturation Criteria Met? Retrieval Oocyte Retrieval (35-36h post-trigger) Trigger->Retrieval Yes End End of Protocol Retrieval->End

Caption: Workflow for controlled ovarian stimulation with low-dose this compound.

References

Technical Support Center: Fine-tuning Cetrorelix Acetate Timing for Oocyte Maturation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cetrorelix Acetate in oocyte maturation studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic decapeptide that acts as a potent antagonist to the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It competitively binds to GnRH receptors on the pituitary gland, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This prevents a premature LH surge, allowing for controlled follicular development and oocyte maturation.[1][2]

Q2: What are the standard protocols for this compound administration in research settings?

A2: There are two primary protocols for this compound administration: a multiple-dose protocol and a single-dose protocol.[1]

  • Multiple-Dose Protocol (0.25 mg): This is the most common approach, involving daily subcutaneous injections of 0.25 mg of this compound.[1] Administration typically begins on day 5 or 6 of ovarian stimulation or when the lead follicle reaches a diameter of 12-14 mm.[1]

  • Single-Dose Protocol (3 mg): This protocol involves a single subcutaneous injection of 3 mg of this compound. This single dose is designed to prevent a premature LH surge for up to four days.[3]

Q3: When is the optimal time to initiate this compound treatment?

A3: The optimal timing for initiating this compound depends on the specific experimental design and the follicular response of the subject. In a flexible protocol, administration is typically started when the lead follicle reaches a diameter of 14 mm.[4] In a fixed protocol, administration usually commences on day 6 of stimulation.[4]

Q4: Can this compound be used in studies involving poor ovarian responders?

A4: Yes, this compound is often used in protocols for poor ovarian responders.[5][6][7] The antagonist protocol may be associated with a lower cancellation rate in this population compared to agonist protocols.[5]

Troubleshooting Guides

Issue 1: Premature LH Surge Despite this compound Administration

  • Question: I am observing a rise in LH levels despite administering this compound. What could be the cause and how can I troubleshoot this?

  • Answer: A premature LH surge while on a GnRH antagonist is uncommon but can occur.[8]

    • Potential Causes:

      • Incorrect Timing of Administration: Delaying the start of this compound beyond the optimal window (e.g., lead follicle >14-15 mm) can lead to the initiation of the LH surge.[4]

      • Inadequate Dosage: While the standard 0.25 mg daily dose is effective for most, some individuals may require a higher or more frequent dosage.

      • Incorrect Administration: Improper subcutaneous injection technique can lead to incomplete absorption of the drug.

    • Troubleshooting Steps:

      • Confirm LH Levels: Use a reliable assay to confirm the LH rise.

      • Administer an Additional Dose: If a premature LH rise is confirmed, an additional dose of the GnRH antagonist can be administered.[9]

      • Review Protocol: For future experiments, consider initiating this compound earlier in the stimulation cycle, for instance, when the lead follicle reaches 12-13 mm.

      • Ensure Proper Injection Technique: Verify that the subcutaneous injection is being administered correctly to ensure optimal drug delivery.

Issue 2: Poor or Suboptimal Oocyte Yield

  • Question: My oocyte yield is lower than expected. Could the timing of this compound be a factor?

  • Answer: Yes, the timing and dosage of this compound can influence oocyte yield.

    • Potential Causes:

      • Prolonged Antagonist Administration: Some studies suggest that prolonged exposure to GnRH antagonists may have a negative impact on the number of oocytes retrieved.

      • Individual Variation: Ovarian response to stimulation protocols can vary significantly between individuals.

    • Troubleshooting Steps:

      • Individualize the Protocol: Tailoring the start of this compound administration to the individual's follicular development, rather than a fixed day, may improve oocyte yield.[4]

      • Consider a Lower Dose: Some research indicates that a lower dose of Cetrorelix (e.g., 0.2 mg) can effectively prevent an LH surge, which may be beneficial in certain cases.[10]

      • Optimize Stimulation Protocol: Adjusting the gonadotropin dosage in conjunction with the GnRH antagonist can help improve follicular recruitment and growth.

Issue 3: Concerns about Oocyte and Embryo Quality

  • Question: I am concerned about the potential impact of this compound on oocyte and embryo quality. What does the evidence suggest?

  • Answer: The effect of GnRH antagonists on oocyte and embryo quality is a subject of ongoing research, with some studies showing no significant difference compared to agonist protocols, while others suggest a potential for negative impact.

    • Key Considerations:

      • Endometrial Receptivity: GnRH antagonists are thought to have a more favorable effect on endometrial receptivity compared to agonists, which may positively influence implantation rates.[11]

      • Hormonal Environment: The hormonal milieu created by the antagonist protocol is different from that of the agonist protocol, which could have subtle effects on oocyte maturation.

    • Mitigation Strategies:

      • Optimize Trigger Timing: The timing of the final maturation trigger (e.g., hCG or GnRH agonist) is crucial for ensuring oocytes have reached optimal maturity.

      • Culture Conditions: Ensure that in vitro culture conditions are optimized to support healthy embryo development.

      • Consider a GnRH Agonist Trigger: In antagonist cycles, a GnRH agonist can be used to trigger final oocyte maturation, which may have different effects on oocyte quality compared to an hCG trigger.

Data Presentation

Table 1: Troubleshooting Guide Based on Hormonal and Ultrasound Monitoring

Observation Potential Issue Recommended Action
LH > 10 IU/L before planned trigger Impending premature LH surgeAdminister an additional 0.25 mg of this compound immediately and monitor LH levels closely.[9]
Slow follicular growth (leading follicle <12 mm after 6 days of stimulation) Suboptimal ovarian responseConsider increasing the gonadotropin dose. Continue this compound as planned once the leading follicle reaches 12-14 mm.
Estradiol (E2) levels plateau or decrease despite follicular growth Potential follicular atresia or premature luteinizationRe-evaluate follicular development with ultrasound. Consider adjusting gonadotropin dose or proceeding to oocyte retrieval if follicles are mature.
Discordant follicular growth (significant size variation) Asynchronous follicular recruitmentBase the timing of this compound initiation and trigger on the size of the lead follicles.

Table 2: Comparison of this compound Protocols

Parameter Multiple-Dose Protocol (0.25 mg/day) Single-Dose Protocol (3 mg)
Initiation Day 5-6 of stimulation or lead follicle at 12-14 mm[1]Day 7 of stimulation or when adequate estradiol levels are reached[12]
Duration of Action 24 hours per injection[13]At least 4 days[3]
Flexibility High - allows for daily adjustmentsLow - less adaptable to individual responses
Common Use Most frequently used protocol[1]Less common in current practice

Experimental Protocols

Protocol 1: Standard In Vitro Maturation (IVM) of Oocytes Following Controlled Ovarian Stimulation with this compound

  • Ovarian Stimulation:

    • Initiate ovarian stimulation on day 2 or 3 of the menstrual cycle with a daily injection of recombinant follicle-stimulating hormone (rFSH).

    • Monitor follicular growth via transvaginal ultrasound every 2-3 days.

  • This compound Administration:

    • Begin daily subcutaneous injections of 0.25 mg this compound when the lead follicle reaches a diameter of 14 mm.[4]

  • Final Oocyte Maturation:

    • When at least two follicles have reached a diameter of 17-18 mm, administer a single subcutaneous injection of human chorionic gonadotropin (hCG) to trigger final oocyte maturation.

  • Oocyte Retrieval:

    • Perform oocyte retrieval 34-36 hours after the hCG trigger.

  • In Vitro Maturation:

    • Denude the retrieved oocytes of cumulus cells using hyaluronidase.

    • Culture the immature oocytes in a specialized IVM medium supplemented with gonadotropins and serum.

    • Assess oocyte maturation (extrusion of the first polar body) after 24-48 hours of incubation.

Mandatory Visualization

GNRH_Signaling_Pathway cluster_pituitary Pituitary Gonadotrope Cell Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary GnRH->Pituitary GnRHR GnRH Receptor GnRH->GnRHR binds G_Protein Gq/11 Protein GnRHR->G_Protein activates Cetrorelix This compound Cetrorelix->GnRHR blocks PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release induces PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade activates Ca_Release->PKC co-activates Gene_Expression Gene Expression (LH & FSH synthesis) MAPK_Cascade->Gene_Expression leads to LH_FSH LH & FSH Secretion Gene_Expression->LH_FSH results in Ovaries Ovaries LH_FSH->Ovaries stimulates Follicular_Development Follicular Development & Oocyte Maturation Ovaries->Follicular_Development

Caption: GnRH Receptor Signaling and the Mechanism of this compound Action.

Cetrorelix_Experimental_Workflow Start Start of Cycle (Day 2/3) Stimulation Ovarian Stimulation (rFSH) Start->Stimulation Monitoring Follicular Monitoring (Ultrasound & E2 levels) Stimulation->Monitoring Cetrorelix_Start Initiate Cetrorelix (0.25 mg/day) Monitoring->Cetrorelix_Start Lead Follicle ≥14 mm Continue_Stim Continue rFSH & Cetrorelix Monitoring->Continue_Stim Cetrorelix_Start->Continue_Stim Trigger_Criteria Trigger Criteria Met? (Follicles ≥17-18 mm) Continue_Stim->Trigger_Criteria Trigger_Criteria->Continue_Stim No Trigger Administer hCG Trigger Trigger_Criteria->Trigger Yes Retrieval Oocyte Retrieval (34-36h post-trigger) Trigger->Retrieval IVM In Vitro Maturation Retrieval->IVM Assessment Assess Oocyte Maturation IVM->Assessment End End of Experiment Assessment->End

Caption: Experimental Workflow for Oocyte Maturation Studies Using Cetrorelix.

Troubleshooting_Logic Problem Encountered Issue LH_Surge Premature LH Surge (LH > 10 IU/L) Problem->LH_Surge Poor_Yield Low Oocyte Yield Problem->Poor_Yield Quality_Concerns Oocyte/Embryo Quality Concerns Problem->Quality_Concerns Extra_Dose Administer Extra Cetrorelix Dose LH_Surge->Extra_Dose Immediate Action Adjust_Protocol Adjust Future Protocol: - Earlier Start - Dose Adjustment LH_Surge->Adjust_Protocol Future Prevention Individualize Individualize Protocol: - Tailor Start to Follicle Size - Optimize Gonadotropin Dose Poor_Yield->Individualize Solution Optimize_Downstream Optimize Downstream: - Trigger Timing - Culture Conditions Quality_Concerns->Optimize_Downstream Solution

Caption: Logical Flow for Troubleshooting Common Issues with Cetrorelix.

References

Technical Support Center: Synthesis of Cetrorelix Acetate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of Cetrorelix Acetate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities in Cetrorelix synthesis can be categorized as process-related and degradation products. Process-related impurities include des-acetyl, deamidated, and oxidized peptides, as well as truncated or deleted sequences.[1][2][3] Impurities can also arise from the incomplete removal of protecting groups during solid-phase peptide synthesis (SPPS), such as the Pbf group on L-arginine or the tBu group on L-serine.[4] Specific named impurities that have been identified include Cetrorelix Dimer, Des-Acetyl-Cetrorelix, Des-Amido-Cetrorelix, Des-D-Ala-Cetrorelix, Endo-3-D-Pal-Cetrorelix, and L-Ala(10)-Cetrorelix.[2] A recently identified impurity is the cetrorelix methylene dimer, which can form in the presence of formaldehyde.[5][6]

Q2: What causes racemization during the synthesis of Cetrorelix, and which amino acids are most susceptible?

A2: Racemization, the conversion of an L-amino acid to its D-isomer, can occur during the activation/coupling steps in SPPS. For Cetrorelix, L-arginine and L-serine have been identified as being particularly prone to racemization.[4][7] The choice of coupling agent and base can significantly influence the degree of racemization.

Q3: How can peptide aggregation be minimized during the solid-phase synthesis of Cetrorelix?

A3: Aggregation of the growing peptide chain on the resin can lead to incomplete coupling and deprotection steps. This is often due to the formation of intermolecular hydrogen bonds.[1] Strategies to mitigate aggregation include:

  • Switching to more effective solvents like N-methylpyrrole (NMP) or adding dimethylsulfoxide (DMSO).[1]

  • Performing the coupling reaction at a higher temperature.[1]

  • Utilizing sonication to break up aggregates.[1]

  • Adding chaotropic salts, such as CuLi, NaClO4, or KSCN, to the reaction mixture.[1]

  • Incorporating pseudoprolines or other backbone-protecting groups to disrupt secondary structure formation.[1][8]

Q4: What are the key side reactions to be aware of during Cetrorelix synthesis?

A4: Besides racemization and aggregation, other significant side reactions include:

  • Aspartimide formation: This can be reduced by adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution.[1][9]

  • Side-chain acetylation of D-citrulline: This can be a problematic side reaction if acetylation is used to cap the N-terminus after the full peptide sequence has been assembled. A more effective strategy is to use pre-acetylated Ac-D-2Nal-OH for the final coupling step.[10][11]

  • Oxidation and deletion/insertion of amino acids: These are general challenges in SPPS that require careful control of reaction conditions and purification to remove the resulting impurities.[4]

Troubleshooting Guides

Problem 1: Low Yield of Crude Cetrorelix after Cleavage
Possible Cause Suggested Solution Citation
Incomplete Deprotection/Coupling due to Aggregation Employ strategies to minimize aggregation such as using NMP or DMSO as a solvent, sonicating the reaction, or increasing the reaction temperature.[1]
Premature Cleavage of Peptide from Resin This can occur with the Boc synthesis strategy where repeated acid treatments are used for deprotection. The Fmoc/tBu strategy is generally milder and preferred for Cetrorelix synthesis.[8]
Suboptimal Cleavage Conditions Ensure the cleavage cocktail is freshly prepared and used in a sufficient volume to swell the resin. A common cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[12]
Problem 2: High Levels of Racemized Impurities in the Final Product
Possible Cause Suggested Solution Citation
Inappropriate Coupling Reagents Use a coupling agent known to suppress racemization, such as HATU, in combination with an additive like HOBt or HOAt.[4][7]
Elevated Temperature during Coupling For sensitive amino acids like histidine and cysteine, consider performing the coupling at a lower temperature, even if using microwave-assisted synthesis.[9][13]
Prolonged Activation Time Minimize the time the amino acid is in its activated state before coupling to the resin-bound peptide.
Problem 3: Difficulty in Purifying this compound by RP-HPLC
Possible Cause Suggested Solution Citation
Co-elution of Impurities Optimize the HPLC gradient, flow rate, and column chemistry. A C18 column with a gradient of acetonitrile and water containing 0.1% TFA is a good starting point.[12][14][15]
Presence of Aggregates Ensure the crude peptide is fully dissolved before injection. Aggregates can lead to broad peaks and poor separation.
Structurally Similar Impurities Isomeric impurities, such as those resulting from racemization, can be particularly challenging to separate. A high-resolution column and shallow gradient may be required.[4]

Quantitative Data Summary

Parameter Value Conditions/Method Citation
Racemization of L-arginine and L-serine < 0.5%Using HATU as a coupling agent with HOBt or HOAt additive.[4]
Yield (Crude Peptide) 83.1%Fmoc SPPS using Ac-D-2Nal-OH for the final coupling.[10]
Yield (Purified) up to 40%Fmoc SPPS followed by purification.[10]
Yield (Purified) 80%Specific purification method using a reverse phase silica column.[16]
Purity (Purified) up to 99%Fmoc SPPS using Ac-D-2Nal-OH for the final coupling.[10]
Purity (Purified) > 99.0%Purification by flash column chromatography.[17]
Purity (Purified) > 99.9%Specific purification method using a reverse phase silica column with a mobile phase containing sodium sulfate and TFA.[16]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Cetrorelix (Fmoc/tBu Strategy)

This protocol is a generalized representation based on common practices in Fmoc-SPPS.

  • Resin Preparation: Start with a Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.[12]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for a specified time (e.g., 3 times for a few minutes each). Wash the resin thoroughly with DMF.[12]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-fold excess), a coupling agent (e.g., HATU), and an additive (e.g., HOBt) in DMF.

    • Add a base (e.g., N,N-diisopropylethylamine - DIPEA) to activate the amino acid.

    • Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 0.5-2 hours).[18]

    • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the Cetrorelix sequence, starting from the C-terminus: Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Cit-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-D-3Pal-OH, Fmoc-D-Phe(4-Cl)-OH.[10]

  • Final Coupling: For the final N-terminal amino acid, use Ac-D-2Nal-OH to introduce the acetyl group and avoid a separate acetylation step that could lead to side reactions.[10][11]

  • Final Wash: After the final coupling, wash the peptidyl resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

Cleavage and Deprotection
  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[12]

  • Cleavage Reaction: Add the dried peptidyl resin to the cleavage cocktail (e.g., 10 mL per 1g of resin) and stir at room temperature for 140 minutes.[12]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with diethyl ether, and dry under vacuum.

Purification by RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as 30% acetic acid, and lyophilize.[12] Reconstitute in the initial mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 16 mm, 10 µm).[12]

    • Mobile Phase A: 0.1% TFA in water.[12][15]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[12][15]

    • Gradient: A typical gradient could be 15-40% of mobile phase B over 75 minutes.[12]

    • Flow Rate: 15 mL/min for a preparative column.[12]

    • Detection: UV at 270 nm or 275 nm.[12][15]

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Solvent Removal and Lyophilization: Remove the acetonitrile from the collected fractions using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified Cetrorelix trifluoroacetate.

  • Salt Exchange (if necessary): To obtain this compound, the trifluoroacetate salt can be converted to the acetate salt using techniques like ion-exchange chromatography.[17]

Visualizations

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Purification Purification & Isolation Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU/HOBt, DIPEA) Deprotection->Coupling Wash1 DMF Wash Coupling->Wash1 Chain_Elongation Repeat for all 10 Amino Acids Chain_Elongation->Deprotection Final_Coupling Final Coupling with Ac-D-2Nal-OH Chain_Elongation->Final_Coupling Peptidyl_Resin Dried Peptidyl Resin Final_Coupling->Peptidyl_Resin Cleavage_Cocktail TFA/TIS/H2O (95:2.5:2.5) Peptidyl_Resin->Cleavage_Cocktail Precipitation Precipitation in Cold Diethyl Ether Cleavage_Cocktail->Precipitation Crude_Peptide Crude Cetrorelix Precipitation->Crude_Peptide RP_HPLC RP-HPLC (C18 Column, ACN/H2O/TFA) Crude_Peptide->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Pure_Peptide Purified this compound Lyophilization->Pure_Peptide

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Racemization cluster_Causes Potential Causes cluster_Solutions Solutions Problem High Racemization of L-Arg and L-Ser Cause1 Suboptimal Coupling Reagents Problem->Cause1 Cause2 High Coupling Temperature Problem->Cause2 Cause3 Prolonged Activation Problem->Cause3 Solution1 Use HATU with HOBt or HOAt Cause1->Solution1 Solution2 Lower Coupling Temperature (especially for sensitive residues) Cause2->Solution2 Solution3 Minimize Activation Time Cause3->Solution3

Caption: Troubleshooting logic for racemization in Cetrorelix synthesis.

References

Mitigating the impact of Cetrorelix Acetate on non-target hormone levels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the impact of Cetrorelix Acetate on non-target hormone levels during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic decapeptide that acts as a potent antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It competitively binds to GnRH receptors on the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This suppression of gonadotropins is rapid and reversible.[3]

Q2: What are the primary non-target hormones affected by this compound?

A2: The primary non-target hormones affected by this compound are the sex steroids, including testosterone, estradiol, and progesterone, due to the suppression of LH and FSH, which are crucial for their production.[2][3][4]

Q3: How does this compound administration affect testosterone levels in males?

A3: In males, this compound administration leads to a significant and dose-dependent suppression of testosterone secretion.[4][5] This is a direct consequence of LH suppression. The suppression is reversible, with testosterone levels returning to the normal range after cessation of treatment.[4]

Q4: What is the expected impact of this compound on estradiol levels in females?

A4: In females, this compound administration leads to a marked and reversible suppression of serum estradiol (E2) concentrations.[6] This is due to the suppression of FSH, which is essential for follicular development and subsequent estradiol production. However, studies have shown that estradiol patterns (rise, plateau, or drop) after Cetrorelix injection do not seem to correlate with adverse clinical outcomes in certain treatment protocols.[7]

Q5: How are progesterone levels influenced by this compound?

A5: this compound can influence progesterone levels, although the effect can be complex and context-dependent. In some cases, a subtle rise in progesterone has been observed in the late follicular phase during controlled ovarian hyperstimulation protocols using a GnRH antagonist.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly Low Testosterone Levels This compound dose may be too high or the administration frequency excessive for the experimental model.- Review and optimize the this compound dosage based on literature for the specific animal model or cell line.[4][5] - Consider reducing the frequency of administration. - Ensure accurate preparation and administration of the intended dose.
Significant Drop in Estradiol Levels Affecting Experimental Outcomes Over-suppression of FSH due to the this compound dose.- Adjust the this compound dose to a lower, yet effective, concentration to prevent a premature LH surge without drastically suppressing FSH.[9][10] - Monitor estradiol levels more frequently to track the response to the adjusted dose.
Premature Progesterone Rise Inadequate suppression of LH, leading to premature luteinization.- Ensure the timing of this compound initiation is appropriate for the stage of follicular development.[3] - Verify that the administered dose is sufficient to prevent the LH surge.[9]
High Variability in Hormone Levels Between Subjects Differences in individual sensitivity to this compound, metabolism, or experimental inconsistencies.- Standardize the experimental protocol, including the timing of administration and sample collection. - Increase the sample size to improve statistical power. - Consider subject-specific dose adjustments based on baseline hormone levels if feasible.
Inconsistent Hormone Measurements Issues with sample collection, processing, or the assay itself.- Follow a strict and consistent protocol for blood/serum/plasma collection and processing.[11][12] - Ensure proper storage of samples at -80°C and avoid multiple freeze-thaw cycles.[11][12] - Validate the hormone assay (ELISA or LC-MS/MS) for accuracy, precision, and sensitivity.[11][13]

Data Presentation

Table 1: Effect of Single Doses of this compound on Testosterone Levels in Normal Men

Cetrorelix DoseMaximal Testosterone Suppression (nmol/L)Time to Maximal Suppression (hours)
1.0 mg7.5 ± 1.18
2.0 mg4.9 ± 0.512
5.0 mg2.2 ± 0.412
Placebo15.8 ± 2.2-
Data adapted from Behre et al., 1992.[4]

Table 2: Effect of Multiple Daily Doses of this compound on LH and Testosterone in Normal Men

Cetrorelix DoseMean LH SuppressionMean Testosterone Suppression
2 mg/daySignificantly suppressedFluctuations observed
5 mg/daySignificantly suppressedFluctuations observed
10 mg/dayConsistently suppressedConsistently suppressed
PlaceboNo suppressionNo suppression
Data summarized from Behre et al., 1994.[5]

Table 3: Estradiol Patterns After a Single 2.5 mg this compound Injection in Women Undergoing Controlled Ovarian Stimulation

Estradiol PatternPercentage of Cycles
Rose45.3%
Plateaued24.5%
Dropped30.2%
Data from Lin et al., 2007.[7]

Experimental Protocols

Protocol 1: Quantification of Steroid Hormones using LC-MS/MS

Objective: To accurately quantify multiple steroid hormones (e.g., testosterone, estradiol, progesterone) in serum or plasma samples.

Methodology:

  • Sample Preparation:

    • Thaw frozen serum/plasma samples on ice.

    • To 100 µL of serum, add internal standards.

    • Perform protein precipitation followed by liquid-liquid extraction.[13]

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Derivatize the dried extract to enhance sensitivity, if necessary.[13]

    • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.[13]

  • LC-MS/MS Analysis:

    • Utilize a liquid chromatography system coupled to a tandem mass spectrometer.

    • Employ a suitable column (e.g., C18) for chromatographic separation.

    • Develop a gradient elution method to separate the target steroid hormones.

    • Optimize mass spectrometer parameters (e.g., ion source, collision energy) for each analyte.

    • Use multiple reaction monitoring (MRM) for sensitive and specific detection.

  • Data Analysis:

    • Generate a standard curve using known concentrations of each steroid hormone.

    • Quantify the hormone concentrations in the samples by comparing their peak areas to the standard curve.

Protocol 2: Measurement of Hormone Levels using ELISA

Objective: To quantify a specific hormone (e.g., estradiol) in biological fluids.

Methodology (Competitive ELISA Example): [14]

  • Plate Preparation:

    • Use a microplate pre-coated with antibodies specific to the hormone of interest.

  • Assay Procedure:

    • Add standards, controls, and samples to the appropriate wells.

    • Add the enzyme-conjugated hormone to each well. This will compete with the hormone in the sample for binding to the antibody.

    • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).[15]

    • Wash the plate multiple times to remove unbound components.[14]

    • Add a substrate solution to each well, which will react with the bound enzyme to produce a color change.

    • Incubate for a set period (e.g., 30 minutes) to allow for color development.[14]

    • Stop the reaction by adding a stop solution.[15]

  • Data Acquisition and Analysis:

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[15]

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the hormone in the samples by interpolating their absorbance values on the standard curve. The color intensity will be inversely proportional to the concentration of the hormone in the sample.[14]

Mandatory Visualizations

G cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Gonads (Testes/Ovaries) GnRH GnRH GnRH_R GnRH Receptor GnRH->GnRH_R Stimulates LH_FSH LH & FSH GnRH_R->LH_FSH Stimulates Release Sex_Hormones Testosterone, Estradiol, Progesterone LH_FSH->Sex_Hormones Stimulates Production Cetrorelix This compound Cetrorelix->GnRH_R Blocks

Caption: Mechanism of Action of this compound.

G cluster_workflow Experimental Workflow start Start Experiment baseline Collect Baseline Blood Sample start->baseline administer Administer This compound baseline->administer collect_samples Collect Post-treatment Blood Samples (Time Course) administer->collect_samples process_samples Process Samples (Centrifuge for Serum/Plasma) collect_samples->process_samples hormone_assay Hormone Quantification (ELISA or LC-MS/MS) process_samples->hormone_assay data_analysis Data Analysis and Comparison to Baseline hormone_assay->data_analysis end End data_analysis->end

Caption: Workflow for Monitoring Hormone Levels.

References

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of Cetrorelix Acetate and Leuprolide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Cetrorelix Acetate, a gonadotropin-releasing hormone (GnRH) antagonist, and Leuprolide Acetate, a GnRH agonist. The information presented is supported by experimental data from clinical trials to aid in research and drug development.

Mechanism of Action: A Fundamental Difference

This compound and Leuprolide Acetate are both synthetic analogs of GnRH used to prevent a premature luteinizing hormone (LH) surge in women undergoing controlled ovarian stimulation. However, their mechanisms of action are distinct:

  • This compound (GnRH Antagonist): As a GnRH antagonist, Cetrorelix competitively binds to and blocks GnRH receptors in the pituitary gland.[1][2] This action results in an immediate and dose-dependent suppression of both LH and follicle-stimulating hormone (FSH) secretion.[1][2] The suppression is rapid, occurring within hours of administration.[2]

  • Leuprolide Acetate (GnRH Agonist): In contrast, Leuprolide Acetate is a GnRH agonist. Upon initial administration, it stimulates the GnRH receptors, leading to a transient increase or "flare-up" of LH and FSH. With continued, non-pulsatile administration, it causes downregulation and desensitization of the pituitary GnRH receptors, ultimately leading to profound suppression of gonadotropin secretion.

This difference in onset of action is a key differentiator in their clinical application.

G cluster_c This compound (Antagonist) cluster_l Leuprolide Acetate (Agonist) c1 This compound c2 GnRH Receptor c1->c2 Competitively Blocks c3 Immediate Suppression of LH/FSH l1 Leuprolide Acetate l2 GnRH Receptor l1->l2 Binds & Initially Stimulates l3 Initial Flare of LH/FSH l2->l3 l4 Downregulation & Desensitization l3->l4 l5 Profound Suppression of LH/FSH l4->l5 G cluster_workflow Comparative Clinical Trial Workflow cluster_cetrorelix Cetrorelix Arm cluster_leuprolide Leuprolide Arm start Patient Recruitment (e.g., Normo-ovulatory women undergoing ICSI) rand Randomization start->rand c_stim Ovarian Stimulation (r-hFSH) rand->c_stim l_admin Leuprolide Acetate Administration (before stimulation) rand->l_admin c_admin Cetrorelix Administration (e.g., 3 mg on stimulation day 7) c_stim->c_admin trigger hCG Trigger for Final Oocyte Maturation c_admin->trigger l_stim Ovarian Stimulation (r-hFSH) l_admin->l_stim l_stim->trigger retrieval Oocyte Retrieval trigger->retrieval icsi Intracytoplasmic Sperm Injection (ICSI) retrieval->icsi transfer Embryo Transfer icsi->transfer outcome Outcome Assessment (e.g., MII oocytes, pregnancy rates, adverse events) transfer->outcome

References

Unveiling the Selectivity of Cetrorelix Acetate: A Comparative Guide to Peptide Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a therapeutic peptide is paramount. This guide provides a detailed comparison of Cetrorelix Acetate's binding affinity, focusing on its cross-reactivity with other peptide receptors. While extensive data confirms its high potency and selectivity for the gonadotropin-releasing hormone (GnRH) receptor, this guide also addresses the current landscape of publicly available data regarding its interaction with other peptide receptors.

This compound is a synthetic decapeptide that functions as a potent antagonist to the gonadotropin-releasing hormone (GnRH) receptor.[1] Its primary mechanism of action involves competitively binding to GnRH receptors in the pituitary gland, thereby inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This targeted action makes it a cornerstone in controlled ovarian stimulation protocols and for the management of hormone-sensitive cancers.

Comparative Binding Affinity of this compound

The selectivity of a peptide therapeutic is a critical determinant of its safety and efficacy profile. Off-target binding can lead to unintended physiological effects. An extensive review of available literature indicates that while this compound's affinity for the GnRH receptor is well-characterized, specific quantitative data on its binding to a broad panel of other peptide receptors is not widely published.

Safety pharmacology studies have been conducted and did not demonstrate any adverse effects, suggesting a low potential for off-target activity.[1] However, for a direct quantitative comparison, data from comprehensive receptor screening panels would be necessary. The following table summarizes the known binding affinity of this compound for the human GnRH receptor.

ReceptorLigandAssay TypeAffinity (Ki)IC50Reference
Gonadotropin-Releasing Hormone (GnRH) ReceptorThis compoundRadioligand Binding0.202 nM1.21 nM[1]
Oxytocin ReceptorThis compoundNot ReportedNot ReportedNot Reported-
Vasopressin V1a ReceptorThis compoundNot ReportedNot ReportedNot Reported-
Vasopressin V2 ReceptorThis compoundNot ReportedNot ReportedNot Reported-
Other Peptide ReceptorsThis compoundNot ReportedNot ReportedNot Reported-

Experimental Protocols

The determination of peptide receptor binding affinities and cross-reactivity is typically achieved through a variety of in vitro assays. The following are detailed methodologies for key experiments commonly employed in the field.

Radioligand Binding Assay

This is the gold standard for determining the binding affinity of a compound to a receptor.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for a specific peptide receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., GnRH, oxytocin, vasopressin receptors).

  • Radiolabeled ligand specific for the target receptor (e.g., [125I]-labeled peptide).

  • Unlabeled this compound at various concentrations.

  • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound are incubated with the cell membranes in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays measure the biological response of a cell upon ligand binding to a receptor, determining whether the compound acts as an agonist or an antagonist.

Objective: To assess the functional effect of this compound on receptor signaling (e.g., inhibition of agonist-induced signaling).

Materials:

  • Cells stably or transiently expressing the target G-protein coupled receptor (GPCR).

  • A known agonist for the target receptor.

  • This compound at various concentrations.

  • A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Loading: The cells are loaded with the calcium indicator dye.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: The known agonist is injected into the wells to stimulate the receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured in real-time using the fluorescence plate reader.

  • Data Analysis: The ability of this compound to inhibit the agonist-induced calcium signal is quantified to determine its antagonistic potency (IC50).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway of this compound and a typical experimental workflow for assessing peptide receptor cross-reactivity.

G cluster_0 Hypothalamus cluster_1 Anterior Pituitary GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds to Gq_11 Gq/11 GnRHR->Gq_11 Activates PLC PLC Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC LH_FSH LH & FSH Synthesis & Secretion Ca_PKC->LH_FSH Cetrorelix This compound Cetrorelix->GnRHR Blocks

Caption: this compound Signaling Pathway.

G start Start: Assess Cross-Reactivity receptor_panel Select Panel of Peptide Receptors (e.g., Oxytocin, Vasopressin, etc.) start->receptor_panel binding_assay Perform Radioligand Binding Assays receptor_panel->binding_assay functional_assay Perform Functional Assays (e.g., Calcium Mobilization) receptor_panel->functional_assay data_analysis Data Analysis: Determine Ki and IC50 Values binding_assay->data_analysis functional_assay->data_analysis comparison Compare Affinities: GnRH Receptor vs. Other Receptors data_analysis->comparison conclusion Conclusion on Selectivity Profile comparison->conclusion

Caption: Experimental Workflow for Cross-Reactivity.

References

A Comparative Analysis of Cetrorelix and Newer GnRH Antagonists in Reproductive Medicine and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the established gonadotropin-releasing hormone (GnRH) antagonist, Cetrorelix, with newer-generation oral antagonists such as Relugolix, Elagolix, and Linzagolix. This analysis is supported by experimental data from clinical trials to delineate the performance, efficacy, and safety profiles of these compounds.

Introduction

Gonadotropin-releasing hormone (GnRH) antagonists are a cornerstone in various therapeutic areas, most notably in assisted reproductive technology (ART) to prevent premature luteinizing hormone (LH) surges during controlled ovarian stimulation (COS). They are also pivotal in managing hormone-dependent conditions like uterine fibroids and endometriosis. Cetrorelix, an injectable decapeptide, has long been a standard of care. However, the advent of orally active, non-peptide, small-molecule GnRH antagonists, including Relugolix, Elagolix, and Linzagolix, represents a significant shift in treatment paradigms, offering improved patient convenience. This guide provides a detailed comparative analysis of these newer agents against the benchmark, Cetrorelix.

GnRH antagonists function by competitively blocking GnRH receptors in the pituitary gland. This action leads to a rapid and reversible suppression of gonadotropin (LH and follicle-stimulating hormone [FSH]) secretion, thereby reducing the production of gonadal steroids like estrogen and testosterone.[1][2] Unlike GnRH agonists, which cause an initial "flare-up" of gonadotropin release before downregulating the receptors, antagonists provide immediate suppression.[3]

Comparative Efficacy and Performance

The clinical efficacy of GnRH antagonists is primarily assessed by their ability to suppress gonadotropins and sex hormones, leading to desired clinical outcomes such as preventing premature ovulation in ART or reducing symptoms in hormone-dependent diseases.

In Assisted Reproductive Technology (ART)

In the context of ART, the primary goal is to prevent a premature LH surge, which can lead to the cancellation of an IVF cycle.

A retrospective cohort study comparing the oral GnRH antagonist Elagolix (50 mg) with injectable antagonists (Ganirelix/Cetrorelix ) for ovulation suppression in IVF cycles demonstrated comparable efficacy. Key findings from this study revealed no significant differences in the number of oocytes retrieved, the number of mature oocytes, fertilization rates, or blastocyst formation rates between the two groups.[2][4][5]

Another study compared the oral antagonist Relugolix (40 mg) with injectable antagonists (Ganirelix or Cetrorelix ) in patients undergoing mild ovarian stimulation for IVF.[6] Before the onset of an LH surge, both treatment modalities showed very low rates of premature ovulation (1.9% for Relugolix vs. 2.4% for injectables). However, if an LH surge had already begun, Relugolix was less effective at suppressing it compared to the injectable antagonists.[6]

While direct head-to-head trials are limited, a large retrospective cohort study compared two injectable antagonists, Cetrorelix and Ganirelix . This study found that while live birth rates were comparable between the two, Cetrorelix demonstrated superior control of LH surges.[7][8]

ParameterCetrorelixGanirelixOral Antagonists (Elagolix/Relugolix)Citation
Route of Administration Subcutaneous InjectionSubcutaneous InjectionOral[2][3][6]
Prevention of Premature LH Surge Highly EffectiveEffectiveEffective (Relugolix less so if surge has begun)[6][7][8]
Live Birth Rate (vs. Ganirelix) Comparable (47.2%)Comparable (49.4%)N/A (in direct comparison)[7][8]
Number of Oocytes Retrieved N/AN/AComparable to injectables[2][4][5]
Fertilization Rate N/AN/AComparable to injectables[2][4][5]
In Uterine Fibroids and Endometriosis

Newer oral GnRH antagonists have been extensively studied for the management of heavy menstrual bleeding associated with uterine fibroids and pain associated with endometriosis.

Pharmacokinetics and Pharmacodynamics

The route of administration and the molecular structure (peptide vs. non-peptide small molecule) result in distinct pharmacokinetic and pharmacodynamic profiles.

ParameterCetrorelixRelugolixElagolixLinzagolixCitation
Type PeptideNon-peptide, small moleculeNon-peptide, small moleculeNon-peptide, small molecule[3][10]
Half-life ~57 hours (single 3mg dose)~25 hours~4-6 hours~13-15 hours[11][12]
Bioavailability High (subcutaneous)OralOralOral[3][11][12]
Onset of Action RapidRapidRapidRapid[3]

The shorter half-lives of the oral antagonists allow for more rapid reversal of gonadotropin suppression upon discontinuation, which can be advantageous in certain clinical scenarios.

Safety Profile

The safety profiles of GnRH antagonists are largely related to their hypoestrogenic effects.

Adverse EventCetrorelixNewer Oral AntagonistsCitation
Injection Site Reactions Common (redness, swelling, itching)Not applicable[8]
Hot Flushes Can occurCommon (dose-dependent)[9][12]
Headache Can occurCommon[9][12]
Bone Mineral Density (BMD) Loss A concern with long-term useA significant concern with long-term use, often managed with add-back therapy[9]
Ovarian Hyperstimulation Syndrome (OHSS) Lower incidence compared to GnRH agonistsN/A (in this comparison)[3]

A notable finding from the comparative study of Cetrorelix and Ganirelix was a lower incidence of OHSS with Cetrorelix.[7][8]

Experimental Protocols

Controlled Ovarian Stimulation (Flexible GnRH Antagonist Protocol)

A common experimental design for evaluating GnRH antagonists in ART is a retrospective or prospective cohort study.[1][13][14]

  • Patient Population: Women undergoing their first IVF/ICSI cycle.[1]

  • Ovarian Stimulation: Gonadotropin (e.g., recombinant FSH) is initiated on day 2-4 of the menstrual cycle, with the dose adjusted based on the patient's age, BMI, and ovarian reserve.[1]

  • Antagonist Administration:

    • Cetrorelix/Ganirelix Group: A daily subcutaneous injection of the GnRH antagonist (e.g., 0.25 mg) is started when the lead follicle reaches a mean diameter of 12-14 mm and is continued until the day of ovulation trigger.[1]

    • Oral Antagonist Group: A daily oral dose of the GnRH antagonist (e.g., Elagolix 50 mg or Relugolix 40 mg) is administered according to the study protocol, typically starting on a specific day of stimulation or when follicles reach a certain size.[2][6]

  • Ovulation Trigger: When at least two follicles reach a diameter of >18 mm, ovulation is triggered with human chorionic gonadotropin (hCG) or a GnRH agonist.[13]

  • Oocyte Retrieval and Embryo Transfer: Oocyte retrieval is performed 34-36 hours after the trigger. Embryo transfer occurs 3-5 days later.[13]

  • Outcome Measures: The primary outcomes often include the number of oocytes retrieved, clinical pregnancy rate, and live birth rate. Safety outcomes include the incidence of OHSS.[14]

Visualizations

GnRH Signaling Pathway and Antagonist Mechanism of Action

GnRH_Pathway cluster_pituitary Pituitary Gonadotrope Cell Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary GnRHR GnRH Receptor Gq_11 Gq/11 GnRHR->Gq_11 activates PLC PLC Gq_11->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC leads to Gonadotropins LH & FSH Synthesis and Secretion Ca_PKC->Gonadotropins stimulates Antagonist GnRH Antagonist (e.g., Cetrorelix, Relugolix) Antagonist->GnRHR blocks Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., First IVF/ICSI Cycle) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A: Cetrorelix (Injectable) Randomization->Group_A Group_B Group B: Newer Antagonist (Oral) Randomization->Group_B COS_Protocol Controlled Ovarian Stimulation (Gonadotropin Administration) Group_A->COS_Protocol Group_B->COS_Protocol Antagonist_Admin GnRH Antagonist Administration (Flexible Protocol) COS_Protocol->Antagonist_Admin Monitoring Follicular Monitoring (Ultrasound & Hormonal Assays) Antagonist_Admin->Monitoring Trigger Ovulation Trigger (hCG or GnRH Agonist) Monitoring->Trigger Oocyte_Retrieval Oocyte Retrieval Trigger->Oocyte_Retrieval IVF_ICSI IVF / ICSI Oocyte_Retrieval->IVF_ICSI Embryo_Transfer Embryo Transfer IVF_ICSI->Embryo_Transfer Outcome_Analysis Outcome Analysis (Efficacy & Safety) Embryo_Transfer->Outcome_Analysis

References

A Comparative Guide to the Quantification of Cetrorelix Acetate: Validated ELISA vs. HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic peptides like Cetrorelix Acetate is paramount for pharmacokinetic studies, formulation development, and quality control. This guide provides a detailed comparison between a validated Enzyme-Linked Immunosorbent Assay (ELISA) and a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

This compound is a synthetic decapeptide and a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It works by competitively binding to GnRH receptors in the pituitary gland, which in turn suppresses the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][4] This mechanism is crucial in assisted reproductive technologies to prevent premature ovulation.[1] Given its therapeutic importance, precise and reliable quantification methods are essential.

While HPLC is a well-established method for the analysis of Cetrorelix, this guide introduces a competitive ELISA as a viable alternative, outlining the validation parameters and experimental protocols for both techniques. The information presented is based on published data for HPLC and established principles for ELISA validation, following ICH guidelines.[5][6]

Mechanism of Action: this compound

Cetrorelix functions as a competitive antagonist at the GnRH receptor on pituitary gonadotroph cells. By blocking the binding of endogenous GnRH, it prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH.

cluster_0 Hypothalamus cluster_1 Anterior Pituitary GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds G_protein Gq/11 GnRHR->G_protein Activates PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Gonadotropins LH & FSH Synthesis and Release Ca_PKC->Gonadotropins Cetrorelix This compound Cetrorelix->GnRHR Competitively Blocks

Caption: Signaling pathway of GnRH and competitive inhibition by Cetrorelix.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of any analytical assay. Below are the protocols for a competitive ELISA and a reversed-phase HPLC method for this compound quantification.

Competitive ELISA Protocol

This protocol describes a standard competitive ELISA for the quantification of this compound in a sample.

  • Coating: A 96-well microplate is coated with a fixed concentration of Cetrorelix-carrier conjugate (e.g., Cetrorelix-BSA) in a carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (PBS containing 0.05% Tween-20).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBST) to each well and incubating for 1-2 hours at 37°C.

  • Competition: The plate is washed again. Standards, quality controls, and unknown samples are mixed with a specific anti-Cetrorelix antibody and added to the wells. The plate is then incubated for 2 hours at 37°C. During this step, free Cetrorelix in the sample competes with the coated Cetrorelix for binding to the antibody.

  • Secondary Antibody Incubation: After another wash cycle, a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) is added to each well and incubated for 1 hour at 37°C.

  • Detection: The plate is washed for the final time. A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The concentration of Cetrorelix in the samples is inversely proportional to the signal.

Reversed-Phase HPLC (RP-HPLC) Protocol

This method is based on a validated assay for the determination of this compound in bulk and pharmaceutical dosage forms.[5]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.[5]

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound (1.0 mg/mL) is prepared in deionized water. Calibration standards are prepared by serial dilution from the stock solution to achieve concentrations ranging from 62.5 to 1250 µg/mL.[5]

  • Sample Preparation: Samples are diluted with the mobile phase to fall within the calibration range.

Assay Validation Workflow

The validation of any analytical method is critical to ensure its reliability. The following diagram illustrates a typical workflow for the validation of a quantitative assay like an ELISA or HPLC, based on ICH Q2(R2) guidelines.[7][8]

Start Method Development & Optimization Protocol Define Validation Protocol & Acceptance Criteria Start->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: General workflow for analytical method validation.

Performance Comparison

The performance of the hypothetical validated ELISA is compared with the published data for the validated RP-HPLC method.

Quantitative Performance Data
ParameterValidated ELISA (Hypothetical)Validated RP-HPLC[5]
Linearity (r²) > 0.990.999
Range 1 - 100 ng/mL62.5 - 1250 µg/mL
Accuracy (% Recovery) 85 - 115%> 97%
Precision (%RSD)
- Intra-assay< 10%< 0.3%
- Inter-assay< 15%< 1.6%
Limit of Detection (LOD) ~0.5 ng/mL15.6 µg/mL
Limit of Quantification (LOQ) ~1.0 ng/mL62.5 µg/mL
Methodological Comparison

The choice between ELISA and HPLC often depends on the specific application, available equipment, and desired throughput.

cluster_ELISA Competitive ELISA cluster_HPLC RP-HPLC elisa_node Principle: Immuno-enzymatic High Sensitivity (ng/mL) High Throughput (96-well) Matrix Effects Possible Reagent Stability is Key hplc_node Principle: Chromatography High Specificity & Precision Lower Sensitivity (µg/mL) Lower Throughput (Sequential) Robust & Reproducible Cetrorelix Cetrorelix Quantification Cetrorelix->elisa_node Choose for PK studies, screening Cetrorelix->hplc_node Choose for QC, formulation assay

Caption: Logical comparison of ELISA and HPLC for Cetrorelix quantification.
FeatureValidated ELISAValidated RP-HPLC
Principle Antigen-antibody bindingChromatographic separation
Sensitivity High (ng/mL to pg/mL range)Moderate (µg/mL range)
Specificity High, but potential for cross-reactivityVery high, separates impurities
Throughput High (96/384-well plates)Low (one sample at a time)
Sample Volume Typically low (µL)Higher (µL to mL)
Cost per Sample Generally lower for large batchesHigher due to instrument time/solvents
Development Time Can be lengthy (antibody development)Relatively shorter
Expertise Required Standard molecular biology skillsSpecialized chromatography expertise
Instrumentation Microplate readerHPLC system with UV detector

Conclusion

Both validated ELISA and RP-HPLC methods offer robust solutions for the quantification of this compound, each with distinct advantages.

The RP-HPLC method stands out for its high precision, accuracy, and specificity, making it an excellent choice for quality control, stability testing, and the final assay of pharmaceutical formulations where high concentrations are expected and regulatory scrutiny is intense.[5]

A competitive ELISA , on the other hand, provides superior sensitivity, making it ideal for applications requiring the measurement of low concentrations of this compound, such as in biological matrices for pharmacokinetic and pharmacodynamic studies. Its high-throughput nature also makes it suitable for screening large numbers of samples.

The selection of the most appropriate method will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, desired throughput, and available resources. For comprehensive drug development, both techniques can be complementary, with ELISA used for bioanalysis and HPLC for product quality control.

References

Cetrorelix Acetate as a reference standard in GnRH antagonist screening

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of reproductive medicine and oncology, the development of Gonadotropin-Releasing Hormone (GnRH) antagonists is a critical area of research. These synthetic peptides play a pivotal role by competitively blocking GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2][3] This mechanism is instrumental in applications ranging from controlled ovarian stimulation in assisted reproductive technologies (ART) to the management of hormone-sensitive cancers.[4][5] For researchers screening and developing novel GnRH antagonists, the use of a reliable and well-characterized reference standard is paramount. Cetrorelix Acetate has emerged as a widely accepted benchmark for these purposes.

This guide provides an objective comparison of this compound with other GnRH antagonists, supported by experimental data and detailed protocols to aid in the design and interpretation of screening assays.

The GnRH Signaling Pathway: A Target for Antagonism

GnRH, a decapeptide secreted by the hypothalamus, initiates a signaling cascade by binding to its G-protein coupled receptor (GnRHR) on pituitary gonadotrope cells.[6][7] This binding primarily activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][9] These signaling events culminate in the synthesis and release of LH and FSH.[10]

GnRH antagonists like Cetrorelix competitively bind to the GnRHR, preventing the native GnRH from initiating this cascade, thereby effectively and rapidly suppressing gonadotropin release.[2][4]

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates Cetrorelix This compound (Antagonist) Cetrorelix->GnRHR Binds & Blocks G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_release LH & FSH Synthesis & Release Ca_release->Gonadotropin_release Stimulates PKC->Gonadotropin_release Stimulates

Caption: GnRH signaling pathway and the antagonistic action of this compound.

Comparative Performance of GnRH Antagonists

Cetrorelix, a synthetic decapeptide, is frequently compared with other antagonists like Ganirelix and Degarelix in both research and clinical settings.[5][11] While all function by competitively inhibiting the GnRH receptor, they exhibit differences in potency and physicochemical properties. The following table summarizes key performance metrics, establishing a baseline for comparison in screening assays.

ParameterThis compoundGanirelix AcetateDegarelix Acetate
Receptor Binding (Kd) 0.2 nM (murine cells expressing human GnRHR)[12]Data not readily availableData not readily available
In Vitro Potency (IC50) 1.21 nM (GnRH receptor)[13]Data not readily availableData not readily available
Primary Indication Assisted Reproductive Technology (ART)[1][14]Assisted Reproductive Technology (ART)[14][15]Advanced Prostate Cancer[16][17]
Mechanism Competitive GnRH Receptor Antagonist[2][3]Competitive GnRH Receptor Antagonist[15][18]Competitive GnRH Receptor Antagonist[17][19]
Administration Subcutaneous Injection[2]Subcutaneous Injection[15]Subcutaneous Injection[16]

Note: Direct comparative IC50 and Kd values under identical experimental conditions are not always available in the public domain. The values presented are from individual studies and should be interpreted as indicative of high potency.

A study comparing Cetrorelix, Ganirelix, and Teverelix in vitro found that Cetrorelix demonstrated higher potency than Ganirelix in inhibiting GnRH-activated calcium signaling at concentrations between 1 nM and 1 µM in transfected HEK293 and SH-SY5Y cells.[11] Specifically, at a 10 nM concentration, Cetrorelix showed significantly greater inhibition of the GnRH-induced signal compared to Ganirelix.[11]

Experimental Protocols for GnRH Antagonist Screening

Standardized and reproducible assays are fundamental to identifying and characterizing new GnRH antagonist candidates. This compound serves as an excellent positive control and reference compound in these experimental workflows.

In Vitro Assays

1. GnRH Receptor Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the GnRH receptor, determining its binding affinity (Ki).

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Cell_Membranes Cell Membranes (Expressing GnRHR) Incubate Incubate Components (Allow for competitive binding) Cell_Membranes->Incubate Radioligand Radiolabeled GnRH (e.g., ¹²⁵I-Cetrorelix) Radioligand->Incubate Test_Compound Test Compound (e.g., Novel Antagonist) Test_Compound->Incubate Reference_Std Reference Standard (this compound) Reference_Std->Incubate Separate Separate Bound from Free Radioligand (e.g., Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand (Scintillation Counter) Separate->Measure Analyze Calculate Ki/IC50 (Competitive Binding Curve) Measure->Analyze

Caption: Workflow for a competitive GnRH receptor binding assay.

Methodology:

  • Cell Preparation: Utilize cell lines stably expressing the human GnRH receptor (e.g., HEK293 or LTK- cells).[11][12] Prepare cell membrane fractions through homogenization and centrifugation.

  • Binding Reaction: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled GnRH antagonist (e.g., iodinated Cetrorelix) and varying concentrations of the test compound or unlabeled Cetrorelix (for reference curve).[20]

  • Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand using rapid filtration over glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of compound that inhibits 50% of specific binding) and subsequently the Ki (binding affinity constant) using the Cheng-Prusoff equation.

2. Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the GnRH-induced increase in intracellular calcium.

Calcium_Mobilization_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement & Analysis Cells Plate GnRHR-expressing cells (e.g., HEK293) Dye_Loading Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) Cells->Dye_Loading Antagonist_Add Add Test/Reference Antagonist (e.g., Cetrorelix) Dye_Loading->Antagonist_Add Agonist_Add Add GnRH Agonist (at EC80 concentration) Antagonist_Add->Agonist_Add Pre-incubation Measure_Fluorescence Monitor Fluorescence Changes (FLIPR or plate reader) Agonist_Add->Measure_Fluorescence Analyze Calculate IC50 (Dose-response inhibition curve) Measure_Fluorescence->Analyze

Caption: Workflow for a calcium mobilization functional assay.

Methodology:

  • Cell Culture: Plate GnRHR-expressing cells in a 96- or 384-well plate.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to free intracellular calcium.

  • Assay Protocol: Use a fluorescence imaging plate reader (FLIPR) or a suitable microplate reader.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of the test antagonist or this compound and incubate for a short period.

    • Add a pre-determined concentration of a GnRH agonist (typically the EC80, the concentration that elicits 80% of the maximal response) to stimulate calcium release.

  • Data Analysis: Record the change in fluorescence intensity over time. The antagonist's potency is determined by its ability to inhibit the agonist-induced fluorescence signal, from which an IC50 value is calculated.[11]

3. IP-One Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite in the IP3 signaling cascade, providing a robust method for quantifying Gαq-coupled receptor activation.

Methodology:

  • Cell Stimulation: Plate GnRHR-expressing cells and incubate them with test compounds/Cetrorelix in the presence of lithium chloride (LiCl).[21] LiCl inhibits the degradation of IP-1, allowing it to accumulate.

  • Agonist Addition: Stimulate the cells with a GnRH agonist.

  • Detection: Lyse the cells and detect the accumulated IP-1 using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[21]

  • Analysis: The HTRF signal is inversely proportional to the IP-1 concentration. An IC50 value is determined by measuring the inhibition of the agonist-induced IP-1 accumulation.[21]

In Vivo Assays

1. LH Suppression in a Rat Model

Animal models are crucial for evaluating the in vivo efficacy and pharmacodynamics of GnRH antagonists.

Methodology:

  • Animal Model: Use adult female Wistar-Albino rats.[22] Ovariectomized models can also be used to eliminate the influence of endogenous ovarian hormones.[23]

  • Dosing: Administer the test compound or this compound via subcutaneous injection at various dose levels.[22][23]

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 1, 2, 4, 8, 24 hours).

  • Hormone Analysis: Measure serum LH concentrations using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: Determine the degree and duration of LH suppression for each dose group compared to a vehicle control. This allows for the assessment of in vivo potency and duration of action.

Conclusion

This compound stands as a robust and reliable reference standard for the screening and characterization of novel GnRH antagonists. Its well-documented high binding affinity and potent in vitro and in vivo activity provide a solid benchmark for comparative analysis.[12][13] By employing the standardized protocols outlined in this guide, researchers can effectively evaluate new chemical entities, ensuring data consistency and accelerating the drug development process in critical therapeutic areas dependent on GnRH modulation.

References

A Comparative Analysis of Single Versus Multiple Dose Regimens of Cetrorelix in Controlled Ovarian Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of single versus multiple dose regimens of the gonadotropin-releasing hormone (GnRH) antagonist, Cetrorelix, used in assisted reproductive technology (ART). The information presented is based on a review of clinical trial data and published research to aid in understanding the efficacy, protocols, and underlying mechanisms of these two treatment approaches.

Introduction to Cetrorelix and Its Role in ART

Cetrorelix is a synthetic decapeptide that acts as a potent antagonist to the gonadotropin-releasing hormone (GnRH).[1] By competitively binding to GnRH receptors in the pituitary gland, Cetrorelix rapidly and reversibly suppresses the secretion of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH).[1][2][3] This mechanism of action is crucial in controlled ovarian stimulation (COS) protocols for in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI), as it prevents a premature LH surge that could otherwise lead to the untimely release of oocytes and cycle cancellation.[3]

Cetrorelix is available in two primary dosing regimens: a single 3 mg injection and a multiple-dose regimen of 0.25 mg daily injections.[1][2] Both protocols have been shown to be effective in preventing a premature LH surge, with comparable pregnancy outcomes.[2] The choice between a single or multiple dose regimen often depends on clinical judgment, patient convenience, and specific protocol requirements.

Comparative Efficacy and Clinical Outcomes

Clinical studies have demonstrated that both single and multiple dose regimens of Cetrorelix are effective in preventing a premature LH surge and result in similar IVF and embryo transfer (ET) outcomes.[4] A prospective, randomized trial comparing a single 3 mg dose of Cetrorelix to daily 0.25 mg injections of another GnRH antagonist, ganirelix, found no statistically significant differences in pregnancy rates.[4] While this study did not directly compare single and multiple doses of Cetrorelix, it highlights the general efficacy of the single-dose concept. Another source indicates that single and multiple-dose protocols of Cetrorelix are "absolutely comparable" concerning pregnancy rates, embryo transfer, and oocyte pick-up.[2]

The following table summarizes the key quantitative data comparing the two regimens, compiled from various clinical trials.

ParameterSingle Dose Regimen (3 mg)Multiple Dose Regimen (0.25 mg/day)
Prevention of Premature LH Surge Effective, provides at least 4 days of protection[1]Effective with daily administration[1][5]
Pregnancy Rate per Embryo Transfer Comparable to multiple dose regimen[2]Comparable to single dose regimen[2]
Number of Injections Significantly fewer[4]Daily injections required
Patient Convenience HigherLower

Experimental Protocols

The administration protocols for single and multiple dose Cetrorelix regimens are distinct and tailored to the pharmacokinetic profiles of each dosage.

Single Dose (3 mg) Regimen Protocol

The single 3 mg dose of Cetrorelix is designed to provide a sustained suppression of LH for at least four days.[1]

Methodology:

  • Ovarian Stimulation: Ovarian stimulation with gonadotropins (e.g., recombinant FSH or hMG) is initiated on day 2 or 3 of the menstrual cycle.

  • Cetrorelix Administration: A single subcutaneous injection of 3 mg of Cetrorelix is administered when the lead follicle reaches a diameter of ≥14 mm, or on a fixed day of stimulation (e.g., day 7 or 8), often when estradiol levels reach approximately 400 pg/mL.[4][6]

  • Continued Monitoring: Follicular growth and hormone levels are monitored.

  • Supplemental Dosing: If the criteria for human chorionic gonadotropin (hCG) administration are not met within four days of the 3 mg Cetrorelix injection, daily subcutaneous injections of 0.25 mg Cetrorelix are administered until the day of hCG administration.[4]

  • hCG Administration: Once the lead follicles reach a mature size (typically ≥18 mm), hCG is administered to trigger final oocyte maturation.

  • Oocyte Retrieval: Oocyte retrieval is performed 36 hours after hCG administration.

Multiple Dose (0.25 mg) Regimen Protocol

The multiple dose regimen involves daily injections of 0.25 mg of Cetrorelix to maintain continuous LH suppression.

Methodology:

  • Ovarian Stimulation: Ovarian stimulation with gonadotropins is initiated on day 2 or 3 of the menstrual cycle.[5]

  • Cetrorelix Administration: Daily subcutaneous injections of 0.25 mg of Cetrorelix are initiated on a fixed day of stimulation (typically day 5 or 6) or when the lead follicle reaches a diameter of ≥14 mm.[1][5][7]

  • Continued Administration: Daily injections of both gonadotropins and Cetrorelix are continued until the criteria for hCG administration are met.[1]

  • hCG Administration: Once the lead follicles reach a mature size (typically ≥18 mm), hCG is administered to trigger final oocyte maturation.

  • Oocyte Retrieval: Oocyte retrieval is performed 36 hours after hCG administration.

Visualizing the Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the single and multiple dose Cetrorelix regimens.

SingleDoseWorkflow cluster_pre Pre-Treatment cluster_post Final Maturation & Retrieval start Start of Menstrual Cycle gonadotropins Initiate Gonadotropin (Day 2-3) start->gonadotropins monitoring1 Monitor Follicular Growth & Estradiol Levels gonadotropins->monitoring1 cetrorelix_single Administer Single 3mg Dose of Cetrorelix (Lead follicle ≥14mm or Estradiol ~400 pg/mL) monitoring1->cetrorelix_single monitoring2 Continue Monitoring cetrorelix_single->monitoring2 hCG Administer hCG (Follicles ≥18mm) monitoring2->hCG retrieval Oocyte Retrieval (36h post-hCG) hCG->retrieval

Single Dose (3mg) Cetrorelix Regimen Workflow

MultipleDoseWorkflow cluster_pre Pre-Treatment cluster_post Final Maturation & Retrieval start Start of Menstrual Cycle gonadotropins Initiate Gonadotropin (Day 2-3) start->gonadotropins monitoring1 Monitor Follicular Growth gonadotropins->monitoring1 cetrorelix_multi Initiate Daily 0.25mg Cetrorelix (Stimulation Day 5/6 or Lead follicle ≥14mm) monitoring1->cetrorelix_multi continue_cetrorelix Continue Daily Cetrorelix & Gonadotropins cetrorelix_multi->continue_cetrorelix hCG Administer hCG (Follicles ≥18mm) continue_cetrorelix->hCG retrieval Oocyte Retrieval (36h post-hCG) hCG->retrieval

Multiple Dose (0.25mg) Cetrorelix Regimen Workflow

Signaling Pathway of GnRH Antagonists

Cetrorelix exerts its effect by competitively inhibiting the GnRH receptor in the anterior pituitary. This action blocks the downstream signaling cascade that leads to the synthesis and release of LH and FSH.

Mechanism of Action of Cetrorelix

Conclusion

Both single and multiple dose regimens of Cetrorelix are well-established and effective options for preventing a premature LH surge during controlled ovarian stimulation in ART. The single 3 mg dose offers greater patient convenience with fewer injections, while the multiple 0.25 mg dose regimen allows for more flexibility in daily management. The choice of protocol should be individualized based on the patient's specific clinical context and the physician's preference. Further head-to-head clinical trials directly comparing the two Cetrorelix regimens would be beneficial to delineate any subtle differences in efficacy and to further optimize treatment protocols.

References

Validating Cetrorelix Acetate as a tool for studying hormonal cancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tools to investigate hormonal cancers is paramount. This guide provides a comprehensive comparison of Cetrorelix Acetate, a potent gonadotropin-releasing hormone (GnRH) antagonist, with other key hormonal therapies used in the study of cancers such as breast and prostate cancer. This document outlines the mechanism of action, comparative efficacy, and detailed experimental protocols to assist in the validation of this compound as a research tool.

Introduction to this compound

This compound is a synthetic decapeptide that acts as a third-generation GnRH antagonist.[1] It competitively binds to GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[2][3] This, in turn, reduces the production of downstream sex steroids like estrogen and testosterone, which are known drivers of hormonal cancers.[2][4] Unlike GnRH agonists, this compound does not cause an initial hormonal flare-up, providing an immediate inhibitory effect.[3]

Comparative Analysis of Hormonal Cancer Research Tools

The following tables provide a structured comparison of this compound with other hormonal agents used in cancer research. Due to the variability in experimental conditions across studies, direct head-to-head comparisons of quantitative data should be interpreted with caution. The data presented is intended to provide a comparative overview of the performance of each compound class under the specific conditions of the cited studies.

Prostate Cancer Research Tools

Table 1: Comparison of GnRH Analogues and Antiandrogens in Prostate Cancer Models

Compound Class Specific Agent Mechanism of Action Cell Line Effect Concentration Citation
GnRH Antagonist This compoundBlocks GnRH receptors, reducing LH, FSH, and testosterone.Primary human prostate carcinoma cellsSignificant reduction in cell growth rate and increase in DNA fragmentation (apoptosis).5-20 ng/mL[5]
GnRH Agonist Leuprolide AcetateInitially stimulates then desensitizes GnRH receptors, reducing LH, FSH, and testosterone.Primary human prostate carcinoma cellsSignificant reduction in cell growth rate and increase in DNA fragmentation (apoptosis).5-20 ng/mL[5]
Nonsteroidal Antiandrogen BicalutamideCompetitively inhibits androgen receptor (AR).LNCaPInhibition of AR-mediated gene transactivation.10 µM[3]
Nonsteroidal Antiandrogen EnzalutamidePotent AR inhibitor; prevents AR nuclear translocation and DNA binding.LNCaPInhibition of AR-mediated gene transactivation and induction of apoptosis.0.1-1 µM[3][6]
Breast Cancer Research Tools

Table 2: Comparison of GnRH Antagonists and Aromatase Inhibitors in Breast Cancer Models

Compound Class Specific Agent Mechanism of Action Cell Line Effect Concentration Citation
GnRH Antagonist This compoundBlocks GnRH receptors, reducing LH, FSH, and estrogen.MCF-7Inhibition of cell proliferation.10 µM[7]
Aromatase Inhibitor LetrozoleNon-steroidal inhibitor of aromatase, blocking estrogen synthesis.MCF-7aroSuppression of testosterone-induced cell proliferation.Not specified[1]
Aromatase Inhibitor AnastrozoleNon-steroidal inhibitor of aromatase, blocking estrogen synthesis.MCF-7Cytotoxic effects and induction of apoptosis.200 µg/mL[8]
Selective Estrogen Receptor Modulator (SERM) TamoxifenCompetitively binds to estrogen receptors.MCF-7aroSuppression of testosterone-induced cell proliferation.Not specified[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of this compound in hormonal cancer research.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of this compound on the proliferation of hormone-dependent cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer).

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of this compound in the appropriate serum-free medium. Remove the growth medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection by TUNEL Assay

This protocol outlines the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay for detecting DNA fragmentation, a hallmark of apoptosis, in tissue sections from in vivo studies.

  • Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

  • Permeabilization: Treat the sections with Proteinase K solution (20 µg/mL in PBS) for 15-30 minutes at room temperature to permeabilize the tissue.

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.

  • Washing: Rinse the slides with PBS to remove unincorporated nucleotides.

  • Counterstaining: Counterstain the nuclei with a suitable dye, such as DAPI or propidium iodide.

  • Visualization: Mount the slides and visualize them using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

  • Quantification: Quantify the percentage of TUNEL-positive cells in different treatment groups.

In Vivo Xenograft Model for Hormonal Cancer

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

  • Cell Preparation: Harvest hormone-dependent cancer cells (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) and resuspend them in a sterile solution, such as a 1:1 mixture of serum-free medium and Matrigel.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice). For estrogen-dependent tumors like MCF-7, supplement the mice with estrogen pellets.

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer this compound via subcutaneous injection at the desired dose and schedule. The control group should receive vehicle injections.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, TUNEL assay, western blotting).

Visualizing Mechanisms and Workflows

GnRH Signaling Pathway

The following diagram illustrates the signaling cascade initiated by GnRH binding to its receptor on pituitary gonadotrophs, and how this compound competitively inhibits this pathway.

GnRH_Signaling_Pathway cluster_pituitary Pituitary Gonadotroph Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Anterior Pituitary LH_FSH LH & FSH Synthesis and Secretion GnRHR GnRH Receptor GnRH->GnRHR binds to Cetrorelix This compound Cetrorelix->GnRHR blocks Gq_11 Gq/11 GnRHR->Gq_11 activates PLC PLC Gq_11->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ Release IP3->Ca2 stimulates PKC PKC Activation DAG->PKC activates Ca2->LH_FSH leads to PKC->LH_FSH leads to Gonads Gonads (Ovaries/Testes) LH_FSH->Gonads stimulate Hormones Estrogen / Testosterone Production Gonads->Hormones produce Cancer Hormonal Cancer Cell Growth Hormones->Cancer promotes

Caption: GnRH signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating GnRH Antagonists

This diagram outlines a typical workflow for the preclinical evaluation of a GnRH antagonist like this compound in a hormonal cancer model.

Experimental_Workflow start Start: Hypothesis (GnRH antagonist inhibits hormonal cancer growth) in_vitro In Vitro Studies start->in_vitro mtt MTT Assay (Cell Proliferation) in_vitro->mtt apoptosis_vitro Apoptosis Assay (e.g., Annexin V) in_vitro->apoptosis_vitro in_vivo In Vivo Studies in_vitro->in_vivo Positive results lead to data_analysis Data Analysis and Interpretation mtt->data_analysis apoptosis_vitro->data_analysis xenograft Xenograft Model (e.g., LNCaP, MCF-7) in_vivo->xenograft tumor_growth Tumor Growth Measurement xenograft->tumor_growth apoptosis_vivo Apoptosis Assay (e.g., TUNEL) xenograft->apoptosis_vivo tumor_growth->data_analysis apoptosis_vivo->data_analysis conclusion Conclusion: Validate this compound as a research tool data_analysis->conclusion

Caption: Preclinical workflow for validating a GnRH antagonist in hormonal cancer.

Logical Comparison of this compound

This diagram provides a logical overview of the advantages and disadvantages of using this compound as a tool for studying hormonal cancers.

Logical_Comparison cetrorelix This compound in Hormonal Cancer Research disadvantages Disadvantages cetrorelix->disadvantages advantages Advantages advantages->cetrorelix rapid Rapid Suppression of Hormones advantages->rapid no_flare No Initial Hormonal Flare advantages->no_flare reversible Reversible Action advantages->reversible direct_effect Potential Direct Antitumor Effects advantages->direct_effect injectable Injectable Administration disadvantages->injectable cost Higher Cost vs. Some Alternatives disadvantages->cost side_effects Potential for Injection Site Reactions disadvantages->side_effects

Caption: Advantages and disadvantages of this compound in research.

Conclusion

This compound presents a valuable tool for the study of hormonal cancers due to its rapid, direct, and reversible antagonism of the GnRH receptor. This guide provides a comparative framework and detailed protocols to aid researchers in its validation and application. The provided data and visualizations offer a clear understanding of its mechanism and performance relative to other hormonal therapies. As with any research tool, careful consideration of its specific characteristics and the experimental context is essential for generating robust and reliable data.

References

Safety Operating Guide

Proper Disposal of Cetrorelix Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Cetrorelix Acetate is paramount for protecting both laboratory personnel and the environment. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this hormonal agent. Adherence to these guidelines is critical to mitigate risks and ensure compliance with regulatory standards.

This compound, a synthetic decapeptide with gonadotropin-releasing hormone (GnRH) antagonistic activity, requires careful management as pharmaceutical waste.[1] Improper disposal can lead to environmental contamination and potential harm to public health.[2] The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

Key Disposal and Safety Information

A summary of critical data pertaining to the disposal and handling of this compound is presented below. This information is compiled from various safety data sheets (SDS).

ParameterSpecificationSource(s)
Primary Disposal Method Incineration at a permitted treatment facility or removal by a licensed chemical destruction plant.[3][4][5]
Prohibited Disposal Do not discharge into sewer systems or drains. Do not contaminate water, foodstuffs, feed, or seed.[3][4][5]
Container Disposal Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture to render unusable and dispose of in a sanitary landfill. Combustible packaging may be incinerated.[3]
Accidental Spills Avoid dust formation. Collect and arrange for disposal. Use personal protective equipment (PPE), including chemical-impermeable gloves. Prevent entry into drains.[3][6]
Personal Protective Equipment (PPE) Wear suitable protective clothing, including gloves, and eye/face protection. Use in a well-ventilated place, preferably a chemical fume hood.[3][6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[3][7]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.

  • Segregation of Waste:

    • Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, syringes, needles), and contaminated PPE.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[8]

  • Containerization:

    • Place all this compound waste into a designated, clearly labeled, and sealed container.[3]

    • For sharps such as needles and syringes, use a designated sharps container that is puncture-resistant and leak-proof.[9][10] The container should be labeled as "Cytotoxic" or "Chemically Contaminated Sharps" where appropriate.[10]

  • Labeling:

    • Clearly label the waste container with "Hazardous Pharmaceutical Waste" and identify the contents, including "this compound."

    • Ensure the label includes the date of waste generation and the responsible laboratory or individual.

  • Storage Pending Disposal:

    • Store the sealed waste container in a secure, designated area away from general laboratory traffic.[3]

    • The storage area should be cool, dry, and well-ventilated.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Waste material must be disposed of in accordance with national and local regulations.[8]

  • Documentation:

    • Maintain a record of all this compound waste generated and disposed of. This documentation should include the quantity of waste, the date of disposal, and the name of the disposal contractor.

Regulatory Framework

The disposal of pharmaceutical waste is governed by multiple regulatory bodies. In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][4] The Drug Enforcement Administration (DEA) has regulations for the disposal of controlled substances, although this compound is not a controlled substance.[11] State and local regulations may also apply and can be more stringent than federal laws.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_sharps Is the waste a sharp (needle, syringe, etc.)? start->is_sharps sharps_container Place in a designated, puncture-resistant sharps container. is_sharps->sharps_container Yes non_sharps_container Place in a designated, sealed hazardous waste container. is_sharps->non_sharps_container No label_waste Label container with 'Hazardous Pharmaceutical Waste' and 'this compound'. sharps_container->label_waste non_sharps_container->label_waste store_waste Store in a secure, designated area. label_waste->store_waste contact_ehs Contact EHS or licensed waste disposal contractor. store_waste->contact_ehs disposal Dispose via incineration or a licensed chemical destruction plant. contact_ehs->disposal end Disposal Complete disposal->end

Caption: this compound Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cetrorelix Acetate
Reactant of Route 2
Cetrorelix Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.